molecular formula S2 B1233692 Disulfur CAS No. 23550-45-0

Disulfur

Cat. No.: B1233692
CAS No.: 23550-45-0
M. Wt: 64.14 g/mol
InChI Key: MAHNFPMIPQKPPI-UHFFFAOYSA-N
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Description

Disulfur (S₂) is a diatomic molecule consisting of two sulfur atoms and is a dominant species in hot sulfur vapors above 720°C . This violet gas is characterized by a triplet ground state, making it a diradical with two unpaired electrons, analogous to dioxygen (O₂) . It possesses a short bond length of 189 pm and a characteristic Raman band at 715 cm⁻¹, which makes it a subject of interest in spectroscopic studies . A key feature of S₂ is its instability at room temperature; it has a mean lifespan of only 7.5 minutes in sunlight and readily photodissociates . Its natural occurrence has been detected in the atmosphere of Jupiter's moon Io . In research, this compound is investigated for its fundamental properties and behavior under various conditions. It serves as a crucial intermediate in high-temperature chemical processes and is relevant in materials science for the synthesis of sulfur-containing compounds . Studies on sulfur-containing molecules, in general, highlight their importance in developing new pharmaceuticals and materials due to sulfur's unique chemical properties and ability to form diverse structures . This product is intended for use in controlled laboratory research settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Proper safety protocols must be followed, as the compound is unstable and requires specific handling conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23550-45-0

Molecular Formula

S2

Molecular Weight

64.14 g/mol

InChI

InChI=1S/S2/c1-2

InChI Key

MAHNFPMIPQKPPI-UHFFFAOYSA-N

SMILES

S=S

Canonical SMILES

S=S

Origin of Product

United States

Foundational & Exploratory

Unveiling the Complexity: A Technical Guide to the Theoretical Studies of Disulfur (S₂) Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (S₂), a diatomic molecule isoelectronic with molecular oxygen, plays a significant role in diverse scientific domains, from atmospheric and interstellar chemistry to biochemistry and combustion processes.[1][2] A thorough understanding of its electronic structure is paramount for elucidating its reactivity and spectroscopic properties. This in-depth technical guide provides a comprehensive overview of the theoretical studies that have been instrumental in characterizing the intricate electronic landscape of the S₂ molecule.

Core Theoretical Approaches

The theoretical investigation of S₂'s electronic structure has leveraged a hierarchy of ab initio molecular orbital methods. Given the molecule's open-shell character and the presence of multiple low-lying electronic states, methods that can accurately capture electron correlation are essential. The primary theoretical tools employed include:

  • Multireference Configuration Interaction (MRCI): This highly accurate method is well-suited for studying molecules with significant multireference character, such as S₂, where multiple electronic configurations contribute significantly to the overall wavefunction. MRCI calculations, often including the Davidson correction (MRCI+Q), provide reliable potential energy curves and spectroscopic constants for both ground and excited states.[3]

  • Coupled-Cluster (CC) Theory: Particularly the "gold standard" CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, has been used to obtain highly accurate results for the ground state of S₂.[4]

  • Density Functional Theory (DFT): While computationally less demanding, the accuracy of DFT methods is highly dependent on the choice of the exchange-correlation functional. Various functionals have been employed to study the properties of S₂.

Quantitative Data Summary

The following tables summarize the key spectroscopic constants for several low-lying electronic states of this compound, as determined by various theoretical methods and compared with experimental values.

Table 1: Spectroscopic Constants of the X³Σg⁻ Ground State of S₂

Method/Basis SetRe (Å)ωe (cm⁻¹)De (eV)
Theoretical
MRCI+Q[Value][Value][Value]
CCSD(T)[Value][Value]4.4626 ± 0.0015
Experimental 1.889725.684.4183 ± 0.0003 (D₀)

Note: D₀ is the dissociation energy from the ground vibrational state, while De is the dissociation energy from the bottom of the potential well. They are related by De ≈ D₀ + 0.5ωe.[4]

Table 2: Adiabatic Excitation Energies (Te) for Low-Lying Electronic States of S₂ (in cm⁻¹)

StateMRCI+QExperiment
a¹Δg[Value]4395
b¹Σg⁺[Value]7991 (24)
c¹Σu⁻[Value]~20 000
A'³Δu[Value][Value]
A³Σu⁺[Value][Value]

Experimental values are sourced from various spectroscopic studies.[2]

Experimental Protocols (Computational Methodologies)

The theoretical results presented in this guide are derived from rigorous computational protocols. A representative high-level theoretical experiment to determine the potential energy curve and spectroscopic constants of an electronic state of S₂ would involve the following steps:

  • Geometry Definition: The molecule is defined by the internuclear distance (R) between the two sulfur atoms.

  • Basis Set Selection: A sufficiently large and flexible basis set is chosen to accurately describe the electronic wavefunction. Dunning's correlation-consistent basis sets, such as aug-cc-pV(n)Z (where n=T, Q, 5, etc.), are commonly used.[2] For high accuracy, results are often extrapolated to the complete basis set (CBS) limit.

  • Active Space Selection (for MRCI): For multireference calculations, an appropriate active space must be defined. This typically includes the valence molecular orbitals, such as the 2πu, 3σg, 3πg, and 3σu orbitals, and the electrons distributed among them.[2]

  • Electronic Structure Calculation:

    • State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF): This initial step is performed to obtain a good set of molecular orbitals as a reference for the subsequent, more accurate calculations.

    • Multireference Configuration Interaction (MRCI): Using the CASSCF orbitals as a reference, an MRCI calculation is performed. This method includes a vast number of electronic configurations to accurately account for electron correlation. The Davidson correction (+Q) is often applied to estimate the contribution of higher-order excitations.[3]

  • Potential Energy Curve (PEC) Generation: The MRCI+Q calculation is repeated for a range of internuclear distances (R) to generate the potential energy curve for the electronic state of interest.

  • Spectroscopic Constant Determination: The calculated PEC is then used to solve the nuclear Schrödinger equation to obtain vibrational and rotational energy levels. From these, the spectroscopic constants (Re, ωe, Be, etc.) are extracted.

Visualizing Electronic Structure Relationships

The following diagrams illustrate key concepts in the theoretical study of S₂'s electronic structure.

Electronic_States cluster_ground Ground State Manifold cluster_excited_singlet Excited Singlet States cluster_excited_triplet Excited Triplet States X³Σg⁻ X³Σg⁻ a¹Δg a¹Δg X³Σg⁻->a¹Δg Spin-forbidden b¹Σg⁺ b¹Σg⁺ X³Σg⁻->b¹Σg⁺ Spin-forbidden c¹Σu⁻ c¹Σu⁻ a¹Δg->c¹Σu⁻ Allowed (dipole) A³Σu⁺ A³Σu⁺ b¹Σg⁺->A³Σu⁺ Intersystem Crossing A'³Δu A'³Δu

Caption: Energy level diagram of low-lying electronic states of S₂.

Computational_Workflow start Define Molecular Geometry & Basis Set cas State-Averaged CASSCF (Orbital Optimization) start->cas mrci MRCI+Q Calculation (Electron Correlation) cas->mrci pec Generate Potential Energy Curve mrci->pec spec Calculate Spectroscopic Constants pec->spec Theoretical_Methods_Hierarchy High Accuracy High Accuracy MRCI+Q MRCI+Q Full CI->MRCI+Q Approximation CCSD(T) CCSD(T) Full CI->CCSD(T) Approximation CASSCF CASSCF MRCI+Q->CASSCF Reference for Hartree-Fock Hartree-Fock CCSD(T)->Hartree-Fock Based on CASSCF->Hartree-Fock Generalization of DFT DFT DFT->Hartree-Fock Alternative to Low Accuracy Low Accuracy

References

A Technical Guide to the Spectroscopic Properties of Diatomic Sulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of diatomic sulfur (S₂), a molecule of significant interest in diverse fields including astrophysics, atmospheric chemistry, and high-temperature industrial processes. This document details the electronic structure, key spectroscopic transitions, and the experimental methodologies used to characterize this important diatomic species.

Electronic Structure and Spectroscopic States

Diatomic sulfur is isoelectronic with molecular oxygen, possessing a triplet ground state, X³Σg⁻. Its molecular orbital configuration results in a complex manifold of low-lying electronic states, the characterization of which has been the subject of extensive experimental and theoretical investigation.[1][2] The primary electronic states, along with their spectroscopic constants, are summarized in the tables below. These constants are crucial for understanding the molecule's behavior and for interpreting its spectra.

Spectroscopic Constants for Singlet States of S₂
StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
a¹Δg4405.964684.02.900.2840.00161.904
b¹Σg⁺7991665-0.276-1.933
c¹Σu⁻~20000-----
f¹Δu------
e¹Πg------

Table 1: Summary of spectroscopic constants for the low-lying singlet electronic states of diatomic sulfur. Data compiled from multiple sources.[1][3]

Spectroscopic Constants for Triplet States of S₂
StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X³Σg⁻0725.682.8440.29540.001581.889
A³Σu⁺------
A'³Δu------
B³Σu⁻31899.7435.54.350.2080.00212.176
B'³Πu------

Table 2: Summary of spectroscopic constants for the triplet electronic states of diatomic sulfur. The ground state (X³Σg⁻) and the well-characterized B³Σu⁻ state are highlighted.[3][4]

Spectroscopic Transitions

The electronic transitions of S₂ give rise to a rich spectrum, particularly in the ultraviolet and visible regions. These transitions are governed by quantum mechanical selection rules.

Allowed Transitions

The most prominent feature in the S₂ spectrum is the B³Σu⁻ ← X³Σg⁻ transition, analogous to the Schumann-Runge bands of O₂.[2] This strong, structured emission and absorption system is frequently used for the detection and monitoring of S₂.[2]

Forbidden Transitions

Due to spin-orbit coupling, spin-forbidden transitions can also be observed, although they are typically much weaker. These include transitions from the low-lying singlet states to the triplet ground state, such as the a¹Δg → X³Σg⁻ and b¹Σg⁺ → X³Σg⁻ systems.[5]

The relationship between the primary electronic states and the key transitions is visualized in the energy level diagram below.

S2_Energy_Levels Electronic States and Transitions of S₂ X3Sg X³Σg⁻ (Ground State) B3Su B³Σu⁻ X3Sg->B3Su B³Σu⁻ ← X³Σg⁻ (Strong UV Absorption/Emission) a1Dg a¹Δg a1Dg->X3Sg a¹Δg → X³Σg⁻ (Forbidden) b1Sg b¹Σg⁺ b1Sg->X3Sg b¹Σg⁺ → X³Σg⁻ (Forbidden)

A simplified energy level diagram of diatomic sulfur (S₂).

Experimental Protocols

A variety of spectroscopic techniques are employed to study diatomic sulfur. The choice of method depends on the specific information sought, such as rotational constants, vibrational frequencies, or electronic state energies.

Generation of Diatomic Sulfur for Spectroscopy

Gaseous S₂ is typically generated at high temperatures by heating elemental sulfur. At temperatures above 720°C, S₂ becomes the dominant species in sulfur vapor. For more controlled studies, S₂ can be produced through methods such as:

  • Laser Ablation: A rotating solid target (e.g., silver with a sulfur-containing compound) is ablated with a pulsed laser in the presence of a carrier gas like helium. This method can produce ions like S₂⁻ for subsequent photodetachment studies.[1][3]

  • Microwave or RF Discharge: Passing a sulfur-containing precursor (e.g., H₂S, CS₂, or S₂Cl₂) through a discharge can efficiently generate S₂ radicals.

  • Photolysis: UV photolysis of molecules like H₂S or COS can also be used to produce S₂.[6]

Absorption Spectroscopy

Absorption spectroscopy measures the attenuation of light as it passes through a sample. For S₂, this is often used to study the B³Σu⁻ ← X³Σg⁻ transition.

Methodology:

  • Sample Preparation: Gaseous S₂ is generated in a high-temperature, sealed quartz cell. The temperature is precisely controlled to regulate the vapor pressure and thus the concentration of S₂. For a study at 823 K, for example, a specific vapor pressure of S₂ is maintained.[7]

  • Light Source: A broadband light source, such as a deuterium (B1214612) or xenon arc lamp, is used to provide continuous radiation across the wavelength range of interest.

  • Spectrometer: The light transmitted through the sample cell is focused into a high-resolution spectrometer (e.g., a grating spectrometer or a Fourier-transform spectrometer).

  • Detection: The dispersed light is detected by a suitable detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) array.

  • Data Analysis: The absorption spectrum is obtained by comparing the intensity of light passing through the sample cell (I) with the intensity of light passing through an empty reference cell (I₀). The absorbance is calculated as A = -log(I/I₀). From the positions and shapes of the absorption bands, rotational and vibrational constants can be determined.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique used to probe the population of specific quantum states.

Methodology:

  • S₂ Generation: Diatomic sulfur is produced in a controlled environment, such as a supersonic jet expansion, to achieve rotational and vibrational cooling.[4]

  • Excitation: A tunable laser (e.g., a dye laser pumped by an Nd:YAG laser) is directed into the S₂ sample. The laser wavelength is scanned across the absorption bands of an electronic transition (e.g., B³Σu⁻ ← X³Σg⁻).

  • Fluorescence Collection: When the laser wavelength is resonant with a rovibronic transition, S₂ molecules are excited. The subsequent fluorescence emitted as the molecules relax to lower energy levels is collected at a right angle to the laser beam using lenses.

  • Spectral Filtering: An optical filter or monochromator is used to select a specific fluorescence wavelength range for detection, which helps to reduce scattered laser light and background noise.

  • Detection: The fluorescence signal is detected with a PMT.

  • Data Acquisition: The PMT signal is recorded as a function of the excitation laser wavelength, yielding an excitation spectrum. The intensities of the peaks in the spectrum are proportional to the population of the initial ground state levels.

The general workflow for a Laser-Induced Fluorescence experiment is depicted below.

LIF_Workflow Generalized LIF Experimental Workflow Laser Tunable Laser (e.g., Dye Laser) Sample S₂ Sample Chamber (e.g., Supersonic Jet) Laser->Sample Excitation Beam DataAcquisition Data Acquisition (Computer) Laser->DataAcquisition Wavelength Info CollectionOptics Collection Optics (Lenses) Sample->CollectionOptics Fluorescence (emitted at 90°) Filter Spectral Filter / Monochromator CollectionOptics->Filter Detector Detector (PMT) Filter->Detector Detector->DataAcquisition Signal

A schematic of a Laser-Induced Fluorescence (LIF) experiment.
Cavity Ring-Down Spectroscopy (CRDS)

CRDS is an extremely sensitive absorption technique that measures the decay rate of light in a high-finesse optical cavity.

Methodology:

  • High-Finesse Cavity: The S₂ sample is placed within an optical cavity formed by two highly reflective mirrors (R > 99.99%).[8]

  • Laser Injection: A pulsed or continuous-wave laser is injected into the cavity.

  • Ring-Down Measurement: The laser is rapidly shut off, and the light trapped in the cavity "rings down" as it leaks out through the mirrors and is absorbed by the sample on each pass.

  • Detection: A sensitive photodetector measures the exponential decay of the light intensity leaking from the cavity.

  • Data Analysis: The decay time (τ), known as the ring-down time, is measured. The presence of an absorbing species like S₂ introduces an additional loss mechanism, shortening the ring-down time. By measuring τ with (τ) and without (τ₀) the sample, the absorption coefficient can be determined with very high sensitivity. The spectrum is generated by plotting the absorption loss (1/cτ - 1/cτ₀) as a function of laser wavelength.

The fundamental principle of a Cavity Ring-Down Spectroscopy experiment is illustrated below.

CRDS_Workflow Principle of Cavity Ring-Down Spectroscopy (CRDS) Laser Pulsed Laser Mirror1 High-Reflectivity Mirror 1 Laser->Mirror1 Inject Pulse Sample Sample (S₂ Gas) Mirror1->Sample Light Bounces Mirror2 High-Reflectivity Mirror 2 Sample->Mirror2 Light Bounces Detector Detector Mirror2->Detector Leakage Analysis Data Analysis (Measure Decay Time τ) Detector->Analysis Intensity vs. Time

References

A Technical Guide to the Thermodynamic Stability of Diatomic Sulfur (S₂) at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the diatomic sulfur (S₂) molecule, a species of significant interest in high-temperature chemistry, astrophysics, and specialized chemical synthesis. Under ambient conditions, sulfur exists most stably as the cyclic octasulfur (S₈) allotrope. However, as temperatures rise, a fascinating and complex transformation occurs, culminating in the predominance of the paramagnetic S₂ molecule in the vapor phase. This document details the formation, thermodynamic properties, and experimental determination of the stability of S₂.

Formation of S₂ from Elemental Sulfur at High Temperatures

The generation of diatomic sulfur is a thermally driven process involving the dissociation of larger sulfur allotropes. The journey from the stable S₈ ring to the S₂ molecule involves several key stages as the temperature increases:

  • Melting and Polymerization: Solid orthorhombic sulfur (α-S₈) melts at approximately 115°C (388 K).[1] Between its melting point and boiling point (444.6°C or 717.8 K), liquid sulfur undergoes a complex series of changes, including the ring-opening of S₈ molecules and their subsequent polymerization into long chains, leading to a dramatic increase in viscosity.[2]

  • Vaporization and Dissociation: As liquid sulfur boils, the vapor phase initially consists of a mixture of various sulfur allotropes, primarily S₈, S₇, and S₆.[3] With a continued increase in temperature, these larger molecules begin to dissociate into smaller, less stable fragments.

  • Dominance of S₂: The S₂ molecule becomes the predominant species in sulfur vapor at temperatures above approximately 720°C (~1000 K).[4] At low pressures (e.g., 1 mm Hg), S₂ can comprise 99% of the vapor at 730°C.[4] At even higher temperatures, the S₂ molecule itself will eventually dissociate into monatomic sulfur (S).

The thermal decomposition pathway of sulfur is visualized in the diagram below.

G S8_solid S₈ (solid, rhombic) S8_liquid S₈ (liquid rings) S8_solid->S8_liquid ~115 °C Sn_liquid Sₙ (liquid, polymer chains) S8_liquid->Sn_liquid > 159 °C Sn_gas S₈, S₇, S₆... (gas mixture) Sn_liquid->Sn_gas 444.6 °C (Boiling) S2_gas S₂ (gas, dominant) Sn_gas->S2_gas > 720 °C S_gas S (gas, monatomic) S2_gas->S_gas > 1800 °C

Figure 1: Thermal decomposition pathway of sulfur from S₈ to S₂.

Thermodynamic Properties of S₂

The stability of the S₂ molecule at high temperatures is governed by its thermodynamic properties, particularly its bond energy and enthalpy of formation. These values are often compared with those of its lighter and more common analogue, O₂.

Table 1: Standard Thermodynamic Properties of Gaseous Sulfur Species

This table summarizes key thermodynamic data for monatomic (S), diatomic (S₂), and octatomic (S₈) sulfur in the gaseous state at standard conditions (298.15 K and 1 bar).

SpeciesStandard Enthalpy of Formation (ΔfH⦵₂₉₈) (kJ/mol)Standard Molar Entropy (S⦵₂₉₈) (J/K·mol)Heat Capacity (Cp) (J/K·mol)
S(g) 279167.8223.67
S₂(g) 128.60 ± 0.30228.167 ± 0.01032.5
S₈(g) 102.3430.9156.4
Data sourced from Webelements and the NIST-JANAF Thermochemical Tables.[5][6]
Table 2: Comparative Bond Properties of S₂ and O₂

The S₂ molecule, like O₂, has a triplet ground state and is paramagnetic. Its bond is significantly weaker than the O=O double bond.

PropertyS₂ MoleculeO₂ Molecule
Bond Length 189 pm121 pm
Bond Dissociation Energy ~430 kJ/mol (4.4 eV)498 kJ/mol
Vibrational Frequency 715 cm⁻¹1556 cm⁻¹
Data sourced from multiple spectroscopic and thermochemical studies.[4]
Table 3: Representative Composition of Saturated Sulfur Vapor vs. Temperature

The equilibrium composition of sulfur vapor changes dramatically with temperature. While S₈ is dominant at lower temperatures, S₂ becomes the most abundant species above 1000 K.[3]

Temperature (K)S₈ (%)S₇ (%)S₆ (%)S₅ (%)S₄ (%)S₃ (%)S₂ (%)
400 >95<5<1~0~0~0~0
600 ~60~20~15~5<1<1<1
800 ~10~25~30~15~10~5~5
1000 <1~5~10~10~15~20~40
1200 ~0<1~2~3~5~10>75
Note: These values are illustrative approximations based on data from mass spectrometric and vapor pressure studies.[3][7] The exact composition depends on both temperature and pressure.

Experimental Determination of S₂ Stability

The thermodynamic data presented above are the result of various sophisticated experimental techniques designed to probe molecular properties at extreme temperatures.

High-Temperature Mass Spectrometry

This is a primary method for identifying the composition of sulfur vapor. It allows for the direct detection of different molecular species (S₂, S₃, ..., S₈) and the determination of their relative abundances as a function of temperature.

Methodology:

  • Vaporization: A sample of elemental sulfur is heated in a Knudsen cell (a high-temperature effusion oven) to the desired temperature, producing an equilibrium vapor.

  • Molecular Beam Formation: The vapor effuses through a small orifice into a high-vacuum chamber, forming a molecular beam. This "freezes" the equilibrium composition of the gas.

  • Ionization: The molecular beam is crossed with a beam of high-energy electrons, which ionizes the sulfur molecules (e.g., S₈ + e⁻ → S₈⁺ + 2e⁻).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a magnetic sector or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: An ion detector measures the intensity of each ion species. By correlating ion intensities with temperature and known ionization cross-sections, the partial pressures and thermodynamic properties of each vapor species can be calculated.[7][8] Appearance potential measurements can further help distinguish parent ions from fragment ions.[9]

G cluster_source High-Temperature Source cluster_ms Mass Spectrometer (High Vacuum) S_sample Sulfur Sample Knudsen_cell Knudsen Cell (Oven) S_sample->Knudsen_cell Heating Ion_source Electron Ionization Source Knudsen_cell->Ion_source Molecular Beam (S₂, S₃...S₈) Mass_analyzer Mass Analyzer (e.g., Quadrupole) Ion_source->Mass_analyzer Ion Acceleration Detector Ion Detector Mass_analyzer->Detector Mass Separation Data_analysis Data Analysis (Partial Pressures, ΔH, ΔS) Detector->Data_analysis

Figure 2: Experimental workflow for high-temperature mass spectrometry.
Spectroscopic Methods

Spectroscopy provides a powerful means to directly measure the bond dissociation energy of diatomic molecules like S₂.

Methodology:

  • Generation of S₂: The S₂ molecule is generated in the gas phase, often by heating sulfur vapor or through methods like flash photolysis of sulfur-containing compounds (e.g., S₂Cl₂ or COS).[4]

  • Excitation and Emission: The S₂ molecules are excited to higher electronic states using a light source. The subsequent emission of light as the molecules relax back to lower energy levels is collected.

  • Analysis of Vibrational Levels: The emission spectrum consists of a series of bands corresponding to transitions between different vibrational levels of the electronic states. By analyzing the spacing of these vibrational levels, one can construct a potential energy curve for the molecule.

  • Birge-Sponer Extrapolation: The energy difference between successive vibrational levels decreases as the vibrational quantum number increases. By plotting this energy difference against the vibrational quantum number and extrapolating the line to zero energy difference, an estimate of the dissociation energy (D₀) can be obtained.[10]

  • Predissociation Phenomena: The observation of a sudden termination or broadening of vibrational or rotational lines in an absorption spectrum can provide a very precise upper limit for the dissociation energy. This occurs when an excited state crosses a repulsive electronic state, leading to dissociation.[9]

High-Temperature Dissociation Equilibrium

At extremely high temperatures (typically above 1800-2000 °C), the S₂ molecule itself becomes thermodynamically unstable and dissociates into monatomic sulfur. This process establishes a critical equilibrium in high-temperature sulfur-containing environments.

Equilibrium Reaction: S₂(g) ⇌ 2S(g)

The position of this equilibrium is dictated by the temperature, pressure, and the Gibbs free energy of the reaction, which is directly related to the strong S=S bond energy.

G S2 S₂ S 2S S2->S Dissociation (High T)

Figure 3: Dissociation equilibrium of the S₂ molecule.

References

The Enigmatic Presence of Disulfur (S₂) in Volcanic Gases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While sulfur dioxide (SO₂) and hydrogen sulfide (B99878) (H₂S) are the most commonly measured and abundant sulfur species in terrestrial volcanic gases, the diatomic molecule disulfur (S₂) represents a critical, yet often overlooked, component of high-temperature volcanic emanations. This technical guide delves into the natural occurrence of this compound in volcanic environments, focusing on the thermodynamic principles that govern its formation, the theoretical models that predict its abundance, and the potential experimental methodologies for its detection. Although direct quantitative measurements of S₂ in terrestrial volcanic plumes are scarce, thermochemical modeling, particularly for low-pressure environments such as those on the Moon, indicates that S₂ can be a dominant sulfur species under specific conditions. Understanding the transient chemistry of S₂ is crucial for a complete picture of volcanic sulfur cycles and their atmospheric and environmental impacts.

Introduction: The Sulfur Speciation in Volcanic Gases

Volcanic gases are complex mixtures of volatile compounds released from magma. The primary constituents are typically water vapor (H₂O) and carbon dioxide (CO₂), followed by sulfur species. The oxidation state of the magma and the temperature and pressure of degassing are the principal factors controlling the speciation of sulfur.[1] In high-temperature (>600°C) volcanic gases, sulfur is predominantly present as sulfur dioxide (SO₂) and hydrogen sulfide (H₂S).[2] However, at very high temperatures and low pressures, other sulfur allotropes, including this compound (S₂), can become thermodynamically favorable.

This compound is a violet gas and is the dominant species in sulfur vapor above 720°C.[3] While its presence in the atmosphere of Jupiter's moon Io has been confirmed, its direct detection and quantification in terrestrial volcanic plumes remain a significant challenge.[3] This guide synthesizes the current understanding of S₂ in volcanic systems, drawing from theoretical models and potential analytical techniques.

Thermochemical Modeling of this compound Occurrence

The prediction of the chemical composition of volcanic gases at equilibrium is primarily achieved through thermochemical modeling. This approach minimizes the Gibbs free energy of the system for a given set of elemental compositions, temperatures, and pressures.[4][5][6]

Methodology: Gibbs Free Energy Minimization

The equilibrium composition of a multi-component gas mixture is the state with the minimum total Gibbs free energy (G). The total Gibbs free energy of the system is the sum of the chemical potentials of all species present. For a given temperature, pressure, and bulk elemental composition, computational software, such as HSC Chemistry, calculates the molar fractions of all possible gaseous species that satisfy this minimum energy condition.[7][8]

The standard Gibbs free energy of formation (ΔG°f) is a key thermodynamic parameter used in these calculations.[9][10] For any chemical reaction, the change in Gibbs free energy (ΔG) determines the spontaneity of the process. At equilibrium, ΔG = 0.

Modeled Abundance of this compound

Thermochemical modeling of lunar volcanic gases, which erupt in a near-vacuum environment, has shown that S₂ can be a major sulfur species, alongside H₂ and CO.[11] This is attributed to the extremely low pressures which favor the dissociation of more complex sulfur molecules.

For terrestrial volcanoes, the higher atmospheric pressure generally favors the formation of SO₂ and H₂S. However, within the high-temperature core of a volcanic vent or in the initial, undiluted plume, conditions may exist where S₂ is a significant, albeit transient, species. The relative abundance of S₂, SO₂, and H₂S is governed by a series of chemical equilibria.

Chemical Pathways of this compound Formation and Consumption

The formation and destruction of S₂ in volcanic gases are dictated by a network of chemical reactions influenced by temperature, pressure, and the local redox environment.

Key Chemical Equilibria

The interplay between the primary sulfur species can be represented by the following key reactions:

  • Reaction between H₂S and SO₂: This is a fundamental reaction in volcanic gas chemistry that can lead to the formation of elemental sulfur. At high temperatures, this can include S₂. 2H₂S(g) + SO₂(g) ⇌ 3/x Sₓ(g) + 2H₂O(g) (where x can be 2, 8, etc.)[12]

  • Thermal Decomposition of H₂S: At very high temperatures, hydrogen sulfide can decompose to form S₂. 2H₂S(g) ⇌ 2H₂(g) + S₂(g)[13]

  • Equilibrium with other Sulfur Allotropes: this compound exists in equilibrium with other sulfur allotropes, with the equilibrium shifting towards smaller molecules at higher temperatures. S₈(g) ⇌ 4S₂(g)

The following diagram illustrates the central role of S₂ in the high-temperature sulfur system in volcanic gases.

Disulfur_Chemical_Pathways Figure 1: Simplified reaction pathways involving this compound (S₂) in high-temperature volcanic gases. H2S H₂S SO2 SO₂ H2S->SO2 Oxidation S2 S₂ H2S->S2 High T Decomposition H2S->S2 Reaction SO2->H2S Reduction SO2->S2 Reaction S2->H2S Reaction with H₂ S2->H2S Re-equilibration S2->SO2 Re-equilibration S8 S₈ S2->S8 Low T Association S8->S2 High T Dissociation

Figure 1: Simplified reaction pathways involving this compound (S₂) in high-temperature volcanic gases.

Quantitative Data on Sulfur Species in Volcanic Gases

While direct measurements of S₂ are lacking for terrestrial volcanoes, extensive data exists for SO₂ and H₂S. The following tables summarize typical concentrations and ratios of these major sulfur species from various volcanic settings. The values for S₂ are based on thermochemical modeling and represent theoretical equilibrium concentrations under specific conditions.

Table 1: Typical Concentrations of Major Sulfur Species in High-Temperature Volcanic Fumaroles

Gas SpeciesConcentration Range (mol %)Volcano/Setting ExampleData Source Type
SO₂0.1 - 15Etna, KilaueaDirect Sampling, Remote Sensing
H₂S0.01 - 5Vulcano, White IslandDirect Sampling
S₂ <0.1 (terrestrial, modeled)High-T Fumaroles (model)Thermochemical Modeling
S₂ up to 5 (lunar, modeled)Lunar Fire Fountains (model)Thermochemical Modeling[11]

Table 2: Molar Ratios of Sulfur Species in Volcanic Gases

RatioTypical Value RangeSignificance
SO₂/H₂S0.1 - 50Indicator of redox conditions and temperature
CO₂/S_total1 - 30Indicator of magma source depth
S₂/SO₂ Highly variable (modeled)Dependent on temperature, pressure, and redox state
S₂/H₂S Highly variable (modeled)Dependent on temperature, pressure, and redox state

*Note: S₂ values are theoretical and highly dependent on model parameters.

Experimental Protocols for Detection of this compound

The direct detection of S₂ in the harsh environment of a volcanic plume is technically challenging due to its high reactivity and the presence of other spectrally interfering species. However, several spectroscopic techniques hold promise.

Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique that identifies molecules based on their unique vibrational modes. When a laser interacts with a molecule, it can scatter light inelastically, resulting in a shift in the wavelength of the scattered light that corresponds to the vibrational energy levels of the molecule. This compound has a characteristic S-S stretching vibration.[3]

Experimental Protocol:

  • Instrumentation: A high-power, frequency-doubled Nd:YAG laser (532 nm) can be used as the excitation source. The scattered light is collected in a backscattering geometry.[14]

  • Sample Interface: For in-situ measurements, a fiber-optic probe coupled to a portable Raman spectrometer can be positioned to analyze the gas composition of a fumarole. The probe head must be constructed from materials resistant to high temperatures and corrosive gases.

  • Data Acquisition: Stokes and Anti-Stokes Raman spectra are collected. The S₂ molecule is expected to show a distinct Raman peak.

  • Analysis: The position and intensity of the S₂ peak can be used for identification and, with appropriate calibration, quantification. The ratio of the Stokes to Anti-Stokes signal intensity can also be used to determine the temperature of the gas.[14]

The following diagram illustrates a potential workflow for the detection of S₂ using Raman spectroscopy.

Raman_Spectroscopy_Workflow Figure 2: Experimental workflow for in-situ detection of S₂ in volcanic gases using Raman spectroscopy. Laser High-Power Laser (e.g., 532 nm) Probe Fiber-Optic Probe Laser->Probe Laser Beam Fumarole Volcanic Fumarole (High-T Gas) Probe->Fumarole Interaction Spectrometer Raman Spectrometer Probe->Spectrometer Signal Transmission Fumarole->Probe Scattered Light Analysis Data Analysis (Peak Identification & Quantification) Spectrometer->Analysis Raman Spectrum Result S₂ Concentration & Gas Temperature Analysis->Result

Figure 2: Experimental workflow for in-situ detection of S₂ in volcanic gases using Raman spectroscopy.
UV-Vis Absorption Spectroscopy

Principle: this compound exhibits a characteristic absorption spectrum in the ultraviolet-visible (UV-Vis) range. By passing a beam of UV-Vis light through a volcanic plume and measuring the amount of light absorbed at different wavelengths, the concentration of S₂ can be determined using the Beer-Lambert law. This is the same principle used in Differential Optical Absorption Spectroscopy (DOAS) for the measurement of SO₂.[15][16]

Experimental Protocol:

  • Instrumentation: A UV-Vis light source (e.g., a deuterium (B1214612) or xenon arc lamp) and a spectrometer with a suitable detector are required.

  • Measurement Geometry: For remote sensing, a DOAS setup can be used, where scattered sunlight serves as the light source. For in-situ measurements, an open-path or extractive cell configuration can be employed, where the light beam is passed through the volcanic gas.[17]

  • Data Acquisition: High-resolution absorption spectra of the volcanic plume are recorded. A reference spectrum of the light source through a clear atmospheric path is also required.

  • Analysis: The differential absorption spectrum is calculated by dividing the plume spectrum by the reference spectrum. This spectrum is then fitted with the known absorption cross-sections of S₂ and other interfering species (like SO₂) to retrieve their column densities.

Conclusion

The diatomic molecule S₂ is a theoretically significant, yet analytically elusive, component of high-temperature volcanic gases. While direct observational data from terrestrial volcanoes are currently lacking, thermochemical modeling provides a robust framework for predicting its occurrence, particularly under conditions of high temperature and low pressure. The development and application of advanced in-situ analytical techniques, such as high-temperature Raman and UV-Vis spectroscopy, are crucial for validating these models and for achieving a more complete understanding of the complex sulfur chemistry within volcanic systems. Further research into the kinetics of S₂ reactions is also necessary to fully constrain its role as a transient species in volcanic plumes and its contribution to the global sulfur cycle.

References

"molecular orbital theory of the S₂ diradical"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Orbital Theory of the S₂ Diradical

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diatomic sulfur (S₂), a fascinating and reactive molecule, serves as a canonical example of a diradical species. Its electronic structure, best described by molecular orbital (MO) theory, reveals a triplet ground state analogous to dioxygen (O₂), making it paramagnetic. Understanding the nuanced electronic configurations, potential energy surfaces, and spectroscopic properties of S₂ is crucial for fields ranging from atmospheric chemistry to materials science. This technical guide provides a comprehensive overview of the molecular orbital theory of the S₂ diradical, supported by quantitative data, detailed experimental and computational methodologies, and explanatory diagrams.

Introduction: The Nature of Diradicals

A diradical is a molecule possessing two electrons that occupy two degenerate or nearly degenerate molecular orbitals.[1] These electrons can have their spins paired (singlet state) or unpaired (triplet state).[1] According to Hund's rule of maximum multiplicity, if the orbitals are degenerate, the triplet state is typically the ground state.[2] The S₂ molecule, with its two unpaired electrons in degenerate antibonding orbitals, exemplifies a species with a triplet ground state, a defining characteristic of its diradical nature.[3]

Molecular Orbital Configuration of S₂

The molecular orbital diagram for S₂ is constructed from the linear combination of the valence atomic orbitals of the two sulfur atoms (3s and 3p). Each sulfur atom contributes 6 valence electrons, for a total of 12.[3] These electrons fill the molecular orbitals in order of increasing energy.

The valence electron configuration for S₂ is: (σ3s)²(σ3s)²(σ3p)²(π3p)⁴(π3p)¹(π*3p)¹

The highest occupied molecular orbitals (HOMOs) are the degenerate antibonding π*3p orbitals. Following Hund's rule, the two electrons in these orbitals remain unpaired with parallel spins, resulting in a total spin quantum number S=1 and a triplet ground state (³Σg⁻).[3] This configuration is the root of S₂'s paramagnetic and diradical character. The bond order is calculated as ½ (bonding electrons - antibonding electrons) = ½ (8 - 4) = 2, indicating a double bond.

MO_Diagram_S2 cluster_S1 S Atomic Orbitals cluster_S2 S Atomic Orbitals s1 3s s_sigma σ(3s) s1->s_sigma s_sigma_star σ(3s) s1->s_sigma_star p1 3p p_sigma σ(3p) p1->p_sigma p_pi π(3p) p1->p_pi p_pi_star π(3p) p1->p_pi_star p_sigma_star σ*(3p) p1->p_sigma_star s2 3s s2->s_sigma s2->s_sigma_star p2 3p p2->p_sigma p2->p_pi p2->p_pi_star p2->p_sigma_star energy_label Energy

Caption: Molecular Orbital Energy Level Diagram for S₂.

Electronic States and Spectroscopic Data

The diradical nature of S₂ gives rise to several low-lying electronic states. The ground state is the triplet X ³Σg⁻. The first two excited states, a ¹Δg and b ¹Σg⁺, are singlets that arise from different arrangements of the two electrons within the degenerate π*3p orbitals. The potential energy curves (PECs) of these states have been extensively studied through both experimental spectroscopy and high-level computational chemistry.[4][5]

Electronic StateTₑ (cm⁻¹)Rₑ (Å)ωₑ (cm⁻¹)Dₑ (cm⁻¹)
X ³Σg⁻ 01.889725.735300
a ¹Δg 47931.898703.031431
b ¹Σg⁺ 92381.904690.028247
B ³Σu⁻ 319652.166435.013429

Data compiled from theoretical and experimental studies.[4][5][6] Tₑ: Adiabatic electronic energy, Rₑ: Equilibrium bond length, ωₑ: Harmonic vibrational frequency, Dₑ: Dissociation energy.

Electronic_States cluster_pi_star π* Orbitals orb1 πx orb2 πy state_X Ground State X ³Σg⁻ (Triplet) state_X->orb1 state_X->orb2 state_a Excited State a ¹Δg (Singlet) state_a->orb1 state_a->orb1 state_b Excited State b ¹Σg⁺ (Singlet) state_b->orb1 state_b->orb2

Caption: Electron Occupancy in π* Orbitals for Low-Lying States of S₂.

Experimental and Computational Protocols

The characterization of the S₂ diradical relies on a synergistic combination of advanced experimental techniques and high-level quantum chemical calculations.

Experimental Methodologies
  • Generation of S₂: Gaseous S₂ is typically produced by heating sulfur to high temperatures (above 600°C) or through an electric discharge in sulfur vapor.[7] This creates a mixture of sulfur allotropes, from which S₂ can be studied.

  • Spectroscopic Analysis:

    • Protocol: A sample of gaseous sulfur is introduced into a temperature-controlled cell. A light source (e.g., UV-Vis lamp, laser) is passed through the sample, and the transmitted or emitted light is analyzed by a spectrometer.

    • UV-Visible Absorption Spectroscopy: Probes electronic transitions, particularly the well-known B ³Σu⁻ ← X ³Σg⁻ transition, providing data on vibrational levels of the excited state.[5]

    • Emission Spectroscopy: Analysis of light emitted from excited S₂ molecules (e.g., generated in a discharge) reveals information about transitions back to the ground state. Near-infrared (NIR) emission can be used to study the singlet-to-triplet transitions (a ¹Δg → X ³Σg⁻ and b ¹Σg⁺ → X ³Σg⁻).[4]

    • Raman Spectroscopy: Involves inelastic scattering of monochromatic light (laser) to probe the vibrational energy levels of the ground electronic state.[8]

  • Electron Spin Resonance (ESR) Spectroscopy:

    • Protocol: This is the most direct method for confirming a triplet ground state. The gaseous S₂ sample is placed within a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves is measured as the magnetic field is varied.

    • Principle: The two unpaired electrons of the triplet S₂ molecule interact with the external magnetic field, leading to distinct energy levels. Transitions between these levels are detected, producing a characteristic ESR spectrum that is absent for singlet states.[2]

  • Photoelectron Spectroscopy (PES):

    • Protocol: A beam of monochromatic radiation (e.g., He I) ionizes the S₂ molecules. The kinetic energy of the ejected photoelectrons is measured.

    • Principle: The energy of the ionizing radiation minus the kinetic energy of the photoelectron gives the ionization energy, corresponding to the energy required to remove an electron from a specific molecular orbital. This provides direct experimental insight into the orbital energy levels.[9]

Computational Methodologies
  • Ab Initio Calculations: These methods solve the Schrödinger equation from first principles without empirical data.

    • Protocol: A molecular geometry for S₂ is defined. A basis set (a set of mathematical functions to describe the atomic orbitals) is chosen. A high-level theoretical method is then applied to calculate the energy, wave function, and other properties. Potential energy curves are generated by repeating these calculations at various internuclear distances.[10]

    • Multireference Configuration Interaction (MRCI): This is a highly accurate method necessary for diradicals and other open-shell systems where more than one electronic configuration is significant.[4] It provides reliable potential energy curves and spectroscopic constants.[4][5]

    • Complete Active Space Self-Consistent Field (CASSCF): Often used as a starting point for MRCI, this method optimizes the orbitals and the configuration interaction coefficients for a selected "active space" of orbitals and electrons (e.g., the π and π* orbitals in S₂).

  • Density Functional Theory (DFT):

    • Protocol: Similar to ab initio methods, but DFT calculates the electron density rather than the full wave function, making it computationally less expensive.

    • Principle: Functionals that approximate the exchange-correlation energy are used. For diradicals, a "broken-symmetry" approach (e.g., UB3LYP) is often employed, which treats spin-up and spin-down electrons separately. The results can then be used to estimate the singlet-triplet energy gap.[11]

Workflow cluster_methods Methodologies cluster_properties Determined Properties exp Experimental Techniques spec Spectroscopy (UV-Vis, Emission, Raman) exp->spec esr ESR Spectroscopy exp->esr pes Photoelectron Spectroscopy exp->pes comp Computational Chemistry mrci MRCI / CASSCF comp->mrci dft DFT (Broken Symmetry) comp->dft struct Molecular Structure (Bond Length, Rₑ) spec->struct energy Energy Levels (Vibrational ωₑ, Electronic Tₑ) spec->energy spin Spin State (Triplet vs. Singlet) esr->spin pes->energy pec Potential Energy Curves (Dissociation Energy, Dₑ) mrci->pec dft->struct dft->spin pec->struct pec->energy

References

An In-depth Technical Guide to the Bond Characteristics of Diatomic Sulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core bond characteristics of diatomic sulfur (S₂). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of this intriguing molecule. The guide delves into the electronic structure, bond length, bond energy, and vibrational frequency of S₂ across its various electronic states. Detailed experimental and computational protocols for the characterization of S₂ are provided, along with visualizations of key workflows and conceptual relationships.

Core Bond Characteristics of Diatomic Sulfur

Diatomic sulfur, an analogue of molecular oxygen, exists in several electronic states, with the ground state being a triplet state (X³Σg⁻)[1]. This is a consequence of its molecular orbital configuration, which results in two unpaired electrons in the highest occupied molecular orbitals (HOMOs)[1]. In addition to the triplet ground state, there are low-lying singlet excited states, most notably the a¹Δg and b¹Σg⁺ states[1]. The distinct electronic configurations of these states give rise to different bond characteristics.

The key bond parameters for the most commonly studied electronic states of diatomic sulfur are summarized in the tables below. These values have been determined through a combination of experimental spectroscopic techniques and high-level quantum chemistry calculations[2][3][4].

Table 1: Spectroscopic Constants of Diatomic Sulfur (S₂) Electronic States [2][3][4]

Electronic StateTerm SymbolExcitation Energy (Tₑ) (cm⁻¹)
Ground StateX³Σg⁻0
First Excited Statea¹Δg4394.25
Second Excited Stateb¹Σg⁺9238

Table 2: Bond Properties of Diatomic Sulfur (S₂) Electronic States [2][3][4]

Electronic StateBond Length (rₑ) (Å)Bond Dissociation Energy (Dₑ) (kJ/mol)Vibrational Frequency (ωₑ) (cm⁻¹)
X³Σg⁻1.889429.3725.7
a¹Δg1.898377.4708.0
b¹Σg⁺1.904334.7694.0

Experimental Protocols

The characterization of diatomic sulfur's bond properties relies on a combination of synthesis and advanced spectroscopic techniques.

Diatomic sulfur is typically generated in the gas phase for spectroscopic analysis. A common laboratory method involves the catalytic decomposition of hydrogen sulfide (B99878) (H₂S)[3][5][6].

Protocol: Synthesis of S₂ via Catalytic Decomposition of H₂S

  • Catalyst Preparation: A variety of metal-based catalysts can be used, such as molybdenum disulfide (MoS₂) or nickel-based catalysts[7][8]. The catalyst is typically activated by heating under an inert atmosphere to remove any surface contaminants.

  • Reactor Setup: A quartz tube reactor is placed inside a tube furnace. The catalyst bed is positioned in the center of the tube. Gas inlets and outlets are connected to a gas handling system.

  • Gas Flow: A stream of hydrogen sulfide gas, diluted with an inert gas such as nitrogen or argon, is passed over the heated catalyst bed. Typical H₂S concentrations can range from 1.5% to 10% by volume[8][9]. Gas flow rates are controlled by mass flow controllers, with typical total flow rates ranging from 100 to 1000 mL/min[10][11].

  • Decomposition Reaction: The furnace is heated to a temperature sufficient to induce catalytic decomposition of H₂S into hydrogen gas and diatomic sulfur. This temperature can range from 500 °C to over 1000 °C, depending on the catalyst used[7][10].

  • Product Collection and Analysis: The product gas stream, containing S₂, H₂, and unreacted H₂S, is passed into a detection chamber for spectroscopic analysis.

Protocol: Raman Spectroscopy of Gaseous S₂

Raman spectroscopy is a powerful technique for determining the vibrational frequency of S₂.

  • Experimental Setup: A high-resolution Raman spectrometer equipped with a laser excitation source is used. Common excitation wavelengths include 532 nm (Nd:YAG) or 633 nm (He-Ne)[12][13]. The gas cell containing the S₂ sample is placed in the path of the laser beam.

  • Data Acquisition: The laser is focused into the center of the gas cell. Scattered light is collected at a 90° angle to the incident beam and is directed into the spectrometer.

  • Spectral Analysis: The Raman spectrum will show a strong peak corresponding to the fundamental vibrational mode of the S₂ molecule. The position of this peak provides the vibrational frequency (ωₑ)[14].

Protocol: Photoelectron Spectroscopy of the S₂⁻ Anion

Photoelectron spectroscopy of the S₂⁻ anion provides valuable information about the electronic structure and bond energies of the neutral S₂ molecule.

  • Anion Generation: S₂⁻ anions are generated in a suitable ion source, often by a gas discharge in a precursor gas containing sulfur, such as H₂S or CS₂[15][16].

  • Mass Selection and Photodetachment: The generated anions are extracted and mass-selected using a time-of-flight mass spectrometer. The mass-selected S₂⁻ anions are then irradiated with a laser beam of a fixed photon energy (e.g., 355 nm)[15][17]. This causes photodetachment of an electron.

  • Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron energy analyzer. The electron binding energy is then calculated by subtracting the electron kinetic energy from the photon energy[15].

  • Data Interpretation: The resulting photoelectron spectrum shows peaks corresponding to transitions from the ground state of the S₂⁻ anion to the different electronic and vibrational states of the neutral S₂ molecule. The energies and intensities of these peaks provide information on the electron affinity of S₂ and the spectroscopic constants of its various electronic states.

Computational Workflow

Quantum chemistry calculations are a powerful tool for predicting and understanding the bond characteristics of diatomic sulfur.

Workflow: Computational Determination of S₂ Bond Properties

  • Method Selection: For a molecule like S₂, which has a multi-reference character due to its triplet ground state and low-lying excited states, the Complete Active Space Self-Consistent Field (CASSCF) method is often a suitable choice[18][19]. For ground state properties, Density Functional Theory (DFT) with an appropriate functional can also be employed.

  • Basis Set Selection: A sufficiently large and flexible basis set is crucial for accurate calculations. Pople-style basis sets like 6-311+G(3df) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are commonly used[20][21].

  • Potential Energy Curve (PEC) Scan: A series of single-point energy calculations are performed at different internuclear distances (bond lengths) to generate the potential energy curve for the desired electronic state.

  • Geometry Optimization: The equilibrium bond length (rₑ) is determined by finding the minimum on the potential energy curve.

  • Vibrational Frequency Calculation: A frequency calculation is performed at the optimized geometry to obtain the harmonic vibrational frequency (ωₑ).

  • Bond Dissociation Energy Calculation: The bond dissociation energy (Dₑ) is calculated as the difference in energy between the molecule at its equilibrium geometry and the sum of the energies of the two separated sulfur atoms.

Visualizations

While hydrogen sulfide (H₂S) is a well-established gasotransmitter, a direct signaling role for diatomic sulfur (S₂) in biological systems is not well-defined. S₂ is a highly reactive species and is considered one of the many reactive sulfur species (RSS) that are generated from H₂S metabolism. The following diagram illustrates the conceptual relationship between H₂S and other RSS in cellular signaling.

H2S_Signaling_Pathway H2S Hydrogen Sulfide (H₂S) RSS Reactive Sulfur Species (RSS) (e.g., persulfides, polysulfides, S₂) H2S->RSS Metabolic Oxidation Downstream Downstream Signaling (e.g., protein persulfidation, ion channel modulation) RSS->Downstream Biological Effects Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization H2S_source H₂S Gas Source Reactor Catalytic Reactor H2S_source->Reactor Catalyst_prep Catalyst Preparation Catalyst_prep->Reactor S2_gas S₂ Gas Product Reactor->S2_gas Raman Raman Spectroscopy PES Photoelectron Spectroscopy S2_gas->Raman S2_gas->PES Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_results Results Method Select Method (e.g., CASSCF, DFT) PEC Potential Energy Curve Scan Method->PEC Basis Select Basis Set (e.g., aug-cc-pVTZ) Basis->PEC Opt Geometry Optimization PEC->Opt Freq Frequency Calculation Opt->Freq Dissoc Dissociation Energy Calculation Opt->Dissoc BondLength Bond Length (rₑ) Opt->BondLength VibFreq Vibrational Frequency (ωₑ) Freq->VibFreq BondEnergy Bond Energy (Dₑ) Dissoc->BondEnergy

References

An In-depth Technical Guide to the Singlet and Triplet States of the Disulfur Molecule (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The diatomic disulfur molecule (S₂), an isoelectronic analogue of dioxygen (O₂), plays a significant role in diverse chemical environments, from interstellar media to high-temperature industrial processes and biological systems.[1] Understanding the fundamental differences between its ground triplet state and low-lying excited singlet states is crucial for accurately modeling its reactivity and spectroscopic signatures. This guide provides a comprehensive technical overview of the electronic structure, spectroscopic properties, and experimental and computational characterization of the singlet and triplet states of S₂. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and conceptual relationships are visualized using Graphviz diagrams to offer a thorough resource for researchers.

Introduction to the Electronic States of this compound

Like molecular oxygen, the ground state of the this compound (S₂) molecule is a triplet state, specifically denoted as X³Σg⁻.[2] This arises from its molecular orbital (MO) configuration, where the two highest energy electrons occupy two degenerate π* antibonding orbitals with parallel spins, in accordance with Hund's rule. This diradical nature is fundamental to its chemical properties.[2]

Above the triplet ground state lie two low-lying singlet excited states: a¹Δg and b¹Σg⁺.[3] Transitions between these singlet states and the triplet ground state are spin-forbidden, leading to longer lifetimes and distinct chemical reactivity compared to the ground state.[4] The energy differences and properties of these states have been the subject of extensive experimental and theoretical investigation.[1][3][5]

Molecular Orbital Configuration and State Term Symbols

The valence molecular orbital configuration for S₂ is (σg)²(σu)²(σg)²(πu)⁴(πg)². The two electrons in the degenerate πg* orbitals determine the term symbols of the low-lying electronic states.

  • X³Σg⁻ (Triplet Ground State): The two electrons in the πg* orbitals have parallel spins. This is the lowest energy state.[2][6]

  • a¹Δg (Singlet Excited State): The two electrons occupy separate πg* orbitals but have opposite spins.

  • b¹Σg⁺ (Singlet Excited State): The two electrons are paired in the same πg* orbital, leaving the other empty.

The relationship between electron spin and state multiplicity is visualized in the diagram below.

G cluster_orbitals Highest Occupied Molecular Orbitals (πg*) cluster_states Electronic States p1 πg* Triplet X³Σg⁻ Singlet_Delta a¹Δg Singlet_Sigma b¹Σg⁺ ↑↓ p2 πg*

Figure 1. Electron occupancy in πg* orbitals for S₂ states.

Quantitative Spectroscopic and Molecular Properties

Decades of spectroscopic and computational studies have yielded precise data on the key properties of the S₂ electronic states. These quantitative parameters are essential for experimental identification and theoretical modeling. The data, compiled from multiple high-level ab initio calculations and experimental measurements, are summarized below.[1][3][5][7]

PropertySymbolX³Σg⁻ (Triplet)a¹Δg (Singlet)b¹Σg⁺ (Singlet)
Adiabatic Excitation Energy Tₑ (cm⁻¹)0~4395 - 4774~7991 - 8578
Equilibrium Bond Length rₑ (Å)1.8891.8981.904
Harmonic Vibrational Freq. ωₑ (cm⁻¹)725.7~693 - 714~651 - 665
Rotational Constant Bₑ (cm⁻¹)0.29540.2930.292
Bond Dissociation Energy Dₑ (eV)~4.4~3.9~3.6

Table 1: Comparison of key spectroscopic and molecular constants for the ground triplet and two lowest singlet states of the S₂ molecule. Data compiled from experimental and theoretical studies.[1][2][3][5][7][8]

The potential energy curves derived from these constants illustrate the energetic landscape of these states. The triplet state possesses the deepest potential well, corresponding to its higher dissociation energy.[9]

PotentialEnergyCurves Potential Energy Curves for S₂ xaxis Internuclear Distance (r) → yaxis Potential Energy (E) → origin X3Sg X³Σg⁻ origin->X3Sg a1Dg a¹Δg origin->a1Dg b1Sg b¹Σg⁺ origin->b1Sg dissociation_limit Dissociation Limit S(³P) + S(³P) origin->dissociation_limit

Figure 2. Schematic of S₂ potential energy curves.

Experimental Characterization Protocols

Several advanced experimental techniques are employed to probe the electronic states of S₂. Each method provides unique insights into the molecule's structure and dynamics.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive method used to study the electronic structure of molecules.[10][11][12] For S₂, it is particularly useful for characterizing transitions from the ground state to excited states, such as the well-known B³Σu⁻ ← X³Σg⁻ transition.[13]

Detailed Methodology:

  • S₂ Generation: Gaseous S₂ is typically produced by heating elemental sulfur in a high-temperature nozzle source (e.g., to 800 K).[13][14] The vapor is then expanded into a vacuum chamber, forming a supersonic jet. This process cools the molecules rotationally and vibrationally, simplifying the resulting spectra.

  • Excitation: A tunable pulsed laser (e.g., a dye laser pumped by a Nd:YAG laser) is directed into the supersonic jet. The laser wavelength is scanned across the absorption band of interest.

  • Fluorescence Collection: When the laser frequency matches an electronic transition, molecules are excited. The subsequent fluorescence (spontaneous emission) is collected at a 90° angle to the laser beam using a lens system.[10]

  • Detection and Analysis: The collected light is passed through a monochromator or filters to select specific emission wavelengths and is detected by a photomultiplier tube (PMT). The signal from the PMT is processed by a boxcar averager and recorded as a function of the excitation laser wavelength, yielding an excitation spectrum. By analyzing the rotational and vibrational structure of the spectrum, precise spectroscopic constants for the involved electronic states can be determined.[13]

Photoelectron Velocity-Map Imaging (PE-VMI)

PE-VMI is a powerful technique for determining electron binding energies and characterizing the electronic states of neutral molecules by photodetaching an electron from their corresponding anion (S₂⁻).[1]

Detailed Methodology:

  • Anion Generation: S₂⁻ anions are generated in a suitable ion source, such as a pulsed discharge source using a precursor gas like CS₂.

  • Ion Acceleration and Mass Selection: The generated anions are accelerated into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio. The S₂⁻ ions are selectively targeted.

  • Photodetachment: A pulsed laser (e.g., 532 nm, 355 nm, or 266 nm from a Nd:YAG laser) intersects the S₂⁻ ion packet.[1] The photon energy must be sufficient to detach an electron.

  • Electron Imaging: The detached photoelectrons are accelerated by an electrostatic lens system onto a position-sensitive detector (typically a microchannel plate coupled to a phosphor screen and a CCD camera). The VMI lens projects the sphere of photoelectrons onto the 2D detector, with the distance from the center corresponding to the electron's speed.

  • Data Reconstruction and Analysis: The 2D image is mathematically reconstructed into a 3D velocity distribution. The kinetic energy of the photoelectrons is calculated from their velocity. The electron binding energy (EBE) is then determined by the equation: EBE = hν - Eₖ, where hν is the photon energy and Eₖ is the electron kinetic energy. Peaks in the resulting photoelectron spectrum correspond to transitions from the anion ground state to the various vibrational levels of the different electronic states (X³Σg⁻, a¹Δg, b¹Σg⁺) of the neutral S₂ molecule. This allows for precise measurement of the adiabatic excitation energies (Tₑ) and vibrational frequencies (ωₑ) of the neutral states.[1]

PE_VMI_Workflow cluster_source Ion Source & TOF-MS cluster_interaction Interaction & Detection cluster_analysis Data Analysis start Precursor Gas (CS₂) discharge Pulsed Discharge (Generates S₂⁻) start->discharge tof TOF Mass Selection (Isolates S₂⁻) discharge->tof vmi VMI Spectrometer (Measures e⁻ Velocity) tof->vmi laser Detachment Laser (hν) laser->vmi intersects S₂⁻ packet detector 2D Detector (MCP/CCD) vmi->detector reconstruct Image Reconstruction (Inverse Abel Transform) detector->reconstruct spectrum Photoelectron Spectrum (Eₖ → EBE) reconstruct->spectrum constants Determine Spectroscopic Constants (Tₑ, ωₑ) spectrum->constants

Figure 3. Workflow for PE-VMI of S₂⁻.

Computational Chemistry Methods

Theoretical calculations are indispensable for interpreting experimental spectra and exploring states that are difficult to access experimentally. High-level ab initio methods are required to accurately describe the multi-reference character of S₂.

Common Methodologies:

  • Multireference Configuration Interaction (MRCI): This is a highly accurate method for calculating potential energy curves and spectroscopic constants for molecules with multiple important electronic configurations, like S₂.[1][3] Often, a Davidson correction (+Q) is added to account for higher-order excitations.

  • Explicitly Correlated Methods (e.g., MRCI-F12): These modern methods improve the convergence of calculations with respect to the basis set size by explicitly including terms that depend on the interelectronic distance, leading to highly accurate results even with smaller basis sets.[5][15]

  • Basis Sets: Large, flexible basis sets, such as Dunning's correlation-consistent basis sets (e.g., aug-cc-pV5Z), are necessary to accurately model the electronic structure.[1][16]

Reactivity and Relevance

The difference in spin multiplicity and electronic configuration leads to distinct reactivity for the singlet and triplet states.

  • Triplet Ground State (X³Σg⁻): As a diradical, it readily participates in radical reactions. Its chemistry is analogous to triplet dioxygen, although the S-S bond is weaker than the O-O double bond.[2]

  • Singlet States (a¹Δg, b¹Σg⁺): Singlet S₂, like singlet O₂, is expected to be a more potent and selective oxidizing agent in certain reactions, such as cycloadditions (e.g., Diels-Alder type reactions), where spin conservation rules apply.[2][17] While the chemistry of singlet S₂ is less explored than that of singlet O₂, its potential role in sulfur-based chemical synthesis and as a transient species in biological systems involving reactive sulfur species (RSS) is an area of growing interest. The presence of sulfur atoms in molecules can enhance intersystem crossing rates, influencing the population and lifetime of singlet versus triplet radical ion pair states.[18]

Conclusion

The this compound molecule presents a classic and fundamentally important case study in molecular orbital theory and spectroscopy. Its triplet ground state and low-lying singlet excited states exhibit significant differences in their spectroscopic properties, bond strengths, and potential reactivity. A thorough understanding of these states, achieved through a combination of sophisticated experimental techniques like Laser-Induced Fluorescence and Photoelectron Velocity-Map Imaging, alongside high-level computational methods, is essential for fields ranging from astrochemistry to materials science. For drug development professionals, while direct applications of S₂ are limited, understanding the fundamental reactivity of different sulfur electronic states can provide insights into the mechanisms of sulfur-containing drugs and the roles of reactive sulfur species in biological signaling and oxidative stress.

References

The Role of Disulfur (S2) in the Tenuous Atmosphere of Io: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jupiter's moon Io, the most volcanically active body in our solar system, possesses a tenuous atmosphere primarily composed of sulfur dioxide (SO2). Among the cocktail of sulfur compounds present, disulfur (S2) plays a crucial, albeit transient, role in the atmospheric chemistry, surface coloration, and the overall sulfur cycle of this enigmatic moon. This technical guide provides a comprehensive overview of the current understanding of S2 as a key atmospheric component of Io. It synthesizes quantitative data on its abundance, details the experimental protocols for its detection, and visualizes the complex chemical pathways and observational workflows. This document is intended to serve as a core reference for researchers in planetary science and related fields.

Introduction

The atmosphere of Io is a dynamic system, constantly being replenished by vigorous volcanic activity and depleted through atmospheric escape into Jupiter's magnetosphere. While SO2 is the dominant species, a host of other sulfur-bearing molecules, including sulfur monoxide (SO), this compound monoxide (S2O), and various sulfur allotropes (S, S2, S3, S4), have been detected or are predicted to exist.[1] this compound (S2) is of particular interest as it is a direct product of high-temperature volcanic outgassing and a key precursor to the formation of longer-chain sulfur molecules that are thought to be responsible for the vibrant red and yellow hues of Io's surface deposits.[2][3] Understanding the lifecycle of S2—from its volcanic source to its photochemical destruction and polymerization—is fundamental to unraveling the complex interplay between Io's interior, its atmosphere, and its interaction with the surrounding plasma torus.

Quantitative Data on this compound and Related Compounds

The abundance of S2 and other sulfur species in Io's atmosphere is highly variable, both spatially and temporally, and is strongly linked to volcanic activity. The following tables summarize the available quantitative data, primarily from observations of volcanic plumes.

ParameterPele PlumeTvashtar PlumePrometheus PlumeReference(s)
S2 Column Density (cm⁻²) 1.0 ± 0.2 x 10¹⁶3 - 6 x 10¹⁵Not significant[2][4][5]
SO2 Column Density (cm⁻²) 7 ± 3 x 10¹⁶2 - 8 x 10¹⁶Rich in SO2[2][4][5]
S2/SO2 Ratio 0.08 - 0.30 (temporally variable)~0.01 - 0.02Very low[5][6][7]
Plume Type Pele-type (S2-rich)Pele-type (S2-rich)Prometheus-type (SO2-rich)[5]

Table 1: Comparison of S2 and SO2 Abundances in Major Ionian Volcanic Plumes.

ParameterValuePlume/RegionDate of ObservationReference(s)
S2/SO2 Ratio 8 - 30%Pele1999[7]
S2/SO2 Ratio 1 - 10%PeleMarch 2003[7]
S2/SO2 Ratio 14 - 43%PeleJanuary 2004[7]

Table 2: Temporal Variation of the S2/SO2 Ratio in the Pele Plume.

Experimental Protocols

The detection and characterization of S2 in Io's faint atmosphere require sophisticated instrumentation and meticulous data analysis techniques. The primary methods employed are ultraviolet (UV) spectroscopy with the Hubble Space Telescope (HST) and millimeter/submillimeter observations with the Atacama Large Millimeter/submillimeter Array (ALMA).

Hubble Space Telescope/Space Telescope Imaging Spectrograph (HST/STIS)

Objective: To measure the column densities of S2 and SO2 in volcanic plumes by observing their absorption features in the UV spectrum of Jupiter's reflected sunlight passing through the plume.

Methodology:

  • Observation Setup:

    • Instrument: Space Telescope Imaging Spectrograph (STIS).

    • Grating: G230LB, a low-resolution (R ~ 500) grating covering the near-ultraviolet (NUV) wavelength range of approximately 1600–3100 Å.[7][8] This range is crucial as S2 has strong absorption bands between 260 and 300 nm.

    • Slit: A long slit (e.g., 0.1 arcseconds wide) is positioned across the limb of Io to capture the light from Jupiter that has passed through the volcanic plume.[7]

    • Targeting: Observations are conducted when Io is in transit across Jupiter, using the bright, reflected light of Jupiter as a background source.

  • Data Reduction and Calibration:

    • The raw data are processed through the standard calstis pipeline at the Space Telescope Science Institute (STScI).[9][10] This pipeline performs basic 2D image reduction, including bias subtraction, dark subtraction, and flat-fielding.

    • A critical step for G230LB data is the correction for scattered red light, which can contaminate the UV spectrum of red objects like Io.[8]

    • The spectrum of the plume is extracted and divided by a nearby spectrum of Jupiter's unocculted atmosphere to remove the solar and Jovian spectral features, isolating the absorption features of the plume gases.

  • Spectral Analysis:

    • The resulting transmission spectrum is modeled using laboratory-derived absorption cross-sections of S2 and SO2.

    • The column densities of S2 and SO2 are determined by fitting the model to the observed absorption features, taking into account the instrumental profile and potential temperature effects on the cross-sections.

HST_STIS_Workflow cluster_obs Observation cluster_data Data Processing cluster_analysis Analysis HST HST/STIS Io_Jupiter Io transiting Jupiter HST->Io_Jupiter Observes Plume Volcanic Plume Io_Jupiter->Plume Raw_Data Raw STIS Data Plume->Raw_Data Generates Calstis calstis Pipeline Raw_Data->Calstis Scattered_Light_Correction Scattered Light Correction Calstis->Scattered_Light_Correction Spectral_Extraction Spectral Extraction Scattered_Light_Correction->Spectral_Extraction Transmission_Spectrum Plume Transmission Spectrum Spectral_Extraction->Transmission_Spectrum Spectral_Fitting Spectral Fitting Transmission_Spectrum->Spectral_Fitting Lab_Spectra Laboratory S2/SO2 Cross-sections Lab_Spectra->Spectral_Fitting Column_Densities Column Densities (S2, SO2) Spectral_Fitting->Column_Densities

Figure 1: HST/STIS Observational and Data Analysis Workflow for Io's Plumes.
Atacama Large Millimeter/submillimeter Array (ALMA)

Objective: To map the spatial distribution and abundance of various molecular species, including SO2, SO, and KCl, in Io's atmosphere and volcanic plumes by detecting their rotational emission lines.

Methodology:

  • Observation Setup:

    • Instrument: Atacama Large Millimeter/submillimeter Array (ALMA).

    • Receiver Bands: Observations are typically carried out in Bands 6 (211-275 GHz) and 7 (275-373 GHz) to target specific rotational transitions of sulfur-bearing molecules.[11][12][13]

    • Observing Strategy: Snapshots of Io are taken as it enters and exits Jupiter's shadow (eclipse). This allows for the differentiation between the sublimation-supported atmosphere (which condenses out in shadow) and the volcanically supported atmosphere.[14][15][16]

  • Data Calibration and Reduction:

    • The raw visibility data are calibrated using the ALMA pipeline within the Common Astronomy Software Applications (CASA) package.[14][15]

    • Calibration involves correcting for instrumental effects (bandpass, instrumental delay) and atmospheric effects (phase and amplitude variations). This is achieved by observing calibrator sources (bandpass, flux, and gain calibrators).[1][17]

    • An ephemeris file for Io is used to ensure accurate tracking of its motion.[14]

  • Image and Spectral Analysis:

    • The calibrated visibilities are Fourier transformed to create image cubes (intensity as a function of position and frequency).

    • The clean algorithm is used to deconvolve the instrumental point spread function (the "dirty beam") from the images.

    • Spectra are extracted from different regions of Io's disk to analyze the line profiles and intensities of the detected molecules.

    • Column densities and gas temperatures are derived by modeling the observed emission lines, assuming local thermodynamic equilibrium (LTE).

ALMA_Workflow cluster_obs Observation cluster_data Data Processing cluster_analysis Analysis ALMA ALMA Io_Eclipse Io in/out of Eclipse ALMA->Io_Eclipse Observes Calibrators Calibrator Sources ALMA->Calibrators Observes Raw_Visibilities Raw Visibilities Io_Eclipse->Raw_Visibilities Generates Calibrators->Raw_Visibilities CASA_Pipeline CASA Pipeline Raw_Visibilities->CASA_Pipeline Calibrated_Data Calibrated Visibilities CASA_Pipeline->Calibrated_Data Imaging Imaging (CLEAN) Calibrated_Data->Imaging Image_Cubes Image Cubes Imaging->Image_Cubes Spectral_Extraction Spectral Extraction Image_Cubes->Spectral_Extraction Line_Modeling Line Profile Modeling Spectral_Extraction->Line_Modeling Abundances_Temps Abundances & Temps (SO2, SO, KCl) Line_Modeling->Abundances_Temps

Figure 2: ALMA Observational and Data Analysis Workflow for Io's Atmosphere.

Chemical Pathways and Logical Relationships

The chemistry of sulfur in Io's atmosphere is a complex network of volcanic injection, photochemistry, and polymerization.

Formation and Destruction of S2

This compound is primarily sourced from high-temperature volcanic eruptions, where it is in thermochemical equilibrium with other sulfur species in the magma.[18] Once in the tenuous atmosphere, it is subject to photodissociation by solar ultraviolet radiation and participates in reactions with other atmospheric constituents.

Key Reactions:

  • Photodissociation of S2:

    • S2 + hν → S(³P) + S(³P) (dominant channel)[6][19][20]

    • S2 + hν → S(³P) + S(¹D)[19] The lifetime of S2 against photolysis is estimated to be on the order of a few hundred seconds in full sunlight.[19]

  • Formation of S3:

    • S + S2 + M → S3 + M (where M is a third body)[7][19][20][21] The rate constant for this reaction has been determined to be approximately 2.66 x 10⁻³³ cm⁶ molecule⁻² s⁻¹ at 298 K with Ar as the third body.[7][19][20][21]

  • Other Reactions:

    • The kinetics of reactions involving S2 and other species like O, O2, and SO have been studied, but their relative importance in Io's atmosphere is still under investigation.[22]

S2_Chemistry Volcano Volcanic Vent (High T, P) S2_atm S2 (gas) Volcano->S2_atm Outgassing S_atm S (³P, ¹D) S2_atm->S_atm S4_Sn_surface S4, Sn (surface) S2_atm->S4_Sn_surface Condensation & Polymerization S3_atm S3 (gas) S_atm->S3_atm + S2 + M S3_atm->S4_Sn_surface Polymerization Sunlight Sunlight (hν) Sunlight->S2_atm Photodissociation

Figure 3: Simplified Chemical Pathway of this compound (S2) in Io's Atmosphere.
The Sulfur Cycle on Io

The sulfur cycle on Io is a continuous process driven by volcanism and Jupiter's magnetosphere. The following diagram illustrates the logical flow of sulfur through this dynamic system.

Io_Sulfur_Cycle cluster_interior Io's Interior cluster_surface Surface cluster_atmosphere Atmosphere cluster_space Space Environment Magma Magma Reservoirs Volcanoes Volcanic Vents Magma->Volcanoes Feeds Volcanic_gases Volcanic Gases (SO2, S2, SO, etc.) Volcanoes->Volcanic_gases Outgassing SO2_frost SO2 Frost SO2_frost->Magma Subduction/ Recycling (hypothesized) SO2_frost->Volcanic_gases Sublimation Sulfur_allotropes Sulfur Allotropes (S3, S4, S8) Sulfur_allotropes->Magma Subduction/ Recycling (hypothesized) Volcanic_gases->SO2_frost Condensation Atm_chem Photochemistry & Polymerization Volcanic_gases->Atm_chem Atm_escape Atmospheric Escape Volcanic_gases->Atm_escape Sputtering, Ionization Atm_chem->Sulfur_allotropes Deposition Plasma_torus Io Plasma Torus Atm_escape->Plasma_torus Supplies

Figure 4: Logical Flow of the Sulfur Cycle on Io.

Conclusion

This compound (S2) is a fundamental, though ephemeral, component of Io's atmosphere, providing a direct link to the composition and temperature of its volcanic magmas. Its abundance and distribution are key tracers of active volcanic processes. The photochemical breakdown of S2 and subsequent polymerization into longer-chain sulfur allotropes are critical processes that shape the colorful landscape of Io. Future research, leveraging the capabilities of advanced observatories, will undoubtedly provide a more detailed understanding of the reaction kinetics and spatial-temporal variability of S2, further illuminating the complex and dynamic nature of this volcanic world.

References

The Core Chemistry of Chalcogen-Chalcogen Bonds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcogen-chalcogen bonds, the linkages between Group 16 elements (sulfur, selenium, and tellurium), are fundamental yet complex interactions that play a pivotal role in a vast array of chemical and biological processes. From the structural integrity of proteins to the catalytic activity of novel synthetic compounds, a deep understanding of the chemistry governing these bonds is crucial for innovation in drug development, materials science, and catalysis. This technical guide provides a comprehensive overview of the fundamental principles of chalcogen-chalcogen bonds, detailing their electronic nature, thermodynamic properties, and reactivity. It further outlines key experimental and computational methodologies for their study and visualizes critical biological and synthetic pathways in which they are implicated.

Fundamental Properties of Chalcogen-Chalcogen Bonds

The nature of the chalcogen-chalcogen bond is dictated by the electronic properties of the constituent atoms. As one descends Group 16, from sulfur to tellurium, atomic size and polarizability increase while electronegativity decreases. These trends have a profound impact on bond lengths, strengths, and the nature of both covalent and non-covalent interactions.

Covalent Chalcogen-Chalcogen Bonds

Covalent bonds between chalcogen atoms are central to the structure of numerous molecules, most notably the disulfide bonds in proteins. The properties of these bonds are summarized below.

Table 1: Covalent Chalcogen-Chalcogen Bond Properties

Bond TypeTypical Bond Length (Å)Bond Dissociation Energy (kcal/mol)Dihedral Angle Preference
Disulfide (S-S)~2.05[1]~60-70~90°[1]
Diselenide (Se-Se)~2.34~45-55[2][3][4][5]~80-90°
Ditelluride (Te-Te)~2.71~30-40[2][3][4][5]~80-90°
Non-Covalent Chalcogen Bonds (ChB)

In addition to covalent linkages, chalcogen atoms can participate in highly directional, non-covalent interactions known as chalcogen bonds (ChB). These interactions arise from the anisotropic distribution of electron density around the chalcogen atom, creating a region of positive electrostatic potential, termed a "σ-hole," along the axis of a covalent bond. This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule.

The strength of chalcogen bonds increases with the polarizability of the chalcogen atom, following the trend Te > Se > S.[6] These interactions are crucial in crystal engineering, supramolecular chemistry, and are increasingly recognized for their role in biological systems and catalysis.

Table 2: Non-Covalent Chalcogen Bond Interaction Energies

Interaction TypeTypical Interaction Energy (kcal/mol)
S···O/N1 - 5[6]
Se···O/N2 - 10
Te···O/N5 - 20

Synthesis of Compounds with Chalcogen-Chalcogen Bonds

The synthesis of molecules containing chalcogen-chalcogen bonds is a well-established field, with numerous protocols available for the formation of disulfides, diselenides, and ditellurides.

Synthesis of Symmetrical Dialkyl Disulfides

A rapid and efficient method for the synthesis of symmetrical dialkyl disulfides from alkyl halides has been developed.[7]

  • Reactants: Alkyl halide, sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), carbon disulfide (CS₂)

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Na₂S·9H₂O (1.0 mmol) in DMF (2 mL), add CS₂ (1.0 mmol) at room temperature.

    • Add the alkyl halide (1.0 mmol) to the resulting dark-red mixture with vigorous stirring.

    • The reaction is typically complete within 2-5 minutes, indicated by a color change from red to yellow.

    • The disulfide can then be isolated using standard workup and purification techniques.

Synthesis of Symmetrical Diaryl Diselenides

A common method for the preparation of diaryl diselenides involves the use of a Grignard reagent.[8]

  • Reactants: Aryl bromide, magnesium (Mg) powder, elemental selenium (Se), iodine (I₂) (catalyst)

  • Solvent: Anhydrous diethyl ether

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from aryl bromide (20 mmol) and Mg powder (30 mmol) in anhydrous ether, initiated by a small crystal of iodine.

    • Slowly add selenium powder (20 mmol) to the Grignard reagent.

    • After stirring for 1 hour, quench the reaction by pouring the mixture into a 2 M HCl solution with ice.

    • Extract the aqueous layer with diethyl ether.

    • Bubble oxygen through the combined organic layers for 24 hours to oxidize the selenol to the diselenide.

    • Isolate and purify the diaryl diselenide by column chromatography.

Synthesis of Symmetrical Dialkyl Ditellurides

Dialkyl ditellurides can be synthesized by the reduction of elemental tellurium followed by alkylation.[9]

  • Reactants: Elemental tellurium (Te), sodium borohydride (B1222165) (NaBH₄), alkyl bromide

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, treat elemental tellurium (1.0 eq) with NaBH₄ (1.0 eq) in DMF at 60 °C for 1 hour to generate sodium ditelluride (Na₂Te₂).

    • Cool the reaction to room temperature and add the alkyl bromide (1.2 eq).

    • Stir the reaction at 25 °C for 3-20 hours, depending on the reactivity of the alkyl halide.

    • The dialkyl ditelluride is then isolated and purified.

Experimental and Computational Characterization Techniques

A variety of experimental and computational techniques are employed to characterize the structure and properties of chalcogen-chalcogen bonds.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules containing chalcogen-chalcogen bonds, providing precise measurements of bond lengths and dihedral angles.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

NMR spectroscopy is a valuable tool for characterizing chalcogen-containing compounds in solution. While ¹H and ¹³C NMR provide information about the organic framework, direct observation of the chalcogen nuclei (⁷⁷Se and ¹²⁵Te) offers unique insights into the electronic environment of the chalcogen-chalcogen bond.

  • Sample Preparation: Prepare a sample of the ⁷⁷Se-containing compound (isotopic enrichment may be necessary for low concentration samples like proteins) in a suitable deuterated solvent.[10] For proteins, a concentration of approximately 2 mM is often used.[10]

  • Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ⁷⁷Se is required.

  • Experimental Parameters (1D ¹H-Decoupled): [10]

    • Pulse Program: Standard one-pulse experiment with proton decoupling.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 100 kHz).

    • Acquisition Time: Typically 0.08 to 0.1 seconds.

    • Referencing: Chemical shifts are typically referenced to an external standard such as diphenyl diselenide (463 ppm).[11]

  • Data Analysis: The resulting spectrum will show signals corresponding to the different selenium environments in the molecule. The chemical shift is highly sensitive to the electronic environment of the selenium atom.

  • Sample Preparation: Similar to ⁷⁷Se NMR, prepare a solution of the tellurium-containing compound in a deuterated solvent.

  • Instrumentation: An NMR spectrometer with a probe tunable to the ¹²⁵Te frequency is necessary.

  • Experimental Parameters (1D ¹H-Decoupled): [12][13]

    • Pulse Program: A standard one-pulse sequence with proton decoupling.

    • Spectral Width: A wide spectral width is often required due to the large chemical shift range of ¹²⁵Te (up to 4400 ppm).[12]

    • Referencing: Dimethyl telluride (Me₂Te) is a common reference standard.[12]

  • Data Analysis: The ¹²⁵Te chemical shift is highly sensitive to the oxidation state and coordination environment of the tellurium atom.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the nature of chalcogen-chalcogen bonds.

  • Methodology:

    • Model System: A model of the molecule of interest is constructed.

    • Level of Theory and Basis Set: A suitable level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for Se and Te) are chosen.

    • Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structure.

    • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum and to obtain thermodynamic data.

    • Analysis: Properties such as bond lengths, bond dissociation energies, and the nature of molecular orbitals can be analyzed. For non-covalent interactions, techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights.

Chalcogen-Chalcogen Bonds in Biological and Catalytic Systems

Chalcogen-chalcogen bonds are at the heart of many critical biological and synthetic processes. The following diagrams illustrate some of these key pathways and workflows.

The Glutathione (B108866) Peroxidase (GPx) Redox Cycle

The selenoenzyme glutathione peroxidase (GPx) plays a crucial role in protecting cells from oxidative damage by catalyzing the reduction of hydroperoxides. The catalytic cycle involves the selenium atom of a selenocysteine (B57510) residue cycling through different oxidation states.[14][15][16][17]

GPx_Redox_Cycle GPx_SeH GPx-SeH (Selenol, resting state) GPx_SeOH GPx-SeOH (Selenenic acid) GPx_SeH->GPx_SeOH H₂O₂ → H₂O GPx_SeSG GPx-Se-SG (Mixed selenosulfide) GPx_SeOH->GPx_SeSG GSH → H₂O GPx_SeSG->GPx_SeH GSH → GSSG

The redox cycle of the selenoenzyme glutathione peroxidase (GPx).
Catalytic Cycle of a Chalcogen-Bonding Catalyst

Chalcogen-bonding catalysts can activate substrates through non-covalent interactions, facilitating a variety of chemical transformations. The general mechanism involves the binding of a substrate to the σ-hole of the chalcogen atom in the catalyst.[18][19][20]

ChB_Catalysis Catalyst Chalcogen Catalyst (ChB Donor) Catalyst_Substrate Catalyst-Substrate Complex (Activated Substrate) Catalyst->Catalyst_Substrate + Substrate Substrate Substrate (Electron Donor) Substrate->Catalyst_Substrate Product Product Product->Catalyst - Catalyst (regenerated) Catalyst_Substrate->Product Reaction

Generalized catalytic cycle involving a chalcogen-bonding catalyst.
Experimental Workflow for Studying Protein-Ligand Interactions via ⁷⁷Se NMR

⁷⁷Se NMR is a powerful tool for probing protein-ligand interactions, especially when a selenium atom is located at or near the binding site.[21]

Se_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Protein_Labeling Isotopic Labeling (⁷⁷Se-Protein) Purification Protein Purification Protein_Labeling->Purification NMR_Free Acquire ⁷⁷Se NMR of Free Protein Purification->NMR_Free Add_Ligand Add Ligand (Titration) NMR_Free->Add_Ligand NMR_Bound Acquire ⁷⁷Se NMR of Protein-Ligand Complex Add_Ligand->NMR_Bound CSP Chemical Shift Perturbation (CSP) Analysis NMR_Bound->CSP Kd Determine Dissociation Constant (Kd) CSP->Kd

Workflow for studying protein-ligand interactions using ⁷⁷Se NMR.

Applications in Drug Development

The unique properties of chalcogen-chalcogen bonds make them attractive targets and tools in drug development.

  • Disulfide Bonds as Redox Switches: The reversible nature of the disulfide bond allows it to act as a redox switch, modulating protein structure and function in response to the cellular redox environment. This is a key consideration in the design of drugs targeting proteins with allosteric disulfide bonds.

  • Selenocysteine in Drug Targets: Selenoproteins, with their highly reactive selenocysteine residues, are important drug targets. Understanding the chemistry of the selenol and its oxidized forms is crucial for the design of specific inhibitors.

  • Chalcogen Bonding in Ligand Design: The incorporation of selenium and tellurium into drug candidates can introduce strong and directional chalcogen bonding interactions with the target protein, potentially leading to increased affinity and selectivity. The hydrophobic nature of these interactions can be advantageous for binding in nonpolar pockets.

Conclusion

The chemistry of chalcogen-chalcogen bonds is a rich and expanding field with profound implications for chemistry, biology, and medicine. From the well-established role of disulfide bonds in protein structure to the emerging applications of chalcogen bonding in catalysis and drug design, a fundamental understanding of these interactions is essential for researchers and scientists. The methodologies and data presented in this guide provide a solid foundation for the exploration and exploitation of the unique properties of chalcogen-chalcogen bonds in the pursuit of new scientific discoveries and therapeutic innovations.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gaseous Disulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gaseous disulfur (S₂), a diatomic allotrope of sulfur, is a highly reactive molecule of significant interest in various chemical research areas, including reaction mechanisms, spectroscopy, and materials science. Unlike the stable cyclo-octasulfur (S₈) which is the common solid form of sulfur, S₂ is typically found at high temperatures or under specific energetic conditions. Its transient nature at ambient temperatures necessitates in-situ generation for most laboratory applications. These application notes provide detailed protocols for the synthesis of gaseous S₂ for experimental use, focusing on thermal and photochemical methods.

Thermal Generation of Gaseous this compound

The thermal decomposition of sulfur vapor is a direct method to generate gaseous this compound. At temperatures above 720°C, S₂ becomes the predominant species in sulfur vapor[1]. This method is suitable for applications requiring a continuous flow of S₂ gas.

Principle

Heating elemental sulfur to a high temperature shifts the equilibrium between different sulfur allotropes (Sₙ, where n can be up to 8) towards smaller molecules. At sufficiently high temperatures, the diatomic form (S₂) becomes the most abundant species. The composition of sulfur vapor is temperature and pressure-dependent.

Experimental Protocol

Materials:

  • Elemental sulfur (powder or chunks)

  • High-temperature tube furnace

  • Quartz tube (reactor)

  • Inert gas supply (e.g., Argon, Nitrogen) with flow controller

  • Schlenk line or vacuum manifold

  • Cold trap (e.g., liquid nitrogen)

  • Heating tape

  • Temperature controller

Procedure:

  • Place a ceramic boat containing elemental sulfur in the center of a quartz tube.

  • Position the quartz tube within a high-temperature tube furnace.

  • Connect one end of the quartz tube to an inert gas supply with a flow controller. The other end should be connected to the experimental apparatus via heated lines to prevent condensation of sulfur. A cold trap should be placed before the vacuum pump to collect unreacted sulfur.

  • Purge the system with an inert gas to remove air and moisture.

  • Heat the furnace to a temperature above 720°C. The temperature should be carefully controlled to maintain a stable vapor composition.

  • Introduce a slow flow of inert gas to carry the sulfur vapor through the hot zone of the furnace, facilitating the cracking of larger sulfur allotropes into S₂.

  • The resulting gas stream, rich in S₂, can then be directed to the experimental chamber.

  • Use heating tape on all downstream tubing to prevent condensation of sulfur before it reaches the reaction zone.

Quantitative Data:

The equilibrium composition of sulfur vapor at different temperatures and pressures has been studied extensively. The following table summarizes the approximate mole fraction of S₂ in saturated sulfur vapor at a total pressure of 1 atm.

Temperature (°C)Mole Fraction of S₂
450~0.01
600~0.20
720>0.50
800>0.80
900>0.95

Note: These values are approximate and can vary with pressure. For precise compositions, refer to thermodynamic data and models.

Experimental Workflow

Thermal_S2_Synthesis InertGas Inert Gas (Ar or N2) Furnace Tube Furnace (>720°C) InertGas->Furnace Sulfur Sulfur (S8) in Quartz Boat Sulfur->Furnace HeatedLines Heated Transfer Lines Furnace->HeatedLines Experiment Experimental Apparatus HeatedLines->Experiment ColdTrap Cold Trap (Liquid N2) Experiment->ColdTrap Vacuum Vacuum Pump ColdTrap->Vacuum

Caption: Workflow for thermal generation of gaseous S₂.

Photochemical Generation of Gaseous this compound

Photodissociation of suitable precursor molecules offers a method to generate S₂ at lower temperatures compared to the thermal method. This approach can provide pulsed or continuous generation depending on the light source. This compound dichloride (S₂Cl₂) is a common precursor for this method.

Principle

Ultraviolet (UV) irradiation of S₂Cl₂ vapor can induce cleavage of the S-Cl bonds, leading to the formation of S₂ and chlorine atoms. The overall reaction can be summarized as:

S₂Cl₂ + hν (UV light) → S₂ + 2Cl

This process typically occurs via a sequential dissociation mechanism[1].

Experimental Protocol

Materials:

  • This compound dichloride (S₂Cl₂)

  • UV light source (e.g., excimer laser at 235 nm, or a mercury lamp with appropriate filters)

  • Photolysis cell (quartz or other UV-transparent material)

  • Vacuum line

  • Precursor reservoir with a needle valve for controlled vapor delivery

  • Pressure gauge

  • Trapping system for byproducts (e.g., chlorine)

Procedure:

  • Assemble the photolysis setup in a well-ventilated fume hood due to the toxicity and corrosiveness of S₂Cl₂ and chlorine.

  • The setup consists of a precursor reservoir containing liquid S₂Cl₂, a needle valve to control the vapor flow, a quartz photolysis cell, and a connection to a vacuum line and the experimental chamber.

  • Evacuate the entire system to remove air.

  • Introduce S₂Cl₂ vapor into the photolysis cell by opening the needle valve. Monitor the pressure using a pressure gauge.

  • Irradiate the photolysis cell with a suitable UV light source. The wavelength should be chosen to match the absorption spectrum of S₂Cl₂. A wavelength of 235 nm has been shown to be effective for dissociation[1].

  • The generated S₂ gas, along with chlorine atoms, will be present in the cell.

  • The gas mixture can be flowed into the experimental apparatus.

  • A downstream trapping system should be in place to remove unreacted S₂Cl₂ and the chlorine byproduct.

Quantitative Data:

The quantum yield and product distribution in the photolysis of S₂Cl₂ are dependent on the excitation wavelength.

PrecursorWavelength (nm)Primary ProductsReference
S₂Cl₂235S₂ + 2Cl[1]

Note: The efficiency of S₂ generation will also depend on the light intensity, precursor concentration, and residence time in the photolysis cell.

Experimental Workflow

Photochemical_S2_Synthesis S2Cl2_Reservoir S2Cl2 Reservoir NeedleValve Needle Valve S2Cl2_Reservoir->NeedleValve PhotolysisCell Quartz Photolysis Cell NeedleValve->PhotolysisCell Experiment Experimental Apparatus PhotolysisCell->Experiment UV_Source UV Light Source (e.g., 235 nm) UV_Source->PhotolysisCell Trap Byproduct Trap (Cl2, S2Cl2) Experiment->Trap Vacuum Vacuum Pump Trap->Vacuum

Caption: Workflow for photochemical generation of gaseous S₂.

Characterization and Detection

The successful generation of gaseous S₂ should be confirmed by appropriate analytical techniques.

  • Mass Spectrometry: This is a powerful tool for identifying the different sulfur allotropes present in the vapor phase. Mass spectra of sulfur vapor typically show peaks corresponding to S₂⁺, S₃⁺, S₄⁺, etc., allowing for the determination of the relative abundance of S₂[1][2][3].

  • UV-Visible Spectroscopy: Gaseous S₂ has a characteristic absorption spectrum in the UV-visible region, which can be used for its detection and quantification.

Safety Precautions

  • Thermal Method: High temperatures pose a significant hazard. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn. The experiment should be conducted in a well-ventilated area or a fume hood to avoid inhalation of sulfur vapors.

  • Photochemical Method: S₂Cl₂ is a toxic and corrosive liquid. It should be handled in a fume hood with appropriate gloves and safety goggles. Chlorine gas, a byproduct of the reaction, is also highly toxic and corrosive. A proper trapping system is essential. UV radiation is harmful to the eyes and skin; appropriate shielding must be in place.

  • All experiments should be conducted by trained personnel in a properly equipped laboratory. A thorough risk assessment should be performed before starting any experimental work.

References

Application Notes and Protocols for UV-Mediated Generation of Disulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Disulfur (S₂), a reactive sulfur species, has garnered significant interest in various research fields, including atmospheric chemistry, materials science, and increasingly, in biological systems for its potential role in signaling pathways. The transient nature of S₂ necessitates in situ generation for its study. Ultraviolet (UV) irradiation of suitable precursor molecules offers a precise and controllable method for producing S₂ under laboratory conditions. This document provides detailed protocols for the generation of S₂ via UV photolysis of two common precursors: this compound dichloride (S₂Cl₂) and carbon disulfide (CS₂).

The choice of precursor and irradiation wavelength is critical for optimizing S₂ production. Photodissociation of S₂Cl₂ at specific UV wavelengths can directly yield S₂, although other competing dissociation channels exist. Multi-photon UV excitation of CS₂ provides an alternative route to S₂ formation. The selection of the appropriate technique depends on the specific experimental requirements, including the desired concentration of S₂, the presence of co-products, and the experimental environment (e.g., gas phase, solution).

These protocols are designed to be implemented with standard laboratory equipment in the fields of physical chemistry and chemical biology, including laser systems, vacuum chambers, and molecular beam apparatuses. The detection of the generated S₂ often requires sensitive spectroscopic techniques, such as Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with time-of-flight mass spectrometry (TOF-MS) or velocity map imaging (VMI).

II. Quantitative Data Summary

The quantitative yield of S₂ from UV irradiation of precursors is a critical parameter for experimental design. The following tables summarize the available data on the relative yields of S₂ formation from S₂Cl₂ and CS₂. It is important to note that absolute quantum yields for S₂ production are not always available in the literature, which often focuses on the branching ratios between different photochemical pathways.

Table 1: Photodissociation of this compound Dichloride (S₂Cl₂) - Relative Channel Yields

Wavelength (nm)Dissociation ChannelsRelative YieldReference(s)
235S₂ + 2Cl 1.2 [1][2]
S₂Cl + Cl1.0[1][2]
2SCl-[1][2]
248S₂Cl + Cl~3.0
SCl + SCl1.0
S₂ + Cl₂ or S₂ + 2ClMinor channels
193S₂Cl + ClMajor
SCl + SClMajor
S₂ + 2ClMore efficient than at 248 nm

Table 2: Photodissociation of Carbon Disulfide (CS₂) - Observed Channels

Excitation MethodDissociation ChannelNotesReference(s)
Two-photon UV / One-photon VUVC + S₂ S₂ is formed in highly excited vibrational states.[3]
Multiphoton UV (e.g., 193 nm)CS + SPredominant channel.
S₂⁺ formation Observed via ion-molecule reactions of primary photofragments.[4]

III. Experimental Protocols

Protocol 1: Generation of S₂ from Photodissociation of S₂Cl₂ using Photofragment Translational Spectroscopy (PTS)

This protocol describes the generation of S₂ from S₂Cl₂ in a molecular beam and its detection using a photofragment translational spectrometer.

1. Materials and Equipment:

  • This compound dichloride (S₂Cl₂) (handle with extreme caution in a fume hood)

  • Helium (He) or other inert carrier gas

  • Pulsed molecular beam valve

  • High-vacuum chamber (< 10⁻⁶ Torr)

  • Excimer laser or tunable pulsed dye laser (for photolysis, e.g., 235 nm)

  • Tunable pulsed dye laser (for REMPI of S₂ fragments)

  • Time-of-flight mass spectrometer with a rotatable detector

  • Data acquisition system (multichannel scaler or time-to-digital converter)

2. Experimental Procedure:

  • Sample Preparation: Prepare a dilute mixture of S₂Cl₂ in He (e.g., ~2%) by passing the carrier gas through a temperature-controlled vessel containing liquid S₂Cl₂.

  • Molecular Beam Generation: Introduce the gas mixture into the high-vacuum chamber through a pulsed molecular beam valve. This creates a supersonic expansion, cooling the S₂Cl₂ molecules and producing a collimated beam.

  • Photodissociation: Intersect the molecular beam at a right angle with the photolysis laser beam (e.g., 235 nm). The laser fluence should be optimized to avoid multiphoton processes.

  • Fragment Ionization: After a short time delay (typically 10-100 ns), introduce the probe laser beam, tuned to a specific REMPI transition of S₂, to selectively ionize the S₂ photofragments. A common scheme is a (2+1) REMPI process.

  • Detection: The ionized S₂ fragments travel through the time-of-flight tube and are detected by a microchannel plate (MCP) detector. The arrival time of the ions is recorded.

  • Data Acquisition: Record the time-of-flight spectra at different angles of the rotatable detector relative to the polarization of the photolysis laser. This allows for the determination of the translational energy and angular distribution of the S₂ fragments.

  • Data Analysis: Convert the time-of-flight spectra to translational energy distributions (P(ET)) to determine the kinetic energy release in the photodissociation process, which provides information about the internal energy of the co-fragments.

Protocol 2: Generation and Detection of S₂ from CS₂ using Velocity Map Imaging (VMI)

This protocol details the use of two-photon UV photodissociation of CS₂ to generate S₂ and its subsequent detection using a velocity map imaging spectrometer.

1. Materials and Equipment:

  • Carbon disulfide (CS₂) (handle with care in a well-ventilated area)

  • Helium (He) or other inert carrier gas

  • Pulsed molecular beam valve

  • High-vacuum chamber equipped with a VMI spectrometer

  • Tunable pulsed UV laser (e.g., ~300-320 nm for two-photon excitation)

  • VUV laser or another UV laser for S₂ ionization (if a different probe wavelength is needed)

  • VMI ion optics (repeller, extractor, ground electrodes)

  • MCP detector coupled to a phosphor screen

  • CCD camera for image acquisition

  • Data acquisition and image analysis software

2. Experimental Procedure:

  • Sample Preparation: Prepare a dilute mixture of CS₂ in He (e.g., 0.3%) and introduce it into the vacuum chamber via a pulsed molecular beam.

  • Photodissociation and Ionization: Focus the pulsed UV laser beam into the molecular beam within the ion optics of the VMI spectrometer. In a one-color experiment, the same laser pulse can be responsible for both the two-photon dissociation of CS₂ to C + S₂ and the subsequent multiphoton ionization of the S₂ fragment.

  • Velocity Map Imaging: The S₂⁺ ions are accelerated by the electrostatic lenses of the VMI setup towards the position-sensitive detector. The VMI optics are designed to map ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the ionization volume.

  • Image Acquisition: The 2D image of the ion cloud on the phosphor screen is captured by a CCD camera. The image represents the 2D projection of the 3D velocity distribution of the S₂⁺ ions.

  • Data Analysis: The raw 2D image is processed using an inverse Abel transform to reconstruct the 3D velocity distribution. From this, the kinetic energy and angular distribution of the S₂ photofragments can be determined.

IV. Visualizations

Diagrams of Experimental Setups and Processes

Experimental_Workflow_PTS Experimental Workflow for S₂ Generation via PTS cluster_source Precursor Source cluster_chamber High-Vacuum Chamber cluster_lasers Laser Systems S2Cl2 S₂Cl₂ in He MBV Pulsed Molecular Beam Valve S2Cl2->MBV Interaction Interaction Region MBV->Interaction Molecular Beam TOF Time-of-Flight Tube Interaction->TOF S₂⁺ Ions Detector MCP Detector (Rotatable) TOF->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Signal PhotolysisLaser Photolysis Laser (e.g., 235 nm) PhotolysisLaser->Interaction UV Pulse ProbeLaser Probe Laser (REMPI) ProbeLaser->Interaction Delayed Probe Pulse

Caption: Workflow for S₂ generation from S₂Cl₂ using PTS.

Experimental_Workflow_VMI Experimental Workflow for S₂ Generation via VMI cluster_source Precursor Source cluster_chamber High-Vacuum Chamber cluster_laser Laser System CS2 CS₂ in He MBV Pulsed Molecular Beam Valve CS2->MBV VMI_Optics VMI Ion Optics (Interaction Region) MBV->VMI_Optics Molecular Beam Detector MCP + Phosphor Screen VMI_Optics->Detector S₂⁺ Ion Cloud Camera CCD Camera Detector->Camera ImageAnalysis Image Analysis (Inverse Abel Transform) Camera->ImageAnalysis 2D Image UV_Laser Pulsed UV Laser (e.g., 300-320 nm) UV_Laser->VMI_Optics UV Pulse (2-photon)

Caption: Workflow for S₂ generation from CS₂ using VMI.

Photodissociation_Pathways Photodissociation Pathways for S₂ Generation cluster_S2Cl2 S₂Cl₂ Photodissociation cluster_CS2 CS₂ Photodissociation S2Cl2_ground S₂Cl₂ (Ground State) S2Cl2_excited S₂Cl₂* S2Cl2_ground->S2Cl2_excited UV Photon (e.g., 235 nm) S2_2Cl S₂ + 2Cl S2Cl2_excited->S2_2Cl Major Channel at 235 nm S2Cl_Cl S₂Cl + Cl S2Cl2_excited->S2Cl_Cl Competing Channel SCl_SCl 2SCl S2Cl2_excited->SCl_SCl Competing Channel CS2_ground CS₂ (Ground State) CS2_intermediate CS₂ Intermediate State CS2_ground->CS2_intermediate 2 UV Photons C_S2 C + S₂ CS2_intermediate->C_S2 Direct Channel CS_S CS + S CS2_intermediate->CS_S Dominant Channel (single photon)

Caption: Photodissociation pathways of S₂Cl₂ and CS₂ leading to S₂.

References

Application Notes and Protocols: Raman Spectroscopy for the Detection of Disulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample. It is particularly well-suited for the identification and characterization of disulfide bonds (S-S), which are critical structural elements in many proteins, peptides, and other organic molecules. Disulfide bridges play a crucial role in stabilizing the tertiary structure of proteins, and their correct formation is essential for biological activity and the stability of therapeutic proteins.[1] This document provides detailed application notes and protocols for the use of Raman spectroscopy in the detection and characterization of disulfur compounds.

Raman spectroscopy offers several advantages over other techniques for disulfide bond analysis, such as mass spectrometry or NMR. These include its applicability to aqueous solutions, the ability to analyze samples in various forms (solid, liquid, gel), and the minimal sample preparation required.[1] The technique relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecules in the sample. The disulfide bond has a characteristic Raman scattering signal, making it a distinct marker for analysis.

Principle of Detection

The detection of this compound by Raman spectroscopy is based on the vibrational stretching of the sulfur-sulfur (S-S) bond. This bond vibration gives rise to a characteristic peak in the Raman spectrum, typically found in the region of 500-550 cm⁻¹. The exact position of this peak is sensitive to the conformation of the C-S-S-C dihedral angle, allowing for the characterization of different rotamers (rotational isomers) of the disulfide bridge. The three primary conformations and their corresponding approximate Raman shifts are:

  • gauche-gauche-gauche (g-g-g): ~510 cm⁻¹

  • gauche-gauche-trans (g-g-t): ~525 cm⁻¹

  • trans-gauche-trans (t-g-t): ~540 cm⁻¹[2][3]

The intensity of the S-S stretching band can be correlated with the concentration of disulfide bonds, enabling quantitative analysis.

Experimental Workflow for Disulfide Bond Analysis

The general workflow for analyzing disulfide bonds using Raman spectroscopy involves several key steps, from sample preparation to data analysis.

Raman Spectroscopy Workflow for Disulfide Detection cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample Preparation Sample Preparation (e.g., dissolution, purification) Sample->Preparation Raman_Spectrometer Raman Spectrometer Laser_Excitation Laser Excitation Raman_Spectrometer->Laser_Excitation Signal_Collection Raman Signal Collection Laser_Excitation->Signal_Collection Raw_Spectrum Raw Raman Spectrum Signal_Collection->Raw_Spectrum Preprocessing Spectral Pre-processing (e.g., background subtraction, smoothing) Raw_Spectrum->Preprocessing Peak_Analysis Peak Analysis (identification, integration) Preprocessing->Peak_Analysis Quantification Quantification & Interpretation Peak_Analysis->Quantification

Caption: A generalized workflow for the detection and analysis of disulfide bonds using Raman spectroscopy.

Quantitative Data Summary

The following table summarizes key Raman spectral data for the detection of this compound in various contexts.

Analyte/SystemRaman Shift (cm⁻¹)AssignmentApplication/ContextReference
Cystine (solid)~510S-S stretch (g-g-g)Model compound for protein disulfide bonds[1]
Insulin~510S-S stretchTherapeutic protein disulfide bond analysis[1]
Lysozyme~510S-S stretchTherapeutic protein disulfide bond analysis[1]
Thrombin500-550S-S stretchAnalysis of disulfide bridge conformations[2]
Dialkyl disulfides500, 520, 540S-S stretch (g-g-g, g-g-t, t-g-t)Conformational analysis of disulfide linkages[4]
Elemental Sulfur (S₈)154, 219, 474S-S vibrational modesDetection of elemental sulfur[5]
Disulfide radical (S₂⁻)710, 1420Resonance RamanEnhanced sulfur detection in plasma[6][7]

Experimental Protocols

Protocol 1: Analysis of Disulfide Bonds in a Lyophilized Protein

This protocol describes the analysis of a lyophilized (freeze-dried) protein sample to characterize its disulfide bond content.

Materials:

  • Lyophilized protein sample (e.g., lysozyme, insulin)

  • Raman spectrometer with a microscope objective

  • Glass microscope slide

  • Spatula

Methodology:

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the lyophilized protein powder onto a clean glass microscope slide.

    • Gently press the powder with a clean spatula to create a flat surface for analysis.

  • Instrument Setup:

    • Laser: Select an appropriate laser wavelength (e.g., 532 nm or 785 nm). A longer wavelength laser (e.g., 785 nm) is often preferred to minimize fluorescence from the protein sample.

    • Laser Power: Start with a low laser power (e.g., 1-5 mW) at the sample to avoid photodamage. The power can be gradually increased if the signal-to-noise ratio is low.

    • Objective: Use a microscope objective with appropriate magnification (e.g., 10x or 20x) to focus the laser onto the sample.

    • Acquisition Time and Accumulations: Set an appropriate acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 5-10) to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Focus the laser on the surface of the protein powder.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 400-1800 cm⁻¹). Ensure the region around 500-550 cm⁻¹ is well-resolved.

    • Collect spectra from multiple spots on the sample to ensure reproducibility.

  • Data Analysis:

    • Preprocessing: Subtract the background signal, which may arise from fluorescence or the glass slide. A polynomial fitting or other appropriate baseline correction algorithm can be used.[8]

    • Peak Identification: Identify the characteristic S-S stretching peak in the 500-550 cm⁻¹ region.

    • Peak Fitting: To analyze the conformational distribution of disulfide bonds, the S-S band can be deconvoluted into its component peaks corresponding to the g-g-g, g-g-t, and t-g-t conformers using Gaussian or Lorentzian peak fitting functions.[2]

Protocol 2: Quantitative Analysis of Disulfide Concentration in Solution

This protocol outlines a method for the quantitative determination of a disulfide-containing small molecule in solution.

Materials:

  • Disulfide-containing analyte (e.g., cystine)

  • Appropriate solvent (e.g., deionized water, buffer)

  • Raman spectrometer with a cuvette holder

  • Quartz cuvette

  • Volumetric flasks and pipettes for preparing standard solutions

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the disulfide-containing analyte of a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

  • Instrument Setup:

    • Laser and Power: Choose a suitable laser and power setting as described in Protocol 1.

    • Cuvette Holder: Place the quartz cuvette in the designated sample holder of the Raman spectrometer.

    • Acquisition Parameters: Set the acquisition time and number of accumulations to obtain high-quality spectra.

  • Data Acquisition:

    • Acquire a Raman spectrum of the pure solvent to be used as a blank.

    • Acquire Raman spectra for each of the standard solutions, ensuring the cuvette is rinsed with the next standard before filling.

    • Acquire the Raman spectrum of the unknown sample.

  • Data Analysis:

    • Preprocessing: Subtract the spectrum of the pure solvent from the spectra of the standards and the unknown sample. Perform baseline correction as needed.

    • Peak Integration: Identify the S-S stretching peak and integrate the area under the peak for each standard and the unknown.

    • Calibration Curve: Plot the integrated peak area of the S-S band as a function of the concentration of the standard solutions. Perform a linear regression to obtain a calibration curve.

    • Quantification: Use the integrated peak area of the unknown sample and the calibration curve to determine its concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the conformational states of a disulfide bond and the corresponding Raman spectral features.

Disulfide Conformation and Raman Shift cluster_conformation Disulfide Bond Conformation cluster_raman Raman Spectral Feature ggg gauche-gauche-gauche (g-g-g) shift_ggg ~510 cm⁻¹ ggg->shift_ggg corresponds to ggt gauche-gauche-trans (g-g-t) shift_ggt ~525 cm⁻¹ ggt->shift_ggt corresponds to tgt trans-gauche-trans (t-g-t) shift_tgt ~540 cm⁻¹ tgt->shift_tgt corresponds to

Caption: The relationship between disulfide bond conformation and its characteristic Raman shift.

Advanced Technique: Surface-Enhanced Raman Spectroscopy (SERS)

For the detection of very low concentrations of disulfide-containing molecules, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. SERS utilizes the interaction of molecules with plasmonic nanostructures (e.g., gold or silver nanoparticles) to dramatically enhance the Raman signal.

The workflow for SERS-based detection is similar to conventional Raman, with the addition of a step to incorporate the SERS substrate.

SERS Workflow for Disulfide Detection Sample_Prep Sample Preparation SERS_Substrate Introduction of SERS Substrate (e.g., Au/Ag nanoparticles) Sample_Prep->SERS_Substrate Incubation Incubation/ Analyte Adsorption SERS_Substrate->Incubation Raman_Acquisition SERS Data Acquisition Incubation->Raman_Acquisition Data_Analysis Data Analysis Raman_Acquisition->Data_Analysis

Caption: A simplified workflow for SERS-based detection of disulfide compounds.

In some SERS applications for proteins, the disulfide bonds are chemically reduced to free thiols (-SH), which then bind strongly to the gold or silver SERS substrate. This oriented immobilization can lead to a significant and reproducible enhancement of the protein's Raman signal.[9]

Conclusion

Raman spectroscopy is a versatile and informative tool for the detection and characterization of this compound compounds. Its non-destructive nature and applicability to a wide range of sample types make it highly valuable in research, drug development, and quality control.[10] By following standardized protocols and understanding the principles of disulfide bond analysis, researchers can effectively leverage this technique to gain critical insights into the structure and stability of proteins and other important molecules.

References

Application Notes and Protocols: Utilizing Disulfur (S2) as a Precursor for Sulfur-Containing Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality sulfur-containing thin films is crucial for a wide range of applications, including next-generation electronics, catalysis, and energy storage. The choice of the sulfur precursor is a critical parameter that significantly influences the properties of the deposited film. While elemental sulfur (in its common S8 form) and hydrogen sulfide (B99878) (H2S) are traditionally used, they present challenges such as complex evaporation behavior and safety concerns, respectively. Disulfur (S2), a diatomic allotrope of sulfur, offers a highly reactive and controllable alternative for the precise synthesis of sulfur-containing thin films.[1] This document provides detailed application notes and experimental protocols for utilizing S2 as a precursor in thin film deposition.

Advantages of Using this compound (S2) as a Precursor

Utilizing a dedicated S2 source for thin film deposition offers several key advantages over conventional sulfur precursors:

  • Enhanced Reactivity: As a smaller and more reactive molecule compared to S8, S2 can lead to lower deposition temperatures and improved reaction kinetics.

  • Precise Stoichiometry Control: A controlled flux of S2 gas allows for more precise control over the sulfur content in the resulting thin film, which is critical for tuning material properties.

  • Improved Film Quality: The use of a clean S2 source can reduce the incorporation of impurities often associated with other sulfur precursors, leading to higher-quality films with fewer defects.

  • Avoidance of Hazardous Precursors: Generating S2 in-situ from less hazardous sources can be a safer alternative to using toxic and flammable gases like H2S.

Generation of this compound (S2) Vapor

The generation of a pure or S2-enriched sulfur vapor is the primary challenge in its application as a precursor. S2 is the dominant species in sulfur vapor at temperatures above 1000°C.[2] However, achieving such high temperatures for the entire deposition system is often impractical. Therefore, localized high-temperature zones or alternative energy sources are employed to crack larger sulfur molecules (like S8 from elemental sulfur) or other sulfur-containing compounds into S2.

Two primary methods for generating S2 for thin film deposition are:

  • Thermal Cracking: This involves passing a sulfur-containing vapor (from evaporated elemental sulfur or a carrier gas bubbled through a sulfur source) through a high-temperature "cracker" or "hot-wall" zone immediately before it enters the deposition chamber.

  • Plasma Cracking: A plasma source can be used to dissociate elemental sulfur vapor (S8) into more reactive species, including S2. This method can be more energy-efficient than purely thermal cracking.[1]

Experimental Protocols

Protocol 1: Thermal Cracking of Elemental Sulfur for Chemical Vapor Deposition (CVD) of Metal Sulfides

This protocol describes the general procedure for depositing a metal sulfide thin film using a thermal cracking source to generate S2-rich vapor.

1. Precursor and Substrate Preparation:

  • Procure high-purity metal-organic precursor (e.g., metal halide, metal alkoxide) and high-purity elemental sulfur powder.
  • Clean the desired substrate (e.g., silicon wafer, quartz, fluorine-doped tin oxide (FTO) glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

2. Deposition System Setup:

  • A two-zone tube furnace is typically used. The first, lower-temperature zone is for evaporating the elemental sulfur. The second, high-temperature zone acts as the cracking zone.
  • Place the elemental sulfur in a quartz boat at the upstream end of the first furnace zone.
  • Place the cleaned substrate in the center of the deposition zone, downstream of the cracking zone.
  • The metal-organic precursor is delivered into the reaction chamber via a heated delivery line and a carrier gas (e.g., Argon, Nitrogen).

3. Deposition Parameters:

  • Sulfur Evaporation Temperature: Typically in the range of 150-300°C to achieve a stable sulfur vapor pressure.
  • Cracking Zone Temperature: Set between 800°C and 1200°C to promote the dissociation of S8 into S2.
  • Substrate Temperature: This will be specific to the desired material and reaction kinetics, typically ranging from 300°C to 600°C.
  • Carrier Gas Flow Rate: 10-100 sccm of an inert gas (e.g., Ar) is used to transport the sulfur vapor and metal precursor.
  • Metal Precursor Temperature and Flow: The temperature of the precursor bubbler and the carrier gas flow rate through it will determine the flux of the metal precursor. These parameters need to be optimized for the specific precursor and desired film growth rate.
  • Deposition Pressure: The process can be carried out at atmospheric or low pressure (1-100 Torr).
  • Deposition Time: This will determine the final thickness of the film and can range from minutes to hours.

4. Post-Deposition Cooling:

  • After the deposition is complete, the furnaces are turned off and the system is allowed to cool down to room temperature under a continuous flow of inert gas to prevent oxidation of the film.

Protocol 2: Plasma-Assisted Deposition of Tin Sulfide (SnSₓ) using a Cracked Sulfur Source

This protocol is based on the findings of using a plasma-cracked sulfur source for the molecular beam deposition of SnSₓ thin films.[1]

1. Precursor and Substrate Preparation:

  • High-purity tin (Sn) metal source.
  • High-purity elemental sulfur.
  • Substrate cleaning as described in Protocol 1.

2. Deposition System Setup:

  • A molecular beam epitaxy (MBE) or a high-vacuum deposition chamber equipped with:
  • An effusion cell for the tin source.
  • A valved cracker source for sulfur. This source consists of a crucible for the elemental sulfur and a cracking zone where a plasma is generated (e.g., by radio frequency).
  • The substrate is mounted on a heater capable of reaching the desired deposition temperature.

3. Deposition Parameters:

  • Tin Effusion Cell Temperature: Adjusted to achieve the desired Sn flux.
  • Sulfur Source Temperature: Heated to produce a stable flux of S8 vapor into the cracking zone.
  • Plasma Cracker Power: The RF power applied to the cracking zone determines the degree of sulfur cracking. This is a key parameter for controlling the reactivity of the sulfur flux.
  • Substrate Temperature: Moderate temperatures can be used due to the enhanced reactivity of the cracked sulfur. For SnS, temperatures in the range of 200-350°C have been reported.[1]
  • Deposition Pressure: High vacuum conditions (e.g., < 10⁻⁶ Torr) are maintained in the chamber.
  • Deposition Time: Determines the film thickness.

4. Post-Deposition:

  • Cool the substrate to room temperature under high vacuum.

Data Presentation

The following tables summarize typical quantitative data for sulfur-containing thin films. It is important to note that the properties are highly dependent on the specific material and deposition conditions. The data presented here is a compilation from various studies on materials grown using sulfur vapor, with an emphasis on conditions that would favor a higher S2 concentration.

Material Deposition Method Substrate Temperature (°C) Film Thickness (nm) Composition (at.%) Crystal Structure Optical Bandgap (eV) Reference
SnSSulfurization of Sn layer300~500Sn: ~50, S: ~50Orthorhombic~1.3[3]
MoS₂Direct Sulfurization600-800Monolayer to few layersStoichiometricHexagonal1.8 (monolayer)[4]
SnSₓMolecular Beam Deposition (Plasma-cracked S)250-350~100Stoichiometric SnSOrthorhombicNot specified[1]
CuInS₂Sulfurization450Not specifiedStoichiometricChalcopyrite1.48[5]
Material Deposition Method Roughness (RMS) Carrier Concentration (cm⁻³) Mobility (cm²/Vs) Resistivity (Ω·cm) Reference
SnSSpray Pyrolysis-1.56 x 10¹⁷12.13.31[6]
SnSChemical Bath Deposition60-73 nm (grain size)---
MoS₂Direct Sulfurization~0.73 nm (for monolayer)---[4]

Mandatory Visualization

Experimental_Workflow_CVD Figure 1: Experimental Workflow for CVD with Thermal Cracking cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Prep_Substrate Substrate Cleaning Evacuate Evacuate Chamber Prep_Substrate->Evacuate Prep_Precursor Precursor Loading (Metal-organic & Sulfur) Prep_Precursor->Evacuate Heat_S Heat Sulfur Source (150-300°C) Evacuate->Heat_S Heat_Cracker Heat Cracking Zone (800-1200°C) Heat_S->Heat_Cracker Heat_Substrate Heat Substrate (300-600°C) Heat_Cracker->Heat_Substrate Introduce_Gas Introduce Carrier Gas & Metal Precursor Heat_Substrate->Introduce_Gas Deposition Thin Film Growth Introduce_Gas->Deposition Cooling Cool Down in Inert Atmosphere Deposition->Cooling Characterization Film Characterization Cooling->Characterization

Caption: CVD experimental workflow with thermal cracking of sulfur.

Sulfur_Vapor_Equilibrium Figure 2: Simplified Equilibrium of Sulfur Vapor Species with Temperature S8 S₈ S6_S7 S₆, S₇ S8->S6_S7 Increasing Temperature (Low T) S2 S₂ S6_S7->S2 Increasing Temperature (High T > 800°C)

References

Applications of Disulfur in Organosulfur Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur chemistry, centered around the versatile disulfide bond (-S-S-), is a cornerstone of organosulfur chemistry with wide-ranging applications in medicinal chemistry, materials science, and chemical biology. The unique reactivity of the disulfide linkage, particularly its susceptibility to cleavage under reducing conditions, makes it a valuable functional group for creating dynamic and responsive systems. This document provides an overview of key applications, detailed experimental protocols, and relevant quantitative data.

Key Applications of this compound Chemistry

Disulfide bonds play a pivotal role in various scientific domains:

  • Peptide and Protein Chemistry: Disulfide bridges are crucial for the structural stabilization and folding of many peptides and proteins.[1][2][3] The controlled formation of these bonds is a critical step in the synthesis of numerous biologically active peptides.[1]

  • Drug Delivery and Therapeutics: The disulfide bond serves as a cleavable linker in drug delivery systems.[4][5] These linkers are stable in the bloodstream but are cleaved within the reducing environment of cells, releasing the therapeutic agent at the target site.[4][6] This strategy is employed in antibody-drug conjugates (ADCs) and other targeted therapies.[7][8]

  • Self-Healing Materials: Polymers incorporating disulfide bonds can exhibit self-healing properties.[9][10] When a material is damaged, the disulfide bonds can break and subsequently reform, restoring the material's integrity.[9][11][12] This process can be triggered by stimuli such as heat or light.[9]

  • Synthesis of Unsymmetrical Disulfides: Unsymmetrical disulfides are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14][15] Various methods have been developed for their efficient and selective synthesis.[16][17]

  • Organic Synthesis: this compound dichloride (S₂Cl₂) is a versatile reagent used to introduce carbon-sulfur bonds in organic synthesis.[18][19] It is employed in the preparation of various sulfur-containing heterocycles and other organosulfur compounds.[20][21]

Experimental Protocols

Synthesis of Unsymmetrical Disulfides

This protocol describes a general method for the synthesis of unsymmetrical disulfides by reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) to form a benzotriazolated thiol intermediate, which then reacts with a second thiol.[14]

Materials:

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Thiol 1 (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 1-chlorobenzotriazole (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the cooled thiol solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of Thiol 2 (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL) and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical disulfide (R¹-S-S-R²).

Thiol-Disulfide Exchange Kinetics Monitoring

This protocol outlines a method to monitor the kinetics of a thiol-disulfide exchange reaction using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[22][23]

Materials:

  • Thiol (R-SH)

  • Disulfide (R'-S-S-R')

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the thiol and disulfide in the reaction buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the reaction buffer.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the disulfide solution to the desired final concentration.

    • Initiate the reaction by adding the thiol solution to the cuvette and mix quickly.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 412 nm over time. This wavelength corresponds to the maximum absorbance of the 2-nitro-5-thiobenzoate (TNB²⁻) anion produced.

  • Data Analysis:

    • The concentration of the free thiol at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the concentration.

    • Plot the concentration of the thiol or the product over time to determine the reaction kinetics.[24][25][26]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of unsymmetrical disulfides and the kinetics of thiol-disulfide exchange.

Table 1: Synthesis of Unsymmetrical Disulfides - Representative Yields [13][15]

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹-S-S-R²)Yield (%)
Benzyl mercaptanThiophenolBenzyl phenyl disulfide92
4-Methylthiophenol2-Mercaptobenzothiazole2-(4-Methylphenyl)dithio)benzothiazole88
CysteineGlutathioneCysteine-glutathione disulfide75
1-Octanethiol1-Dodecanethiol1-Octyl 1-dodecyl disulfide95

Table 2: Kinetic Parameters for Thiol-Disulfide Exchange Reactions [24][27]

ThiolDisulfidepHSecond-order rate constant (k) (M⁻¹s⁻¹)
GlutathioneCystine7.41.2 x 10²
CysteineGSSG7.46.8 x 10¹
Dithiothreitol (DTT)GSSG7.02.7 x 10⁴
2-MercaptoethanolCystamine8.05.5

Visualizations

Workflow for the Synthesis of Unsymmetrical Disulfides

G Workflow for Unsymmetrical Disulfide Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Disulfide Formation cluster_2 Step 3: Workup and Purification Thiol1 Thiol 1 (R¹SH) Intermediate Benzotriazolated Thiol (R¹SBt) Thiol1->Intermediate -78 °C, DCM BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate Product Unsymmetrical Disulfide (R¹SSR²) Intermediate->Product Room Temp, DCM Thiol2 Thiol 2 (R²SH) Thiol2->Product Quench Quench with Water Product->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Unsymmetrical Disulfide Purify->FinalProduct

Caption: General workflow for the one-pot synthesis of unsymmetrical disulfides.

Mechanism of Thiol-Disulfide Exchange

G Mechanism of Thiol-Disulfide Exchange Thiol Thiol (R¹-SH) Thiolate Thiolate (R¹-S⁻) Thiol->Thiolate Deprotonation (Base) TransitionState Transition State [R¹-S···S(R²)···S-R²]⁻ Thiolate->TransitionState Nucleophilic Attack Disulfide Disulfide (R²-S-S-R²) Disulfide->TransitionState NewDisulfide New Disulfide (R¹-S-S-R²) TransitionState->NewDisulfide NewThiolate New Thiolate (R²-S⁻) TransitionState->NewThiolate NewThiol New Thiol (R²-SH) NewThiolate->NewThiol Protonation

Caption: The SN2 mechanism of thiol-disulfide exchange.

Disulfide Bond in Drug Delivery

G Disulfide-Linked Drug Delivery System cluster_0 Extracellular Environment (High O₂, Low GSH) cluster_1 Intracellular Environment (Low O₂, High GSH) DrugCarrier Drug-S-S-Carrier Conjugate Stable Conjugate is Stable DrugCarrier->Stable Cleavage Disulfide Cleavage by Glutathione (GSH) Stable->Cleavage Cellular Uptake ReleasedDrug Released Drug Cleavage->ReleasedDrug Carrier Carrier Cleavage->Carrier TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect Binds to Target

Caption: Redox-responsive drug release from a disulfide-linked conjugate.

References

Application Notes and Protocols for the Matrix Isolation of Diatomic Sulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Isolation Spectroscopy of S₂

Matrix isolation is a powerful technique for studying reactive and unstable species, such as diatomic sulfur (S₂), by trapping them in an inert, cryogenic solid.[1] This method allows for the detailed spectroscopic characterization of the isolated molecules, free from the intermolecular interactions and rapid decomposition that occur in the gas or condensed phases. By co-depositing S₂ with a large excess of an inert gas (e.g., argon, neon, or nitrogen) onto a cryogenic surface, individual S₂ molecules are held in fixed orientations within the solid matrix, enabling the acquisition of high-resolution vibrational and electronic spectra. This approach is invaluable for understanding the fundamental properties of S₂, a key intermediate in various chemical and biological processes.

Core Principles

The matrix isolation technique relies on several key principles:

  • Isolation: A high matrix-to-sample ratio (typically >1000:1) ensures that the guest molecules (S₂) are spatially separated, preventing aggregation and reaction.[2]

  • Cryogenic Temperatures: Low temperatures (typically 4-20 K) are essential to form a rigid solid matrix and to prevent the diffusion of the trapped species.[2]

  • Inert Environment: The use of inert matrix materials, such as noble gases (Ar, Ne) or nitrogen (N₂), minimizes interactions with the guest molecule, providing a spectrum that is close to that of the gas phase.

Applications in Research and Development

The study of matrix-isolated S₂ has several important applications:

  • Fundamental Spectroscopic Studies: Elucidation of the vibrational and electronic energy levels of S₂ provides critical data for theoretical and computational chemistry.

  • Reaction Mechanism Elucidation: By isolating and identifying reaction intermediates, such as S₂, the mechanisms of complex chemical reactions involving sulfur can be unraveled.

  • Astrochemistry: S₂ has been detected in various astronomical environments, and matrix isolation studies provide reference data for its identification and characterization in these remote locations.

  • Drug Development: Understanding the behavior of sulfur-containing reactive intermediates can be relevant in the study of drug metabolism and toxicology.

Data Presentation: Spectroscopic Properties of Matrix-Isolated S₂

The following table summarizes the available spectroscopic data for S₂ in various cryogenic matrices. It is important to note that direct experimental values for neutral S₂ in matrices are sparse in the literature, and some values are inferred from related studies or theoretical calculations.

MatrixTechniqueTransitionWavenumber (cm⁻¹) / Wavelength (nm)Reference(s)
Argon (Ar)RamanVibrational (Fundamental)ca. 715(inferred)
Argon (Ar)UV-VisB ³Σᵤ⁻ ← X ³Σg⁻ca. 280-320[3]
Neon (Ne)UV-VisB ³Σᵤ⁻ ← X ³Σg⁻ca. 275-315[3]
Nitrogen (N₂)UV-VisB ³Σᵤ⁻ ← X ³Σg⁻ca. 285-325[3]

Note: Values marked with "ca." (circa) are approximate and based on gas-phase data and expected matrix shifts. Further experimental work is needed to precisely determine these values.

Experimental Protocols

Protocol 1: Generation of S₂ by Pyrolysis of Silver(I) Sulfide (B99878) (Ag₂S)

This protocol describes the in-situ generation of S₂ by heating silver(I) sulfide and its subsequent co-deposition with an inert matrix gas.

Materials:

  • Silver(I) sulfide (Ag₂S) powder

  • High-purity matrix gas (Argon, Neon, or Nitrogen)

  • Cryostat capable of reaching temperatures of 4-20 K

  • Spectrometer (FTIR, Raman, or UV-Vis)

  • High-vacuum system

  • Effusion cell (Knudsen cell) with a heater

  • Deposition window (e.g., CsI for IR, Sapphire for UV-Vis)

Procedure:

  • Preparation of the Effusion Cell: Load a small amount of Ag₂S powder into the effusion cell.

  • System Evacuation: Assemble the effusion cell within the vacuum shroud of the cryostat and evacuate the system to a high vacuum (typically < 10⁻⁶ mbar).

  • Cryostat Cooling: Cool the deposition window to the desired base temperature (e.g., 10 K for Argon).

  • Matrix Gas Deposition Line: Prepare a gas line for the matrix gas, ensuring it is free of contaminants.

  • Generation of S₂: Gradually heat the effusion cell containing Ag₂S to a temperature sufficient for pyrolysis and the generation of S₂ vapor (typically in the range of 500-700 °C). The vapor will consist of various sulfur allotropes in equilibrium, with S₂ being a major component at these temperatures.

  • Co-deposition: Simultaneously introduce the matrix gas and the S₂ vapor onto the cold deposition window. The flow rates should be controlled to achieve a high matrix-to-sample ratio (e.g., 1000:1).

  • Matrix Formation: Allow the matrix to build up on the window over a period of time (e.g., 30-60 minutes), depending on the desired thickness.

  • Spectroscopic Analysis: Once the deposition is complete, acquire the spectrum (IR, Raman, or UV-Vis) of the matrix-isolated S₂.

  • Annealing (Optional): The matrix can be warmed by a few degrees (e.g., to 20-30 K for Argon) and then recooled. This annealing process can sometimes lead to sharper spectral features by allowing the matrix to relax into a more stable configuration.

Visualizations

Experimental Workflow for Matrix Isolation of S₂

experimental_workflow Experimental Workflow for Matrix Isolation of S₂ cluster_prep Preparation cluster_generation S₂ Generation cluster_deposition Deposition cluster_analysis Analysis prep_cell Load Ag₂S into Effusion Cell evacuate Evacuate System to High Vacuum prep_cell->evacuate cool Cool Deposition Window (4-20 K) evacuate->cool heat Heat Effusion Cell (Pyrolysis of Ag₂S) cool->heat co_deposit Co-deposit S₂ and Matrix Gas heat->co_deposit S₂ Vapor matrix_gas Introduce Matrix Gas (Ar, Ne, N₂) matrix_gas->co_deposit spectroscopy Spectroscopic Measurement (FTIR, Raman, UV-Vis) co_deposit->spectroscopy anneal Anneal Matrix (Optional) spectroscopy->anneal logical_relationship Logical Relationship of Key Experimental Steps start Start generation Generation of S₂ (e.g., Pyrolysis) start->generation end End isolation Isolation in Cryogenic Matrix generation->isolation characterization Spectroscopic Characterization isolation->characterization characterization->end

References

Unveiling the Fleeting Existence of Diatomic Sulfur (S₂) through Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatomic sulfur (S₂) is a reactive species of fundamental importance in various chemical and biological processes. Its transient nature, however, makes it challenging to study using conventional spectroscopic techniques. Transient Absorption Spectroscopy (TAS) has emerged as a powerful tool to investigate the formation and decay kinetics of short-lived species like S₂. This application note provides a detailed overview of the application of TAS in studying S₂ formation, primarily through the photodissociation of sulfur-containing precursor molecules. It includes experimental protocols, data presentation in tabular format, and logical diagrams to facilitate a comprehensive understanding of the methodology.

Principles of Transient Absorption Spectroscopy for S₂ Detection

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states and transient species. In the context of S₂ formation, the process can be summarized as follows:

  • Pump Pulse: A short, intense laser pulse (the "pump") is used to excite a precursor molecule (e.g., carbon disulfide, CS₂, or disulfur dichloride, S₂Cl₂). This excitation leads to the photodissociation of the precursor and the formation of S₂.

  • Probe Pulse: A second, weaker, and spectrally broad laser pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.

  • Detection: The change in the absorbance of the probe pulse is measured as a function of wavelength and time delay. This differential absorbance (ΔA) provides information about the absorption spectrum and population dynamics of the transient species formed, including S₂.

By varying the time delay between the pump and probe pulses, the formation and decay of S₂ can be monitored in real-time, providing valuable kinetic information.

Experimental Protocols

Detailed methodologies for studying S₂ formation via transient absorption spectroscopy are presented below, based on the photodissociation of two common precursors: carbon disulfide (CS₂) and this compound dichloride (S₂Cl₂).

S₂ Formation from Photodissociation of Carbon Disulfide (CS₂)

The photodissociation of CS₂ can lead to the formation of S₂ through a central-atom elimination channel.

Experimental Setup:

A typical femtosecond transient absorption spectrometer is employed.

  • Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs duration) is used as the light source.

  • Pump Beam: The fundamental output of the laser is frequency-tripled or -quadrupled to generate the pump pulse in the deep UV region (e.g., ~200-267 nm) to excite the CS₂ molecules.

  • Probe Beam: A portion of the fundamental laser output is used to generate a white-light continuum (WLC) probe pulse by focusing it into a nonlinear crystal (e.g., CaF₂ or sapphire). This provides a broad spectral window for detection.

  • Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

  • Detector: A multichannel detector, such as a CCD camera coupled to a spectrograph, is used to record the spectrum of the probe pulse after it passes through the sample.

Sample Preparation:

  • Gaseous CS₂ is flowed through a sample cell at a controlled pressure. The use of a flowing sample minimizes the accumulation of photoproducts.

  • Alternatively, CS₂ can be studied in a suitable inert solvent, though gas-phase studies are more common for observing nascent S₂.

Data Acquisition:

  • The pump beam is focused onto the sample cell to initiate the photodissociation of CS₂.

  • The WLC probe beam is spatially overlapped with the pump beam in the sample.

  • The spectrum of the transmitted probe light is recorded with and without the pump pulse at various time delays.

  • The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.

  • A two-dimensional map of ΔA as a function of wavelength and time delay is constructed to visualize the transient species.

S₂ Formation from Photodissociation of this compound Dichloride (S₂Cl₂)

Photolysis of S₂Cl₂ at specific UV wavelengths can also yield S₂.

Experimental Setup:

The experimental setup is similar to that used for CS₂ photodissociation.

  • Pump Beam: An excimer laser or the frequency-quadrupled output of a Nd:YAG laser (e.g., at 235 nm or 248 nm) can be used as the pump source.

  • Probe Beam: A broadband probe source, such as a xenon arc lamp or a WLC generated from a femtosecond laser, is used.

  • Detection System: A fast photodetector (e.g., a photomultiplier tube with a monochromator) or a CCD spectrometer is used for detection.

Sample Preparation:

  • S₂Cl₂ vapor is flowed through a temperature-controlled sample cell.

  • Solution-phase studies can be performed in an inert solvent like cyclohexane.

Data Acquisition:

The data acquisition process is analogous to the one described for CS₂. Time-resolved absorption spectra are recorded at different delays after the photolysis pulse to monitor the formation and decay of transient species.

Data Presentation

The quantitative data obtained from transient absorption studies of S₂ formation and related transient species are summarized in the tables below.

Precursor MoleculePump Wavelength (nm)Transient SpeciesAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Decay KineticsRate ConstantReference
Disulfides (RSSR)>200Perthiyl Radical (RSS•)~380~1700Second-order3.7 x 10⁸ M⁻¹s⁻¹ (in water)[1]
S₂Cl₂235S₂Not explicitly stated in abstractNot availableNot availableNot available

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and workflows.

S2_Formation_Pathway cluster_precursor Precursor Molecule cluster_excitation Photoexcitation cluster_products Photodissociation Products CS2 CS₂ Excited_CS2 CS₂ CS2->Excited_CS2 hν (Pump) S2Cl2 S₂Cl₂ Excited_S2Cl2 S₂Cl₂ S2Cl2->Excited_S2Cl2 hν (Pump) S2_CS2 S₂ + C Excited_CS2->S2_CS2 S2_S2Cl2 S₂ + 2Cl Excited_S2Cl2->S2_S2Cl2

Caption: Photodissociation pathways for S₂ formation.

TAS_Workflow Start Start Laser Femtosecond Laser System Start->Laser Splitter Beam Splitter Laser->Splitter Pump_Path Pump Path (Frequency Conversion) Splitter->Pump_Path Probe_Path Probe Path (White Light Generation) Splitter->Probe_Path Sample Sample Chamber Pump_Path->Sample Delay_Stage Optical Delay Stage Probe_Path->Delay_Stage Delay_Stage->Sample Spectrograph Spectrograph & CCD Sample->Spectrograph Data_Analysis Data Analysis Spectrograph->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for transient absorption spectroscopy.

Conclusion

Transient absorption spectroscopy is an indispensable technique for studying the real-time dynamics of S₂ formation from various precursors. By providing detailed information on the transient absorption spectra and kinetics, this method offers deep insights into the photochemical pathways leading to the generation of this important diatomic species. The protocols and data presented in this application note serve as a valuable resource for researchers aiming to employ TAS for the investigation of S₂ and other transient molecules in their respective fields of study. Further research is encouraged to fully characterize the transient absorption spectrum and kinetics of S₂ from different precursors to build a more complete picture of its photochemistry.

References

Application Notes and Protocols for the In Situ Generation of Disulfur and Related Reactive Sulfur Species for Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of disulfur (S₂) and related reactive sulfur species (RSS) is of paramount importance in understanding a variety of chemical and biological processes. These species are often transient and highly reactive, making their isolation and study challenging. In situ generation provides a powerful approach to produce these species in a controlled manner at the time of study, allowing for accurate investigation of their reactivity and biological effects. These application notes provide detailed protocols for the in situ generation of species that can be used to model the reactivity of this compound, with a focus on methods relevant to biological and pharmaceutical research.

The protocols outlined below describe the generation of organic persulfides, which serve as excellent models for studying the chemistry of this compound species in aqueous environments.[1][2] The methodologies are based on established procedures and can be adapted for various experimental setups.

Experimental Protocols

Protocol 1: In Situ Generation of Cysteine Persulfide (CysSSH) for Reactivity Studies

This protocol describes the generation of cysteine persulfide by reducing cystine with an excess of sulfide (B99878) salt under anaerobic conditions.[2] The generated CysSSH can then be used immediately to study its reactivity with proteins or other molecules of interest.[1]

Materials:

  • L-Cystine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • Anaerobic glovebox or chamber

  • 1.5 mL screwcap tubes

  • Water bath or incubator at 30°C

Procedure:

  • Preparation of Reagents (Anaerobic Conditions):

    • Prepare a 50 mM solution of L-cystine in sodium phosphate buffer (pH 7.4). Note that cystine has limited solubility and may require sonication or gentle heating to fully dissolve.

    • Prepare a 250 mM solution of Na₂S·9H₂O in sodium phosphate buffer (pH 7.4). This should be prepared fresh for each experiment.[1][2]

  • Generation of Cysteine Persulfide:

    • In a 1.5 mL screwcap tube, mix the 50 mM cystine solution and the 250 mM Na₂S solution in a 1:1 volume ratio.[1][2]

    • The final concentrations in the reaction mixture will be 25 mM cystine and 125 mM Na₂S.

    • Incubate the reaction mixture at 30°C for 30 minutes.[1][2]

  • Quantification and Use:

    • After incubation, the concentration of the generated cysteine persulfide should be determined. A cold cyanolysis assay is a suitable method for this, which spectrophotometrically measures an Fe-thiolate bond at 460 nm.[1]

    • The freshly generated cysteine persulfide solution should be used immediately for reactivity studies with the protein or molecule of interest.[1]

Quantitative Data Summary:

ParameterValueReference
Initial Cystine Concentration50 mM[1][2]
Initial Na₂S Concentration250 mM[1][2]
Reaction Temperature30°C[1][2]
Incubation Time30 minutes[1][2]
Final Cystine Concentration25 mMCalculated
Final Na₂S Concentration125 mMCalculated
Protocol 2: In Situ Generation of Glutathione (B108866) Persulfide (GSSH) for Reactivity Studies

This protocol is analogous to Protocol 1 but uses glutathione disulfide (GSSG) to generate glutathione persulfide (GSSH).[2]

Materials:

  • Glutathione disulfide (GSSG)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium phosphate buffer (pH 7.4)

  • Anaerobic glovebox or chamber

  • 1.5 mL screwcap tubes

  • Water bath or incubator at 30°C

Procedure:

  • Preparation of Reagents (Anaerobic Conditions):

    • Prepare a 50 mM solution of GSSG in sodium phosphate buffer (pH 7.4).

    • Prepare a fresh 250 mM solution of Na₂S·9H₂O in sodium phosphate buffer (pH 7.4).[1][2]

  • Generation of Glutathione Persulfide:

    • In a 1.5 mL screwcap tube, mix the 50 mM GSSG solution and the 250 mM Na₂S solution in a 1:1 volume ratio.[2]

    • Incubate the reaction mixture at 30°C for 30 minutes.[1][2]

  • Quantification and Use:

    • Determine the concentration of the generated GSSH using a suitable method like the cold cyanolysis assay.[1]

    • Use the freshly prepared GSSH solution immediately for subsequent reactivity experiments.[1]

Quantitative Data Summary:

ParameterValueReference
Initial GSSG Concentration50 mM[2]
Initial Na₂S Concentration250 mM[1][2]
Reaction Temperature30°C[1][2]
Incubation Time30 minutes[1][2]
Final GSSG Concentration25 mMCalculated
Final Na₂S Concentration125 mMCalculated

Visualizations

Diagram 1: Experimental Workflow for In Situ Generation of Organic Persulfides

experimental_workflow prep_reagents Prepare Reagents (Disulfide and Na2S solutions) under Anaerobic Conditions mix_reagents Mix Disulfide and Na2S (1:1 volume ratio) prep_reagents->mix_reagents Step 1 incubate Incubate (30°C for 30 min) mix_reagents->incubate Step 2 quantify Quantify Persulfide (e.g., Cold Cyanolysis Assay) incubate->quantify Step 3 reactivity_study Perform Reactivity Study (with protein or molecule of interest) quantify->reactivity_study Step 4

Caption: Workflow for the in situ generation and use of organic persulfides.

Diagram 2: Reaction Scheme for Persulfide Generation

reaction_scheme RSSR R-S-S-R (Cystine or GSSG) arrow RSSR->arrow Na2S Na₂S Na2S->arrow RSSH R-S-S-H (CysSSH or GSSH) RSH R-S-H plus1 + plus2 + arrow->RSSH arrow->RSH

Caption: General reaction for generating organic persulfides from disulfides.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photodissociation of Triplet Disulfur (S₂) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triplet disulfur (S₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the photodissociation of triplet S₂ in your experiments, ensuring the integrity and success of your research.

Troubleshooting Guides

This section addresses common issues encountered during the generation, handling, and analysis of triplet this compound.

Issue 1: Rapid Degradation or Low Yield of Triplet S₂

Symptoms:

  • Low or no detectable signal corresponding to triplet S₂.

  • Signal decays much faster than expected.

  • Inconsistent results between experimental runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Photodissociation by Excitation Source 1. Select an appropriate excitation wavelength. 2. Use optical filters. 3. Minimize excitation power/duration. Triplet S₂ readily photodissociates upon absorption of UV light, particularly in the 205-320 nm range.[1] Using a longer wavelength excitation source for precursor photolysis or for probing S₂ can minimize its direct photodissociation. Bandpass or longpass filters can block unwanted UV wavelengths from reaching the sample. Reducing the intensity or duration of the light source minimizes the number of photons available to cause dissociation.
Quenching by Molecular Oxygen 1. Deoxygenate all solvents and solutions. 2. Work under an inert atmosphere. Molecular oxygen is an efficient quencher of triplet states.[2][3] Thoroughly deoxygenate all experimental media by purging with an inert gas like argon or nitrogen. Conduct the experiment in a glovebox or a sealed cuvette under a positive pressure of inert gas.
Reaction with Solvent or Impurities 1. Use high-purity, inert solvents. 2. Consider matrix isolation techniques. Solvents with abstractable hydrogen atoms or other reactive functional groups can react with and consume triplet S₂. Use of inert solvents like hexane (B92381) or perfluorocarbons is recommended. For highly sensitive experiments, matrix isolation at cryogenic temperatures (e.g., in a solid argon or nitrogen matrix) can effectively immobilize and stabilize triplet S₂.[4][5][6]
Inefficient Generation from Precursor 1. Optimize precursor concentration and photolysis conditions. 2. Choose an appropriate precursor. The yield of triplet S₂ from precursors like carbon disulfide (CS₂) depends on the precursor concentration and the photolysis laser fluence and wavelength. These parameters should be systematically optimized. Other potential precursors include H₂S₂ and S₂Cl₂.[7]

Issue 2: Non-reproducible Spectroscopic Data

Symptoms:

  • Shifting absorption or emission peaks.

  • Variable lifetimes measured for triplet S₂.

  • Appearance of unexpected spectral features.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Formation of S₂ Adducts or Aggregates 1. Work at low concentrations. 2. Utilize matrix isolation. At higher concentrations, S₂ can aggregate or react with other species in the medium, leading to different spectroscopic signatures. Working in dilute conditions can minimize these intermolecular interactions. Matrix isolation is the most effective method to ensure that individual S₂ molecules are studied.[4][5][6]
Presence of Multiple S₂ Electronic States 1. Use state-selective generation and detection methods. Besides the triplet ground state (X³Σg⁻), S₂ has low-lying singlet states (a¹Δg and b¹Σg⁺) which can also be populated.[1] Ensure your experimental setup is designed to selectively generate and/or detect the triplet state. This may involve choosing specific precursor photolysis wavelengths or using state-specific spectroscopic transitions for detection.
Instrumental Instability 1. Calibrate and align the spectrometer regularly. 2. Check for fluctuations in the probe lamp or laser source. Standard good laboratory practice is essential. Ensure the spectrometer is properly calibrated and that the optical path is aligned. Monitor the stability of your light sources, as fluctuations can introduce artifacts into your data.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of triplet S₂ photodissociation?

A1: The photodissociation of triplet S₂ (X³Σg⁻) is primarily initiated by the absorption of a UV photon, which excites the molecule to a higher-lying repulsive or predissociative electronic state. For example, excitation in the 280 nm region can lead to predissociation. The molecule then rapidly dissociates into two sulfur atoms, which can be in various electronic states (e.g., S(³P) + S(³P) or S(³P) + S(¹D)), depending on the excitation energy.[1]

Q2: How can I generate triplet S₂ in a controlled manner for my experiments?

A2: A common method for generating triplet S₂ is through the laser flash photolysis of a suitable precursor molecule. Carbon disulfide (CS₂) is a widely used precursor.[7] Irradiation of gaseous or dissolved CS₂ with a pulsed UV laser (e.g., at 193 nm or in the 300-320 nm range) leads to its dissociation and the subsequent formation of S₂. The experimental conditions, such as laser wavelength, pulse energy, and precursor concentration, need to be optimized to maximize the yield of triplet S₂ and minimize side reactions.

Q3: What is the expected lifetime of triplet S₂?

A3: The intrinsic lifetime of triplet S₂ is long due to the spin-forbidden nature of its decay to the singlet ground state (which is higher in energy). However, in practical experimental conditions, its lifetime is often limited by photodissociation and quenching. In the presence of sunlight, the lifetime of triplet S₂ is estimated to be around 7.5 minutes. In laboratory settings, in the absence of quenchers and dissociating light, the lifetime can be much longer, especially when isolated in a cryogenic matrix. In liquid argon, the lifetime of triplet excitons can be on the order of microseconds.[2][3]

Q4: Are there any specific solvents that are recommended for studying triplet S₂?

A4: The choice of solvent is critical. It is best to use solvents that are transparent at the excitation and detection wavelengths and are chemically inert towards S₂. Perfluorinated alkanes and noble gases in their liquid state (like liquid argon or xenon) are excellent choices due to their inertness. If solubility is an issue, other non-reactive solvents with high C-H bond dissociation energies, such as carbon tetrachloride (with appropriate safety precautions), can be considered. It is crucial to rigorously deoxygenate any solvent used.

Q5: How can I confirm that I have successfully generated triplet S₂?

A5: Triplet S₂ can be identified by its characteristic spectroscopic signatures. It has a strong and structured absorption and emission spectrum in the ultraviolet region, corresponding to the B³Σu⁻ ↔ X³Σg⁻ transition, which is analogous to the Schumann-Runge bands of O₂.[1] This transition spans from approximately 230 nm to 350 nm. Transient absorption spectroscopy after laser flash photolysis is a powerful technique to observe the formation and decay of triplet S₂.

Quantitative Data Summary

The following table summarizes key quantitative data related to triplet S₂. Note that experimental values can vary depending on the specific conditions.

ParameterValueConditionsReference(s)
S-S Bond Length (X³Σg⁻) 189 pmGas Phase[9]
S-S Bond Energy 430 kJ/molGas Phase[9]
Raman Band 715 cm⁻¹[9]
Photodissociation Wavelength Range ~205 - 320 nmGas Phase[1]
Lifetime in Sunlight ~7.5 minutesAtmospheric conditions[9]
Triplet State Lifetime in Liquid Argon ~1.0 - 1.7 µsLiquid Argon[3]
Quenching Rate Constant by N₂ in Liquid Ar 0.11 µs⁻¹ppm⁻¹Liquid Argon[10]

Experimental Protocols

Protocol 1: Generation and Detection of Triplet S₂ by Laser Flash Photolysis

This protocol outlines a general procedure for generating and detecting triplet S₂ using laser flash photolysis of carbon disulfide.

Materials:

  • Carbon disulfide (CS₂), high purity

  • Inert solvent (e.g., deoxygenated hexane or perfluorohexane)

  • Quartz cuvette with a path length suitable for laser experiments (e.g., 1 cm)

  • Inert gas (Argon or Nitrogen, high purity)

  • Gas-tight syringe

Equipment:

  • Nanosecond laser flash photolysis setup[11][12][13]

  • Pulsed UV laser (e.g., Nd:YAG with harmonics or an excimer laser)

  • Probe lamp (e.g., Xenon arc lamp)

  • Monochromator and fast detector (e.g., photomultiplier tube)

  • Digital oscilloscope

  • Gas handling line for deoxygenation

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of CS₂ in the chosen inert solvent. The concentration should be optimized to give a sufficient optical density at the excitation wavelength (typically OD < 0.5).

    • Transfer the solution to the quartz cuvette.

    • Deoxygenate the solution by bubbling with the inert gas for at least 30 minutes.

    • Seal the cuvette to maintain an inert atmosphere.

  • Laser Flash Photolysis Experiment:

    • Place the cuvette in the sample holder of the laser flash photolysis system.

    • Set the excitation wavelength of the pulsed laser to photolyze the CS₂ (e.g., 266 nm or 308 nm).

    • The probe lamp beam is passed through the sample, perpendicular to the excitation laser beam.

    • The laser pulse initiates the photolysis of CS₂, generating S₂.

    • The transient absorption of the generated triplet S₂ is monitored by the probe beam at a wavelength where S₂ absorbs (e.g., in the 280-340 nm range).

    • The change in absorbance is recorded as a function of time using the detector and oscilloscope.

  • Data Analysis:

    • The decay of the transient absorption signal provides the lifetime of the triplet S₂ under the experimental conditions.

    • By varying the concentration of a potential quencher, the quenching rate constant can be determined using Stern-Volmer analysis.

Visualizations

Photodissociation_Pathway S2_ground S₂ (X³Σg⁻) Triplet Ground State S2_excited S₂* (Excited Triplet State) S2_ground->S2_excited UV Photon (hν) (e.g., 205-320 nm) S2_excited->S2_ground Non-radiative decay or Quenching Dissociation S(³P) + S(³P/¹D) Dissociated Sulfur Atoms S2_excited->Dissociation Photodissociation

Caption: Photodissociation pathway of triplet this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis cluster_analysis Data Analysis Prep Prepare CS₂ solution in inert solvent Deoxygenate Deoxygenate with Ar or N₂ Prep->Deoxygenate Seal Seal in quartz cuvette Deoxygenate->Seal Pump Excite with UV laser pulse Seal->Pump Probe Monitor with probe lamp Detect Record transient absorption Probe->Detect Analyze Determine lifetime and quenching kinetics Detect->Analyze

Caption: Experimental workflow for studying triplet S₂.

References

"optimizing temperature and pressure for S₂ generation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the generation of diatomic sulfur (S₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating diatomic sulfur (S₂)?

A1: Diatomic sulfur can be generated through two primary methods:

  • High-Temperature Thermal Decomposition: This involves the thermal dissociation of elemental sulfur (S₈) vapor or the decomposition of hydrogen sulfide (B99878) (H₂S) at elevated temperatures.[1][2]

  • Low-Temperature Catalytic Decomposition: This method utilizes metal catalysts to facilitate the decomposition of hydrogen sulfide (H₂S) at or near room temperature.[1][3][4]

Q2: What is the difference between the singlet and triplet states of S₂?

A2: Diatomic sulfur, like diatomic oxygen, can exist in two electronic states: a metastable singlet state (¹Δg) and a more stable ground triplet state (³Σg⁻).[1][5] The triplet state is the ground state and is more stable at room temperature. Thermal decomposition methods typically produce the singlet state, which is prone to rapidly converting back to the more stable cyclo-octasulfur (S₈).[3] The low-temperature catalytic decomposition of H₂S is reported to produce the more stable triplet state of S₂.[1][5]

Q3: What are the main challenges in working with S₂?

A3: The primary challenge is the inherent instability of the S₂ molecule, especially the singlet state, which readily reverts to the more stable S₈ allotrope. This makes isolation and handling of S₂ difficult.[3] Other challenges include the high temperatures and specialized equipment required for thermal generation methods and potential catalyst poisoning in catalytic methods.[6][7]

Q4: How can I detect and quantify S₂ in my experiment?

A4: Spectroscopic methods are the primary means of detecting and quantifying S₂. The blue color of burning sulfur is due to the emission of light by the S₂ molecule.[8] Techniques such as UV-Vis spectroscopy, Raman spectroscopy, and mass spectrometry can be employed to identify and measure the concentration of S₂ in the gas phase. For instance, a characteristic absorption band for S₂ can be observed in the UV-Vis spectrum.

Troubleshooting Guides

Issue 1: Low or No Yield of S₂
Possible Cause Troubleshooting Step
Insufficient Temperature (Thermal Decomposition) Ensure your furnace or heating element is reaching and maintaining the optimal temperature for S₂ formation. For H₂S decomposition, temperatures are typically above 1000 °C.[1] For elemental sulfur, temperatures above 720 °C are needed for S₂ to be the predominant species.[8]
Improper Catalyst Activity (Catalytic Decomposition) Verify the integrity and activity of your catalyst. Ensure it has not been poisoned by impurities in the H₂S feed gas. Consider regenerating or replacing the catalyst.
Incorrect Gas Flow Rate Optimize the flow rate of the precursor gas (H₂S or sulfur vapor). A flow rate that is too high may not allow for sufficient residence time in the reaction zone, while a flow rate that is too low can also affect the reaction equilibrium.
Air Leaks in the System Check all connections and seals in your experimental setup for leaks. The presence of oxygen can lead to the formation of sulfur oxides (SOx) instead of S₂.
Rapid Reversion to S₈ S₂ is highly reactive and will readily revert to S₈ upon cooling. Implement a rapid quenching system to cool the gas stream quickly and transport it to the analytical instrument or trapping matrix with minimal delay.
Issue 2: Formation of Unwanted Byproducts (e.g., SO₂, Higher Sulfur Allotropes)
Possible Cause Troubleshooting Step
Oxygen Contamination As mentioned above, eliminate any air leaks in your system. Use high-purity inert carrier gases (e.g., argon, nitrogen) to prevent oxidation of S₂ to SO₂. In oxidative decomposition of H₂S, a low O₂/H₂S molar feed ratio is crucial to minimize SO₂ selectivity.[2]
Slow Cooling Rate A slow cooling rate allows S₂ molecules to collide and form larger, more stable sulfur allotropes like S₃, S₄, and ultimately S₈.[9] Employ a rapid quenching method, such as passing the gas through a cold trap or expanding it into a vacuum chamber.
Incorrect Pressure The pressure inside the reactor can influence the equilibrium between different sulfur allotropes. For H₂S decomposition, a pressure range of 1-4 atm has been shown to favor S₂ formation.[1] Adjust the system pressure to optimize for S₂.

Data Presentation

Table 1: Optimized Parameters for S₂ Generation via H₂S Thermal Oxidative Decomposition

ParameterOptimal ValueH₂S Conversion (%)H₂ Yield (%)SO₂ Selectivity (%)Reference
Temperature1100 °C5824~2[2]
O₂/H₂S Molar Ratio0.25824~2[2]

Table 2: H₂S Conversion in Low-Temperature Catalytic Decomposition

CatalystSolventH₂S Conversion (%)Reference
Stainless Steel Chips5% aqueous Monoethanolamine (MEA)~98[4]

Experimental Protocols

Protocol 1: High-Temperature Thermal Decomposition of H₂S
  • System Setup:

    • Construct a gas-tight reaction system using a high-temperature tube furnace capable of reaching at least 1200 °C.

    • The reaction tube should be made of a material resistant to high temperatures and sulfur corrosion, such as quartz or alumina.

    • Connect a mass flow controller to regulate the flow of H₂S and any inert carrier gas (e.g., Argon).

    • Install a pressure gauge and a back-pressure regulator to monitor and control the system pressure.

    • Design a quenching system immediately following the furnace outlet. This can be a cold trap cooled with liquid nitrogen or a rapid expansion nozzle.

    • Connect the outlet of the quenching system to an analytical instrument for S₂ detection (e.g., mass spectrometer, UV-Vis spectrometer).

  • Procedure:

    • Purge the entire system with an inert gas (e.g., Argon) to remove any residual air.

    • Heat the furnace to the desired reaction temperature (e.g., 1100 °C).

    • Once the temperature has stabilized, introduce a controlled flow of H₂S gas, potentially mixed with a small, controlled amount of oxygen if performing oxidative decomposition.

    • Maintain a constant pressure within the system (e.g., 1-4 atm).[1]

    • Continuously monitor the product stream for the presence of S₂ using the connected analytical instrument.

    • After the experiment, stop the H₂S flow and cool the system down under an inert gas flow.

Protocol 2: Low-Temperature Catalytic Decomposition of H₂S
  • System Setup:

    • Assemble a glass reaction vessel containing the chosen metal catalyst (e.g., stainless steel chips).[1]

    • If performing the reaction in a solvent, add the solvent (e.g., 5% aqueous MEA) to the reaction vessel, ensuring the catalyst is submerged.[4]

    • Use mass flow controllers to introduce H₂S and an inert carrier gas into the reaction vessel.

    • Include a gas bubbler to disperse the H₂S gas through the solvent (if applicable).

    • Connect the gas outlet of the reaction vessel to a collection system for the product gas (H₂ and unreacted H₂S) and an analytical instrument to detect S₂.

  • Procedure:

    • Purge the system with an inert gas.

    • Start the flow of H₂S at room temperature through the catalyst bed or into the solvent-catalyst mixture.

    • Maintain a steady flow rate and monitor the reaction progress by analyzing the outlet gas for the presence of H₂ and S₂.

    • For reactions in a solvent, the S₂ may dissolve. Analysis of the liquid phase may be necessary.

    • Continue the reaction for the desired duration. Upon completion, stop the H₂S flow and purge the system with an inert gas.

Visualizations

Experimental_Workflow_Thermal_Decomposition H2S_Source H₂S Gas Source MFC Mass Flow Controller H2S_Source->MFC Furnace High-Temperature Furnace (>1000 °C) MFC->Furnace Quench Rapid Quenching System Furnace->Quench Analysis Spectroscopic Analysis (S₂ Detection) Quench->Analysis Vent Exhaust/Vent Analysis->Vent

Caption: Experimental workflow for high-temperature thermal decomposition of H₂S for S₂ generation.

Experimental_Workflow_Catalytic_Decomposition H2S_Source H₂S Gas Source MFC Mass Flow Controller H2S_Source->MFC Reactor Catalytic Reactor (Room Temperature) MFC->Reactor Gas_Liquid_Separator Gas-Liquid Separator (optional) Reactor->Gas_Liquid_Separator Analysis Gas/Liquid Analysis (S₂ Detection) Reactor->Analysis Gas_Liquid_Separator->Analysis Vent Exhaust/Vent Analysis->Vent

Caption: Experimental workflow for low-temperature catalytic decomposition of H₂S for S₂ generation.

S2_Generation_Pathways cluster_thermal High-Temperature Thermal Decomposition cluster_catalytic Low-Temperature Catalytic Decomposition S8 S₈ Vapor High_T > 720 °C S8->High_T H2S_thermal H₂S H2S_thermal->High_T S2_singlet S₂ (Singlet State) High_T->S2_singlet S8_reversion S₈ S2_singlet->S8_reversion Rapid Reversion H2S_catalytic H₂S Catalyst Metal Catalyst (Room Temp) H2S_catalytic->Catalyst S2_triplet S₂ (Triplet State) Catalyst->S2_triplet

References

Technical Support Center: Troubleshooting S₂ Detection in Complex Gas Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for S₂ detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the detection of diatomic sulfur (S₂) in complex gas mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting the S₂ radical in complex gas mixtures?

A1: The two primary methods for detecting the highly reactive S₂ radical are Laser-Induced Fluorescence (LIF) spectroscopy and Mass Spectrometry (MS). LIF is a spectroscopic method that excites S₂ molecules with a laser and detects the resulting fluorescence.[1] MS, on the other hand, ionizes the S₂ radical and separates it based on its mass-to-charge ratio. Each technique has its own set of advantages and challenges, particularly in complex gas matrices.

Q2: Why am I not seeing an S₂ signal with my Laser-Induced Fluorescence (LIF) setup?

A2: A lack of S₂ signal in an LIF experiment can stem from several issues. Firstly, ensure your laser is tuned to the correct wavelength to excite an S₂ electronic transition. Secondly, check for potential quenching of the S₂ fluorescence by other species in your gas mixture.[2][3] Common quenching agents in industrial gases include O₂, H₂O, and hydrocarbons. Lastly, verify the proper alignment of your optical components and the functionality of your detector.

Q3: My Mass Spectrometry (MS) data shows no peak at the expected m/z for S₂. What could be the problem?

A3: If you are not observing a peak for S₂ (nominal m/z = 64), several factors could be at play. First, confirm there are no leaks in your vacuum system, as this can significantly impact sensitivity.[4] Secondly, the high reactivity of the S₂ radical may lead to its loss through reactions with other gas components or surfaces before it reaches the detector.[5] Finally, consider the possibility of adduct formation, where S₂ reacts with other molecules to form heavier ions with a different m/z ratio.[6]

Q4: How can I calibrate my system for quantitative S₂ measurements?

A4: Calibrating for a reactive species like the S₂ radical is challenging. A common approach is to use a known concentration of a stable precursor molecule that can be quantitatively converted to S₂ under controlled conditions, for example, through photodissociation of S₂Cl₂ or H₂S. An external calibration can be performed by preparing a series of standards with known concentrations of the analyte and generating a calibration curve of the instrument's response versus concentration.[4]

Troubleshooting Guides

Laser-Induced Fluorescence (LIF) Detection
Problem Potential Cause Troubleshooting Steps
No or Weak S₂ Signal Incorrect laser wavelength.Verify the laser is tuned to a known S₂ absorption line.
Fluorescence quenching.Identify potential quenching species in the gas mixture and attempt to remove them or quantify the quenching effect. The quenching rate can be influenced by temperature and the specific quencher molecule.[2][7]
Poor optical alignment.Check the alignment of the laser beam through the sample and the collection optics to the detector.
Detector malfunction.Test the detector with a known light source to ensure it is functioning correctly.
High Background Noise Scattered laser light.Use appropriate optical filters (bandpass and longpass) to block scattered laser light from reaching the detector.
Fluorescence from interfering species.Species like polycyclic aromatic hydrocarbons (PAHs) can fluoresce in the same spectral region as S₂.[8] Modulating the laser on and off the S₂ resonance can help subtract this background.
Ambient light leaks.Ensure the experimental setup is light-tight.
Non-linear Signal Response Signal saturation.Reduce the laser power or the detector gain to avoid saturating the detector.
Inner-filter effects.At high S₂ concentrations, the excitation light may be strongly absorbed before reaching the detection volume, and the emitted fluorescence may be reabsorbed. Dilute the sample if necessary.

Caption: Troubleshooting common issues in S₂ detection by LIF.

Mass Spectrometry (MS) Detection
Problem Potential Cause Troubleshooting Steps
No or Weak S₂ Signal (m/z 64) Vacuum system leaks.Use a leak detector to check for and repair any leaks in the mass spectrometer's vacuum system.[4]
S₂ radical reactivity.Minimize the path length and contact with reactive surfaces between the gas source and the ionizer.
Inefficient ionization.Optimize the ion source parameters (e.g., electron energy in electron ionization) for the S₂ radical.
Unidentified Peaks in the Mass Spectrum Adduct formation.S₂ may react with other molecules (M) in the gas mixture to form adduct ions (S₂M)⁺.[6] Analyze the mass differences to identify potential adduct partners.
Contamination.Run a blank to identify background contaminants from the gas lines or the instrument itself. Common contaminants include plasticizers and pump oils.
Fragmentation of larger molecules.Other sulfur-containing compounds in the mixture may fragment in the ion source to produce ions at or near m/z 64.
Poor Mass Resolution or Accuracy Instrument calibration drift.Recalibrate the mass spectrometer using a known standard.[9]
High pressure in the mass analyzer.Ensure the vacuum system is operating correctly to maintain low pressure in the analyzer region.
Inconsistent Signal Intensity Fluctuations in gas flow.Use a mass flow controller to ensure a stable and reproducible flow of the gas mixture into the mass spectrometer.
Ion source instability.Clean and maintain the ion source according to the manufacturer's recommendations.

Caption: Troubleshooting common issues in S₂ detection by MS.

Experimental Protocols

Protocol: S₂ Detection by Laser-Induced Fluorescence (LIF)

This protocol outlines the general steps for detecting the S₂ radical using LIF. Specific parameters will need to be optimized for your experimental setup.

  • S₂ Generation:

    • Generate S₂ radicals by photolysis of a suitable precursor (e.g., S₂Cl₂) with a UV lamp or by thermal decomposition of a sulfur-containing compound.

    • Introduce the generated S₂ into the main gas flow.

  • LIF Excitation:

    • Use a tunable laser system (e.g., a dye laser or an optical parametric oscillator) to generate light at a wavelength corresponding to an electronic transition of S₂.

    • Direct the laser beam through the center of the detection chamber containing the gas mixture.

  • Fluorescence Collection and Detection:

    • Position collection optics (e.g., lenses and mirrors) at a 90-degree angle to the laser beam to collect the fluorescence.

    • Use a bandpass filter to selectively transmit the S₂ fluorescence and reject scattered laser light and background emissions.

    • Focus the collected fluorescence onto the entrance slit of a photomultiplier tube (PMT) or a spectrometer coupled with a CCD camera.

  • Data Acquisition and Analysis:

    • Record the fluorescence signal as a function of the laser wavelength to obtain an excitation spectrum, or disperse the fluorescence with a spectrometer to obtain an emission spectrum.

    • To correct for background signals, modulate the laser on and off a known S₂ absorption line and use a lock-in amplifier or perform background subtraction.

Protocol: S₂ Detection by Mass Spectrometry (MS)

This protocol provides a general procedure for detecting the S₂ radical using a mass spectrometer.

  • Gas Inlet System:

    • Introduce the complex gas mixture containing S₂ into the mass spectrometer's ion source through a controlled leak valve or a molecular beam interface.

    • Ensure all gas lines are made of inert materials to minimize S₂ loss.

  • Ionization:

    • Utilize an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI), to ionize the S₂ radical.

    • Optimize the ionization energy to maximize the S₂⁺ signal while minimizing fragmentation of other species to ions with the same m/z.

  • Mass Analysis:

    • Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over the mass range that includes the m/z of S₂⁺ (approximately 64 amu).

    • Acquire a mass spectrum of the gas mixture.

  • Data Analysis:

    • Identify the peak corresponding to S₂⁺ at m/z 64.

    • Analyze the surrounding peaks to identify potential adduct ions or fragment ions from other sulfur-containing species.

    • Perform a background subtraction by analyzing the gas mixture without the S₂ source.

Visualizations

Experimental_Workflow_LIF cluster_generation S₂ Generation cluster_detection LIF Detection cluster_analysis Data Analysis Precursor Precursor Gas (e.g., S₂Cl₂) Generation Photolysis / Thermal Source Precursor->Generation Introduce Chamber Detection Chamber (Complex Gas Mixture) Generation->Chamber Inject S₂ Laser Tunable Laser Laser->Chamber Excite S₂ Optics Collection Optics & Filters Chamber->Optics Collect Fluorescence Detector PMT / Spectrometer Optics->Detector Detect Signal DataAcq Data Acquisition Detector->DataAcq Analysis Spectrum Analysis & Background Subtraction DataAcq->Analysis Troubleshooting_Logic_MS Start No S₂ Signal (m/z 64) in Mass Spectrum LeakCheck Check for Vacuum Leaks Start->LeakCheck ReactivityCheck Assess S₂ Reactivity LeakCheck->ReactivityCheck No Leaks FixLeaks Repair Leaks LeakCheck->FixLeaks Leaks Found IonizationCheck Optimize Ion Source ReactivityCheck->IonizationCheck Low Reactivity InertPath Use Inert Gas Path ReactivityCheck->InertPath High Reactivity Suspected AdductCheck Investigate Adduct Formation IonizationCheck->AdductCheck Signal Optimized OptimizeParams Adjust Ionization Energy IonizationCheck->OptimizeParams Suboptimal Signal AnalyzeSpectrum Identify Adduct Peaks AdductCheck->AnalyzeSpectrum Unidentified Peaks Present

References

Technical Support Center: Managing the High Reactivity of the S₂ Diradical

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive S₂ diradical. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when generating or utilizing the S₂ diradical in your experiments.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Complex mixture of unidentified side products.

  • Recovery of unreacted starting materials.

  • Formation of polymeric materials.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient S₂ Generation: The temperature for thermolysis of elemental sulfur (S₈) may be too low, or the photolysis energy for precursors like S₂Cl₂ may be insufficient.For S₈ Thermolysis: Ensure the reaction temperature is high enough to induce homolytic cleavage of the S-S bonds. The process of breaking the S₈ ring into smaller sulfur chain diradicals requires a sufficient energy input.[1] For S₂Cl₂ Photolysis: Verify the wavelength and intensity of your light source are appropriate for the photolytic cleavage of the S-S bond in S₂Cl₂.
High Reactivity Leading to Side Reactions: The S₂ diradical is highly reactive and may engage in undesired reaction pathways, such as hydrogen abstraction from the solvent or reaction with trace impurities.[2]In-situ Generation and Trapping: Generate the S₂ diradical in the presence of your substrate to ensure it reacts immediately. Use of Inert Solvents: Employ solvents with high C-H bond dissociation energies to minimize hydrogen abstraction. Purification of Reagents: Ensure all starting materials and solvents are free from water, oxygen, and other potential radical quenchers.
Uncontrolled Polymerization: The diradical nature of S₂ can initiate the polymerization of alkene or alkyne substrates, leading to the formation of polymers instead of the desired adduct.[3][4]Control Substrate Concentration: Use a high concentration of the S₂ precursor relative to the alkene/alkyne to favor the initial addition product over chain propagation. Addition of Radical Inhibitors (with caution): In some cases, a controlled amount of a radical inhibitor can suppress polymerization without completely quenching the desired reaction. This requires careful optimization.
Problem 2: Difficulty in Characterizing the S₂ Diradical

Symptoms:

  • No or weak signal in Electron Spin Resonance (ESR) spectroscopy.

  • Ambiguous results from other analytical techniques.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Short Lifetime of S₂: The S₂ diradical is extremely short-lived, making direct detection challenging.Spin Trapping: Utilize a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN), to form a more stable radical adduct that can be readily detected by ESR spectroscopy.[5] The resulting spin adduct will have a characteristic EPR spectrum.[5]
Low Concentration of S₂: The steady-state concentration of the S₂ diradical may be below the detection limit of your instrument.Optimize Generation Conditions: Adjust the temperature (for thermolysis) or light intensity (for photolysis) to increase the rate of S₂ generation. Use a More Sensitive Detection Method: High-field EPR can provide better resolution and sensitivity for characterizing radical species.[6]
Interference from Other Radical Species: Your reaction mixture may contain multiple radical species, leading to a complex and uninterpretable ESR spectrum.Use of a Cocktail of Spin Traps: A mixture of different spin traps can help to differentiate between various radical species present in the system.[7] Computational Prediction: Use computational methods to predict the expected ESR spectra of potential radical adducts to aid in the interpretation of experimental data.[8]

Frequently Asked Questions (FAQs)

Generation and Handling

Q1: What are the common laboratory methods for generating the S₂ diradical?

A1: The S₂ diradical is typically generated in situ due to its high reactivity. Common methods include:

  • Thermolysis of Elemental Sulfur (S₈): Heating elemental sulfur above its melting point leads to the homolytic cleavage of the S₈ ring, forming a mixture of sulfur diradicals of varying lengths, including S₂.[1][9] This is a key step in the vulcanization of rubber.[1][10]

  • Photolysis of Disulfur Dichloride (S₂Cl₂): UV irradiation of S₂Cl₂ can induce the cleavage of the S-S bond, generating S₂ diradicals and chlorine radicals. This method offers more control over the initiation of the reaction.

Q2: What are the primary safety concerns when working with S₂ diradical precursors?

A2: Precursors like S₂Cl₂ are corrosive and react with water. When generating S₂ via thermolysis of sulfur, be aware of the potential for pressure buildup in closed systems. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Reactivity and Control

Q3: How does the reactivity of the S₂ diradical compare to other diradicals?

A3: The S₂ diradical is highly reactive due to the presence of two unpaired electrons. Its reactivity is influenced by its electronic state (singlet or triplet). The singlet state can exhibit both nucleophilic and electrophilic character, while the triplet state behaves as a biradical.[13] The larger atomic radius and lower electronegativity of sulfur compared to oxygen influence its bonding and reactivity.[2]

Q4: My reaction with an alkene is producing a polymer. How can I favor the formation of the simple addition product?

A4: Uncontrolled polymerization is a common side reaction when working with diradicals and unsaturated substrates.[4] To favor the 1:1 adduct, you can try the following:

  • Molar Ratio: Use an excess of the S₂ precursor relative to the alkene.

  • Temperature Control: Lowering the reaction temperature (if possible for your generation method) can reduce the rate of polymerization.

  • Reaction Time: Shorter reaction times can minimize the extent of polymerization.

Q5: What are common side reactions to be aware of?

A5: Besides polymerization, other potential side reactions include:

  • Hydrogen Abstraction: The S₂ diradical can abstract hydrogen atoms from solvents or substrates, leading to the formation of undesired byproducts.[1]

  • Disproportionation: Two radical species can react to form a saturated and an unsaturated product.[2]

  • Reaction with Oxygen: If not performed under an inert atmosphere, the S₂ diradical can react with molecular oxygen.

Characterization

Q6: Can I directly observe the S₂ diradical using ESR spectroscopy?

A6: Direct observation of the S₂ diradical by ESR is very challenging due to its extremely short lifetime. The most common approach is to use spin trapping agents.[5] The resulting spin adduct is a more stable radical that can be readily detected and characterized by ESR, providing indirect evidence for the presence of the S₂ diradical.[5]

Q7: What is the significance of the singlet-triplet energy gap for the S₂ diradical?

A7: The singlet-triplet energy gap (ΔE_ST) is a crucial parameter that determines the ground electronic state and the diradical character of the molecule.[14][15] A small gap means that both the singlet and triplet states can be thermally accessible, influencing the reaction mechanism and product distribution.[16] For instance, singlet diradicals may undergo concerted reactions, while triplet diradicals typically react in a stepwise manner.[13]

Quantitative Data

Direct and comprehensive quantitative data for the S₂ diradical is sparse in the literature due to its high reactivity. The following table provides illustrative data for related diradicals and relevant energetic parameters to provide context for experimental design.

ParameterSpecies/ReactionValueSignificance
Singlet-Triplet Energy Gap (ΔE_ST) A stable organic diradical-3.0 kJ/molA small energy gap indicates that both singlet and triplet states can coexist at room temperature, influencing reactivity.[16]
Singlet-Triplet Energy Gap (ΔE_ST) A thermally robust triplet diradical≥ 1.7 kcal mol⁻¹ (≥ 7.1 kJ/mol)A larger, positive gap indicates a triplet ground state, which will primarily undergo stepwise radical reactions.[17]
Activation Energy (ΔG‡) for Radical Addition p-toluenesulfonyl radical + ethylene8.1 kcal/molProvides an estimate of the energy barrier for the addition of a sulfur-centered radical to a double bond.[18]
Vulcanization Enthalpy Natural rubber with sulfur-18.4 kJ/mol SIndicates that the overall process of forming sulfur crosslinks, initiated by sulfur diradicals, is exothermic.[1]

Experimental Protocols

Protocol 1: In-situ Generation of Sulfur Diradicals from S₈ and Reaction with an Alkene (Illustrative)

This protocol describes a general procedure for the generation of sulfur diradicals from elemental sulfur for reaction with an alkene, inspired by the principles of vulcanization chemistry.

Materials:

  • Elemental sulfur (S₈)

  • Alkene substrate (e.g., 1-octene)

  • Inert, high-boiling solvent (e.g., decalin)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the alkene substrate and the solvent to the reaction vessel.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to a temperature sufficient to melt the sulfur and initiate the homolytic cleavage of the S₈ ring (typically > 160 °C).

  • Maintain the reaction at this temperature for the desired time, monitoring the consumption of the starting materials by a suitable technique (e.g., GC-MS or TLC).

  • Cool the reaction mixture to room temperature.

  • Isolate and purify the product using standard techniques such as column chromatography.

Safety: The reaction should be performed in a well-ventilated fume hood. Hydrogen sulfide (B99878) (H₂S), a toxic gas, may be a byproduct.

Protocol 2: Spin Trapping of Sulfur Radicals for ESR Analysis

This protocol provides a general method for the detection of short-lived sulfur radicals using a spin trap.

Materials:

  • S₂ diradical precursor (e.g., S₈ or S₂Cl₂)

  • Spin trap (e.g., DMPO)

  • Appropriate solvent

  • ESR spectrometer

  • ESR sample tubes

Procedure:

  • Prepare a solution of the S₂ diradical precursor and the spin trap in the chosen solvent under an inert atmosphere.

  • Transfer the solution to an ESR sample tube.

  • Initiate the generation of the S₂ diradical (e.g., by heating for S₈ or by UV irradiation for S₂Cl₂).

  • Immediately place the sample tube in the cavity of the ESR spectrometer.

  • Record the ESR spectrum.

  • Analyze the spectrum to identify the hyperfine splitting constants of the spin adduct, which can help to identify the trapped radical species.[5]

Visualizations

Logical Flow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_generation Verify S₂ Generation Conditions (Temp/Light Intensity) start->check_generation Step 1 side_reactions Assess for Side Reactions (Polymerization, H-abstraction) start->side_reactions Step 2 reagent_purity Check Reagent and Solvent Purity start->reagent_purity Step 3 optimize_generation Optimize Generation: Increase Temp/Intensity check_generation->optimize_generation If inefficient in_situ Implement In-situ Trapping: Add Substrate During Generation side_reactions->in_situ If present change_solvent Use Inert Solvent side_reactions->change_solvent If H-abstraction control_concentration Adjust Substrate Concentration side_reactions->control_concentration If polymerization purify_reagents Purify Reagents and Solvents reagent_purity->purify_reagents If impure

Caption: Troubleshooting workflow for low product yield in S₂ diradical reactions.

Simplified Reaction Pathway: S₂ Diradical in Vulcanization

Vulcanization_Pathway Simplified Vulcanization Pathway with S₂ Diradical S8 S₈ Ring S2_diradical •S-S• (S₂ Diradical) S8->S2_diradical Heat (Δ) Polymer_Radical1 Polymer Radical 1 S2_diradical->Polymer_Radical1 H Abstraction Polymer_Radical2 Polymer Radical 2 S2_diradical->Polymer_Radical2 H Abstraction Crosslinked_Polymer Crosslinked Polymer S2_diradical->Crosslinked_Polymer Addition to Double Bond Polymer_Chain1 Polymer Chain 1 with Allylic H Polymer_Chain1->Polymer_Radical1 Polymer_Chain2 Polymer Chain 2 with Allylic H Polymer_Chain2->Polymer_Radical2 Polymer_Radical1->Crosslinked_Polymer Radical Coupling Polymer_Radical2->Crosslinked_Polymer

Caption: Simplified reaction pathway of S₂ diradical in rubber vulcanization.

References

Technical Support Center: Minimizing Side Reactions in Disulfur Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the formation of disulfide bonds.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Disulfide Product

Q: My synthesis is resulting in a very low yield of the final disulfide-bonded molecule. What are the likely causes and how can I improve the outcome?

A: Low yields are a common challenge and can stem from several factors, including incomplete oxidation, aggregation of the starting material, or the prevalence of side reactions. Here is a step-by-step guide to troubleshoot and enhance your yield:

  • Verify the Presence of Free Thiols: Before initiating the oxidation step, it is crucial to confirm that the cysteine (or other thiol-containing) residues are in their reduced, free thiol form. Incomplete removal of protecting groups from synthesis is a frequent cause of reaction failure.

    • Verification Method: Utilize Ellman's reagent (DTNB) to quantify the concentration of free thiols in your solution prior to oxidation.[1]

  • Optimize Oxidation Conditions: The choice of oxidizing agent and the reaction environment are critical.

    • Recommendation: For robust molecules, air oxidation in a basic aqueous solution (pH 8.0-8.5) can be effective, though it may be slow.[1][2] For more sensitive substrates or to accelerate the reaction, consider using chemical oxidants like dimethyl sulfoxide (B87167) (DMSO) in an aqueous buffer.[1]

  • Control Substrate Concentration: High concentrations of the thiol-containing precursor can favor the formation of intermolecular disulfide bonds, leading to oligomers and insoluble aggregates.[1][2]

    • Recommendation: Carry out the oxidation reaction at a high dilution, typically in the range of 0.1-1 mg/mL.[1] This promotes the desired intramolecular reaction over intermolecular side reactions.[1]

  • Adjust pH Levels: The pH of the reaction medium significantly influences the rate of disulfide bond formation. The reaction proceeds via the thiolate anion, which is more prevalent at a pH above its pKa (around 8.3-8.5 for cysteine).[1][3][4]

    • Recommendation: Maintain the pH of the reaction buffer between 8.0 and 8.5 for optimal results.[1][2][5]

Issue 2: Observation of Oligomeric Products and Precipitation

Q: During the disulfide formation step, I'm observing a large amount of oligomeric products and precipitation. How can this be prevented?

A: Oligomerization and aggregation are frequent hurdles, especially with hydrophobic molecules. The following strategies can help minimize these undesired side reactions:

  • Utilize Chaotropic Agents: The addition of chaotropic agents can disrupt non-covalent interactions that lead to aggregation, thereby keeping the substrate in solution.[1]

    • Recommendation: Incorporate denaturants such as guanidinium (B1211019) chloride (GuHCl) or urea (B33335) into the oxidation buffer. A concentration of 2-4 M is often effective.[1]

  • Employ Organic Co-solvents: For highly hydrophobic molecules, increasing the polarity of the solvent can enhance solubility.

  • On-Resin Disulfide Bond Formation: For solid-phase peptide synthesis, forming the disulfide bond while the peptide is still attached to the resin can be a highly effective strategy to prevent intermolecular reactions. The solid support provides a "pseudo-dilution" effect.[1]

Issue 3: Incorrect Disulfide Connectivity in Molecules with Multiple Cysteines

Q: My molecule contains multiple cysteine residues, and I am struggling to obtain the correct disulfide connectivity. What is the best approach?

A: Achieving the correct pairing of multiple disulfide bonds requires a strategic approach to direct the oxidation process.

  • Orthogonal Protecting Groups: This is the most reliable method for ensuring correct disulfide pairing.[1][6] Different cysteine residues are protected with groups that can be removed under different, specific conditions.[1][7]

    • Strategy: Synthesize the linear molecule with orthogonally protected cysteines (e.g., Trt, Acm, StBu).[1] Selectively deprotect the first pair of cysteines and perform the first disulfide bond formation. Purify the singly-bridged intermediate. Subsequently, selectively deprotect the next pair of cysteines and repeat the oxidation.[1][8]

Issue 4: Disulfide Scrambling

Q: My final product is a heterogeneous mixture with evidence of disulfide scrambling. How can I minimize this?

A: Disulfide scrambling is the process where correct disulfide bonds are broken and incorrectly reformed, leading to misfolded and inactive products.[9]

  • pH Control: Alkaline conditions can promote disulfide bond scrambling.

    • Recommendation: Performing the reaction at a slightly acidic to neutral pH (6.5-7.5) can help minimize this issue.[9]

  • Immediate Capping of Free Thiols: After any reduction step, proceed with the next step (e.g., conjugation or oxidation) as quickly as possible to cap the free thiols and prevent them from forming new, incorrect disulfide bonds.[9]

  • Alkylation of Free Thiols: To prevent disulfide scrambling during analysis, any free (unpaired) cysteine residues should be alkylated.[2] N-ethylmaleimide (NEM) is a highly effective alkylating reagent for this purpose.[10][11]

Data Presentation

Table 1: Recommended Reaction Conditions for Disulfide Bond Formation

ParameterRecommended Range/ValueRationale
pH of Oxidation Buffer 8.0 - 8.5Optimal rate of disulfide formation via the thiolate anion.[1][5]
Substrate Concentration 0.1 - 1 mg/mLFavors intramolecular over intermolecular reactions, minimizing oligomerization.[1][2]
Guanidinium Chloride (GuHCl) or Urea 2 - 4 MChaotropic agents that improve the solubility of hydrophobic precursors and prevent aggregation.[1]
EDTA Concentration 1 - 5 mMSequesters divalent metal ions that can catalyze thiol oxidation.[9]

Table 2: Common Cysteine Protecting Groups and Their Removal Conditions

Protecting GroupAbbreviationRemoval ConditionsTypical Removal Time
TritylTrt95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours
MethoxytritylMmt1-2% TFA in Dichloromethane (B109758)On-resin, variable
AcetamidomethylAcmMercury(II) acetate (B1210297) or IodineVariable
tert-ButyltBuMeSiCl₃/Ph₂SO or Silver trifluoromethanesulfonateVariable

Experimental Protocols

Protocol 1: Air Oxidation for Disulfide Bond Formation

This protocol is a basic method suitable for simple peptides with a single, sterically accessible disulfide bond.[2]

  • Peptide Preparation: Dissolve the purified, fully reduced linear peptide in a buffer such as 0.1 M ammonium (B1175870) bicarbonate.[2]

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base (e.g., ammonium hydroxide).[1][2]

  • Dilution: Dilute the peptide solution to a final concentration of 0.1-0.5 mg/mL to favor intramolecular over intermolecular bond formation.[2]

  • Oxidation: Transfer the solution to a wide-mouthed flask to maximize the surface area exposed to air and stir vigorously.[1][2]

  • Monitoring: Monitor the reaction progress by taking aliquots over time (e.g., 2, 4, 8, 24 hours) and analyzing by HPLC.[1] The oxidized peptide typically has a shorter retention time than the reduced form.[2]

  • Quenching: Once the reaction is complete, quench by acidifying the solution with acetic acid or trifluoroacetic acid (TFA) to a pH of approximately 3-4.[1]

  • Purification: Lyophilize the sample and purify the oxidized peptide using preparative RP-HPLC.[1][2]

Protocol 2: On-Resin Disulfide Bond Formation using Thallium(III) Trifluoroacetate

This method is effective for preventing intermolecular side reactions during the synthesis of cyclic peptides.

  • Resin Preparation: After synthesis of the peptide on the solid support, wash the resin thoroughly with dichloromethane (DCM).[1]

  • Cyclization: Prepare a solution of Tl(TFA)₃ (1.5 equivalents per thiol group) in dimethylformamide (DMF).[1] Add this solution to the resin and shake at room temperature for 1-2 hours.[1]

  • Washing: Wash the resin extensively with DMF, followed by DCM, and then dry the resin.[1]

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

  • Purification: Precipitate the crude product in cold ether, and then purify by preparative HPLC.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Disulfide Product VerifyThiols Verify Presence of Free Thiols (e.g., Ellman's Reagent) Start->VerifyThiols CheckAggregation Check for Aggregation/Precipitation Start->CheckAggregation OptimizeOxidation Optimize Oxidation Conditions VerifyThiols->OptimizeOxidation Free thiols present ControlConcentration Control Substrate Concentration OptimizeOxidation->ControlConcentration AdjustpH Adjust pH ControlConcentration->AdjustpH End Improved Yield AdjustpH->End UseAdditives Use Chaotropic Agents or Co-solvents CheckAggregation->UseAdditives Aggregation observed OnResin Consider On-Resin Synthesis CheckAggregation->OnResin Persistent aggregation UseAdditives->End OnResin->End

Caption: Troubleshooting workflow for low yield in disulfide synthesis.

Disulfide_Formation_Pathway Reduced Reduced Precursor (Free Thiols) Oxidation Oxidation Reduced->Oxidation Desired Desired Disulfide Product Oxidation->Desired Correct Folding Oligomers Oligomers/Aggregates Oxidation->Oligomers Intermolecular Reactions Scrambled Scrambled Disulfides Oxidation->Scrambled Incorrect Pairing

Caption: Chemical pathway for disulfide formation and common side reactions.

Orthogonal_Protection_Strategy Start Linear Peptide with Orthogonally Protected Cysteines (e.g., Cys(Trt), Cys(Acm)) Deprotect1 Selective Deprotection of First Pair (e.g., remove Trt) Start->Deprotect1 Oxidize1 First Disulfide Bond Formation Deprotect1->Oxidize1 Intermediate Purified Singly-Bridged Intermediate Oxidize1->Intermediate Deprotect2 Selective Deprotection of Second Pair (e.g., remove Acm) Intermediate->Deprotect2 Oxidize2 Second Disulfide Bond Formation Deprotect2->Oxidize2 Final Correctly Folded Product with Regioselective Disulfide Bonds Oxidize2->Final

Caption: Workflow for regioselective disulfide bond formation using orthogonal protecting groups.

References

Technical Support Center: Experimental Handling of Gaseous Disulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gaseous disulfur (S₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique experimental difficulties associated with this reactive and high-temperature species.

Frequently Asked Questions (FAQs)

Q1: What is gaseous this compound (S₂) and why is it difficult to handle?

A1: Gaseous this compound (S₂) is a diatomic molecule analogous to dioxygen (O₂), notable for its violet color. It is the dominant sulfur species in sulfur vapor at temperatures above approximately 720°C.[1] The primary experimental difficulties arise from several key factors:

  • High-Temperature Generation: S₂ is typically generated by heating elemental sulfur to high temperatures, requiring specialized equipment and materials.[1][2]

  • Complex Vapor Composition: Sulfur vapor is not pure S₂ but a complex equilibrium mixture of various sulfur allotropes (S₂, S₃, S₄, S₅, S₆, S₇, S₈). The relative abundance of each species is highly dependent on temperature and pressure, with S₂ only becoming the predominant species at temperatures exceeding 727°C (1000 K).[3]

  • High Reactivity & Instability: S₂ is a diradical with two unpaired electrons in its triplet ground state and is highly reactive.[2] It is unstable at room temperature and readily reverts to more stable allotropes like S₈ upon cooling, making it challenging to isolate and use.

  • Corrosivity: At the high temperatures required for its generation, sulfur vapor is corrosive to many common laboratory materials.[4]

Q2: How can I generate gaseous S₂ in a laboratory setting?

A2: Several methods can be employed, with direct vaporization of elemental sulfur being the most common.

  • Thermal Evaporation of Sulfur: Heating elemental sulfur above 720°C will produce a vapor where S₂ is the main component.[1] This is typically done in a high-temperature tube furnace.

  • High-Temperature Pyrolysis of Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S) can be decomposed at high temperatures (e.g., above 850°C) to produce H₂ and sulfur, with S₂ being a major product in the vapor phase.[5][6]

  • Photolysis of Sulfur Compounds: Gaseous S₂ can also be produced by irradiating compounds like carbon disulfide (CS₂), carbonyl sulfide (COS), or this compound dichloride (S₂Cl₂) with UV light.[1][2]

Q3: How can I confirm that I have successfully generated S₂?

A3: Spectroscopic methods are the primary means of identifying and quantifying gaseous S₂.

  • Visual Observation: The presence of a distinct violet-colored gas is a strong qualitative indicator of S₂.[1]

  • UV-Vis Spectroscopy: S₂ has a characteristic absorption spectrum in the UV region. However, be aware of potential interference from other species like SO₂, CS₂, and H₂S which also absorb in this range.[7][8]

  • Raman Spectroscopy: This is a powerful technique for in-situ analysis. Gaseous S₂ exhibits a distinct Raman band at approximately 715 cm⁻¹.[1][2]

  • Mass Spectrometry: Analyzing the vapor stream with a mass spectrometer will show a peak at m/z = 64 corresponding to the S₂⁺ ion. This method can also reveal the presence of other sulfur allotropes in the vapor.[9][10]

Q4: What materials are suitable for constructing an apparatus to handle hot gaseous S₂?

A4: Material selection is critical due to the high temperatures and corrosive nature of sulfur vapor.

  • Metals: Carbon steel is susceptible to sulfidic corrosion, especially in the presence of H₂S.[11] Aluminum and certain stainless steels may offer better resistance. For very high temperatures, specialized alloys may be necessary.[12][13]

  • Ceramics and Glasses: Quartz and alumina (B75360) are commonly used for high-temperature reaction tubes and sample cells due to their inertness.

  • Coatings: For metal components like storage tanks, high-temperature epoxy novolac linings can provide excellent resistance to liquid sulfur and its vapors (H₂S, SO₂).[14]

Q5: Is gaseous S₂ involved in biological signaling pathways?

A5: Currently, there is no direct evidence to suggest that gaseous S₂ is a signaling molecule in biological systems in the same way as hydrogen sulfide (H₂S). Research on sulfur-based signaling predominantly focuses on H₂S and the dynamics of thiol-disulfide exchange in proteins.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield of S₂ (No Violet Color) 1. Insufficient Temperature: The furnace temperature is below the threshold for S₂ to become a dominant species (< 720°C).[1] 2. System Leak: Air leaking into the hot apparatus can oxidize sulfur to sulfur dioxide (SO₂). 3. Incorrect Pressure: The equilibrium between sulfur allotropes is pressure-dependent.[1]1. Verify Temperature: Use a calibrated thermocouple to ensure the reaction zone is at the target temperature (ideally >800°C). 2. Leak Test: Perform a thorough leak test of your apparatus before heating. Purge the system with an inert gas (e.g., Argon, Nitrogen) to remove air. 3. Adjust Pressure: Operate under low pressure (e.g., 1 mm Hg) to favor the formation of S₂ at lower temperatures (around 530°C).[1]
Yellow Sulfur Deposits Clogging Tubing/Outlet 1. Cold Spots: The transfer lines or downstream components are below the condensation point of sulfur. 2. Rapid Cooling: The hot gas mixture is cooling too quickly, causing sulfur to desublimate.1. Heat Tracing: Use heating tape or a secondary furnace to maintain the temperature of all downstream tubing and components above the sulfur dew point. 2. Controlled Temperature Gradient: Design the apparatus to have a gradual temperature decrease to prevent shock cooling.
Interference in Spectroscopic Analysis 1. Contamination: The starting sulfur material may contain impurities that volatilize. H₂S and CS₂ are common impurities.[10] 2. Side Reactions: Reactions with residual air or moisture can produce SO₂. 3. Spectral Overlap: The absorption bands of different sulfur species (S₂, SO₂, CS₂) overlap in the UV range.[8]1. Use High-Purity Sulfur: Start with the highest purity sulfur available. Consider pre-purifying the sulfur by outgassing under vacuum at a moderate temperature. 2. Ensure Inert Atmosphere: Thoroughly purge the system with an inert gas before the experiment. 3. Use Multiple Techniques: Corroborate UV-Vis data with a more specific technique like Raman spectroscopy or mass spectrometry.
Corrosion of Apparatus Components 1. Incompatible Materials: The materials of construction are not resistant to high-temperature sulfur vapor.[4] 2. Presence of Moisture: Moisture can react with sulfur oxides to form corrosive acids.1. Material Review: Re-evaluate the materials used in the hot zones of your setup. Switch to more resistant materials like quartz, alumina, or appropriate high-temperature alloys.[14][15] 2. Dry System: Ensure all components are thoroughly dried before assembly and use a dry inert gas for purging.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 64.13 g/mol [1]
S-S Bond Length 189 pm[1][2]
S-S Bond Energy 430 kJ/mol[1][2]
Raman Spectral Band ~715 cm⁻¹[1][2]
Standard Enthalpy of Formation (Gas) 128.60 kJ/mol[1]
Dominance in Sulfur Vapor > 720 °C[1]
Appearance Potential (S₂⁺) 8.3 ± 0.2 eV[9][10]

Experimental Protocols

Protocol 1: Generation of Gaseous S₂ by Thermal Evaporation

Objective: To generate a stream of inert gas containing gaseous S₂ for spectroscopic analysis or reaction.

Materials:

  • High-purity elemental sulfur powder.

  • High-temperature tube furnace capable of reaching >800°C.

  • Quartz or alumina process tube.

  • Mass flow controller for inert gas (Argon recommended).

  • Heated transfer lines (quartz or stainless steel with heat tracing).

  • Appropriate analytical instrument (e.g., UV-Vis spectrometer with heated gas cell, Raman spectrometer, or mass spectrometer).

  • Gas scrubbing system for exhaust (e.g., sodium hydroxide (B78521) solution).

Procedure:

  • Place a ceramic boat containing high-purity sulfur into the center of the quartz process tube.

  • Assemble the gas lines, ensuring all connections are secure. The outlet should be connected via heated transfer lines to the analytical instrument and then to a scrubber.

  • Purge the entire system with dry Argon at a low flow rate (e.g., 20-50 sccm) for at least 30 minutes to remove all air and moisture.

  • Begin heating the tube furnace to the target temperature (e.g., 800°C).

  • Once the temperature has stabilized, the sulfur will vaporize, and the vapor will be carried by the Argon stream. The gas should appear violet.

  • Introduce the gas stream into the analytical instrument for measurement.

  • After the experiment, continue the Argon flow while the furnace cools down to prevent air from entering the hot tube and to purge any remaining sulfur vapor into the scrubber.

Protocol 2: Quenching and Disposal of Residual Sulfur Vapor

Objective: To safely neutralize the reactive sulfur vapor in the exhaust stream.

Procedure:

  • The exhaust gas from the experimental setup should be directed through a delivery tube into a series of gas washing bottles (bubblers).

  • The first bubbler should contain a non-reactive, high-boiling point solvent (e.g., toluene) cooled in an ice bath to trap any condensing sulfur.

  • Subsequent bubblers should contain a sodium hydroxide solution (~2 M) to scrub acidic gases like SO₂ and H₂S that may be present as byproducts.

  • After the experiment, the solvent containing the quenched sulfur can be treated with a mild oxidizing agent (e.g., sodium hypochlorite (B82951) solution) before disposal according to institutional guidelines.

Visualizations

Logical Workflow for S₂ Generation and Analysis

S2_Generation_Workflow cluster_prep System Preparation cluster_gen S₂ Generation cluster_handle Gas Handling & Analysis cluster_end Termination & Safety Prep Assemble Apparatus (Quartz Tube, Furnace) Load Load High-Purity Sulfur Prep->Load LeakTest Leak Test System Load->LeakTest Purge Purge with Inert Gas (e.g., Argon) LeakTest->Purge Heat Heat Furnace (> 720°C) Purge->Heat Vaporize Sulfur Vaporizes (Sₙ Equilibrium) Heat->Vaporize GenerateS2 S₂ Becomes Dominant Species Vaporize->GenerateS2 Transport Transport via Heated Transfer Lines GenerateS2->Transport Analyze Spectroscopic Analysis (UV-Vis, Raman, MS) Transport->Analyze Cool Cool System Under Inert Gas Flow Analyze->Cool Scrub Scrub Exhaust Gas (NaOH solution) Cool->Scrub

Caption: Workflow for the generation, handling, and analysis of gaseous this compound.

Troubleshooting Logic for Low S₂ Yield

Caption: Decision tree for troubleshooting low yield of gaseous this compound.

References

Technical Support Center: Improving the Yield of S₂ from Thermal Decomposition of Sulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of diatomic sulfur (S₂) from the thermal decomposition of elemental sulfur. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for generating S₂ from elemental sulfur?

A1: Elemental sulfur at room temperature primarily exists as octasulfur (S₈) rings. The thermal decomposition of sulfur involves heating it to high temperatures, which provides the energy to break the S-S bonds in the S₈ rings and other larger sulfur allotropes (S₃, S₄, S₅, S₆, S₇). As the temperature increases, the equilibrium of the sulfur vapor shifts towards smaller, less stable allotropes. At sufficiently high temperatures, the diatomic form, S₂, becomes the predominant species.[1][2][3]

Q2: At what temperature does S₂ become the dominant species in sulfur vapor?

A2: S₂ becomes the predominant species in sulfur vapor at temperatures above approximately 720°C (993 K).[2] At temperatures above 1000°C, S₂ molecules are the prevailing species in the vapor phase.[1]

Q3: What is the composition of sulfur vapor at different temperatures?

A3: Sulfur vapor is a complex mixture of various sulfur allotropes (S₂ to S₈). At lower temperatures, larger molecules like S₈, S₇, and S₆ dominate. As the temperature rises, the concentration of smaller molecules increases. For instance, the concentration of S₄ reaches a maximum around 627°C (900 K), while S₂ becomes the most abundant species above 827°C (1100 K).[1]

Q4: Why is quenching important after S₂ generation?

A4: Quenching, or rapid cooling, is crucial to "freeze" the high-temperature equilibrium where S₂ is the dominant species. If the sulfur vapor is cooled slowly, the S₂ molecules will re-equilibrate to form more stable, larger allotropes like S₈.[4] This would significantly reduce the yield of isolated S₂.

Q5: What are the safety concerns when working with hot sulfur?

A5: Working with hot sulfur presents several hazards. Molten sulfur can cause severe burns.[5] Sulfur vapor and dust can be flammable and explosive.[5] Additionally, hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas, can be generated and accumulate in enclosed spaces with molten sulfur.[6][7] It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and be aware of ignition sources.[5][6][7][8][9]

II. Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low S₂ Yield 1. Insufficient Temperature: The furnace temperature is below the optimal range for S₂ formation (>720°C).2. Slow Quenching: The hot sulfur vapor is cooling too slowly, allowing S₂ to revert to larger, more stable allotropes.3. Pressure Too High: High pressure favors the formation of larger sulfur molecules.1. Increase Furnace Temperature: Ensure the reaction zone is maintained at a temperature where S₂ is the dominant species (ideally >800°C). Monitor the temperature with a calibrated thermocouple.2. Improve Quenching Method: Use a more efficient quenching method, such as a cold finger filled with liquid nitrogen or a rapid expansion nozzle, to cool the vapor quickly.3. Reduce System Pressure: Operate the experiment under vacuum or at low pressure to shift the equilibrium towards S₂.
Equipment Corrosion 1. Incompatible Materials: The reactor tube or other components are not resistant to high-temperature sulfur vapor.2. Presence of Impurities: Impurities in the sulfur or the carrier gas may be reacting with the equipment at high temperatures.1. Select Appropriate Materials: Use materials known for their resistance to high-temperature sulfur, such as quartz, alumina (B75360), or certain high-chromium stainless steels. Avoid materials that readily form sulfides.2. Use High-Purity Materials: Employ high-purity elemental sulfur and an inert carrier gas (e.g., argon) to minimize side reactions.
Clogging of Apparatus 1. Sulfur Condensation: Sulfur vapor is condensing and solidifying in cooler parts of the apparatus before the quenching zone.2. Reaction with Residual Gases: S₂ is reacting with residual air or moisture in the system to form solid oxides or other compounds.1. Maintain Uniform High Temperature: Ensure that the entire path from the sulfur source to the quenching zone is maintained at a temperature above the condensation point of sulfur.2. Thoroughly Purge the System: Before heating, purge the entire apparatus with a high-purity inert gas to remove any air and moisture.
Inaccurate S₂ Measurement 1. In-situ Re-equilibration: The sample is re-equilibrating before or during measurement.2. Inappropriate Analytical Technique: The chosen analytical method is not suitable for distinguishing S₂ from other sulfur allotropes.1. Optimize Sampling and Analysis: Ensure that the analytical technique (e.g., mass spectrometry, spectroscopy) is coupled directly to the quenched product stream to minimize the time for re-equilibration.2. Use Appropriate Analytical Methods: Employ techniques like mass spectrometry to directly measure the mass-to-charge ratio of the sulfur species or use spectroscopic methods that can identify the characteristic absorption or emission spectra of S₂.

III. Data Presentation

Table 1: Equilibrium Composition of Sulfur Vapor at 1 atm

Temperature (°C)Temperature (K)Mole Fraction S₂Mole Fraction S₃Mole Fraction S₄Mole Fraction S₅Mole Fraction S₆Mole Fraction S₇Mole Fraction S₈
450723~0.05~0.10~0.05~0.15~0.30~0.15~0.20
600873~0.35~0.20~0.10~0.10~0.15~0.05~0.05
8001073~0.90~0.05<0.01<0.01<0.01<0.01<0.01
10001273>0.99<0.01<0.01<0.01<0.01<0.01<0.01

Note: These are approximate values based on graphical data and thermodynamic models. The exact composition can vary with pressure.

IV. Experimental Protocols

Key Experiment: Laboratory-Scale Generation of S₂ from Elemental Sulfur

This protocol describes a general method for producing a stream of S₂-rich vapor for spectroscopic analysis or for use in subsequent reactions.

1. Materials and Apparatus:

  • High-purity elemental sulfur powder.

  • Quartz or alumina reaction tube.

  • Tube furnace capable of reaching at least 1000°C.

  • Schlenk line or similar vacuum/inert gas manifold.

  • High-purity inert gas (e.g., argon).

  • Cold trap or cold finger (for quenching).

  • Liquid nitrogen or other suitable coolant.

  • Mass spectrometer or UV-Vis spectrometer for analysis.

  • Appropriate personal protective equipment (heat-resistant gloves, safety glasses, lab coat).

2. Experimental Procedure:

  • Preparation: Place a small amount of elemental sulfur in the center of the quartz/alumina tube. Assemble the tube within the furnace and connect it to the Schlenk line and the analytical instrument.

  • Purging: Evacuate the system and backfill with a high-purity inert gas. Repeat this cycle several times to ensure all air and moisture are removed.

  • Heating: Begin heating the furnace to the desired temperature (e.g., 800-1000°C). Maintain a slow flow of the inert gas through the tube to carry the sulfur vapor towards the detector.

  • Vaporization and Decomposition: As the temperature increases, the sulfur will melt and then vaporize. The sulfur vapor will thermally decompose to a mixture of allotropes, with S₂ being the predominant species at high temperatures.

  • Quenching and Analysis: The S₂-rich vapor is then rapidly cooled (quenched) in a cold trap or on a cold finger to prevent re-formation of larger sulfur allotropes. The composition of the vapor can be analyzed in-situ using a mass spectrometer or by passing the gas stream through a UV-Vis spectrometer to observe the characteristic absorption spectrum of S₂.

V. Visualizations

Experimental_Workflow Experimental Workflow for S₂ Generation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Load Sulfur into Quartz Tube B Assemble Apparatus A->B C Purge with Inert Gas B->C D Heat Furnace to >800°C C->D E Sulfur Vaporization & Decomposition to S₂ D->E F Rapid Quenching (e.g., Cold Finger) E->F G Analyze Gas Stream (e.g., Mass Spec) F->G

Caption: Workflow for the thermal generation and analysis of S₂.

Troubleshooting_Low_Yield Troubleshooting Low S₂ Yield Start Low S₂ Yield Detected Q1 Is Furnace Temperature >800°C? Start->Q1 Sol1 Increase Furnace Temperature Q1->Sol1 No Q2 Is Quenching Sufficiently Rapid? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate Experiment Sol1->End Sol2 Improve Quenching Method (e.g., Liquid N₂) Q2->Sol2 No Q3 Is System Pressure Low? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Reduce System Pressure (Use Vacuum) Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: Quenching Unwanted Reactions of Disulfur Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, protocols, and troubleshooting advice to prevent unwanted side reactions of disulfur intermediates, primarily focusing on the phenomenon of disulfide scrambling.

Frequently Asked Questions (FAQs)

Q1: What are the primary unwanted reactions involving this compound intermediates?

A1: The most common and disruptive unwanted reaction is thiol-disulfide exchange , often called disulfide scrambling .[1] This occurs when a free thiol group (a deprotonated cysteine, or thiolate anion) attacks a native disulfide bond, leading to the formation of new, non-native disulfide bonds. This process can significantly alter a protein's structure and function.[2] Scrambling is particularly prevalent under neutral to alkaline conditions (pH > 7) and at elevated temperatures, which promote the formation of the highly reactive thiolate anion.[1][3] Other potential side reactions include oxidation of free thiols and degradation of disulfide bonds under harsh conditions.[4]

Q2: Why is it critical to prevent disulfide scrambling?

A2: Preventing disulfide scrambling is essential for maintaining the structural integrity and biological function of proteins, especially therapeutics like monoclonal antibodies.[2][5] Unwanted disulfide bond rearrangement can lead to misfolded protein variants, loss of biological activity, and increased aggregation.[3][2] In analytical workflows such as peptide mapping or mass spectrometry, scrambling artifacts make it impossible to determine the native disulfide bond connectivity, which is a critical quality attribute for regulatory filings.[5][6]

Q3: What is the most effective strategy for quenching these unwanted reactions?

A3: The most effective strategy is to "quench" or block the reactive free thiol groups before they can initiate disulfide exchange. This is achieved by covalently modifying the free thiols with a process called alkylation .[6][7] By irreversibly capping the free cysteines, they are rendered unable to attack existing disulfide bonds, thus preserving the native disulfide pattern during sample preparation and analysis.[5][6]

Q4: Which alkylating agent is better for preventing disulfide scrambling: N-ethylmaleimide (NEM) or Iodoacetamide (B48618) (IAA)?

A4: For the specific purpose of preventing disulfide scrambling, N-ethylmaleimide (NEM) is generally superior.[6] The reaction kinetics of NEM with free thiols are significantly faster than the rate of thiol-disulfide exchange.[6] This allows it to effectively block free thiols before they can cause scrambling, even under the basic pH conditions often required for enzymatic digestions.[6] Iodoacetamide (IAA) has slower reaction kinetics, which can result in extensive disulfide scrambling occurring before alkylation is complete.[6]

Q5: How does pH affect disulfide bond stability and the quenching reaction?

A5: pH is a critical parameter. Slightly acidic conditions (pH ~6.5 or lower) significantly suppress disulfide scrambling by keeping free thiols in their protonated (-SH) state, which is much less reactive than the thiolate anion (-S⁻) that is prevalent at pH > 7.[1][2][8] For the quenching reaction itself, the optimal pH depends on the agent. NEM is highly specific for thiols at a pH of 6.5-7.5.[1][9] Above pH 7.5, NEM's reactivity with amino groups (like lysine) increases.[9][10] IAA functions optimally at a more alkaline pH of 7.5-8.5.[1]

Q6: At what point in my experimental workflow should I add the quenching agent?

A6: For applications where you need to preserve the native disulfide structure (e.g., non-reduced peptide mapping), the alkylating agent should be added as early as possible in the sample preparation workflow.[5] This is typically done immediately after cell lysis or during the initial protein denaturation step, before any enzymatic digestion, to block any free thiols present in the native protein structure.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected high molecular weight bands or smears on non-reducing SDS-PAGE. Incomplete alkylation: Free thiols were not fully quenched, allowing for the formation of new, intermolecular disulfide bonds that lead to aggregation.[1]Optimize Alkylation: Ensure your alkylating agent (especially if using IAA) is fresh and used at a sufficient concentration (10-20 mM is common).[1] Increase the incubation time to 30-60 minutes at room temperature (in the dark for IAA) to ensure the reaction completes.[1] For NEM, reaction can be much faster (5-15 minutes).[1]
Mass spectrometry analysis shows scrambled or unexpected disulfide-linked peptides. Ineffective quenching agent: The alkylating agent was not fast enough to prevent disulfide exchange. This is a known issue when using iodoacetamide for non-reduced mapping.[6]Switch to NEM: Use N-ethylmaleimide (NEM) as the alkylating agent, as its reaction with thiols is significantly faster than the rate of disulfide scrambling.[6] Control pH: Perform the denaturation and digestion steps at a slightly acidic pH if possible to minimize the rate of scrambling.[8]
Mass spectrometry data indicates incomplete cysteine alkylation. Insufficient reagent or time: The concentration of the alkylating agent was too low, or the reaction time was too short.[1] Inaccessible thiols: Cysteine residues may be buried within the protein structure and inaccessible to the reagent.[1]Increase Reagent Concentration: Ensure a sufficient molar excess of the alkylating agent. For IAA, concentrations up to 14-15 mM have been shown to improve results.[1][11] Ensure Full Denaturation: Use appropriate denaturants (e.g., 6-8 M Urea (B33335) or Guanidine-HCl) under conditions that fully unfold the protein before or during alkylation.[1][12]
Off-target modifications (e.g., on lysine) are detected. Suboptimal pH: The pH of the reaction mixture was too high, promoting side reactions. This is particularly an issue for NEM at pH > 7.5 and for IAA.[9][10] Excessive reagent/time: High concentrations of the alkylating agent or prolonged incubation can lead to non-specific reactions.[1]Control pH: For NEM, maintain a pH of 6.5-7.5 for maximum thiol specificity.[9] Optimize Concentration and Time: Use the lowest concentration and shortest incubation time that achieves complete cysteine alkylation to minimize side reactions.[1]

Data Presentation: Comparison of Quenching Agents

Table 1: Comparison of Common Cysteine Alkylating Agents

Feature Iodoacetamide (IAA) N-ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic Substitution[6] Michael Addition[6]
Reaction Speed Slower[6] Very Fast ("Click" Chemistry)[6]
Efficacy in Preventing Scrambling Less effective; can result in extensive scrambling[6] Highly effective; reaction is faster than scrambling[6]
Optimal pH for Thiol Specificity 7.5 - 8.5[1] 6.5 - 7.5[1][9]
Primary Side Reactions Alkylation of Lys, His, Met; Hydrolysis[10][13] Reaction with primary amines (e.g., Lysine) at pH > 7.5; Hydrolysis[9][10]

| Primary Application | Standard proteomics (after full reduction)[14] | Non-reduced mapping; Trapping free thiols in situ[6][15] |

Table 2: Recommended Reaction Conditions for Cysteine Alkylation

Parameter Iodoacetamide (IAA) N-ethylmaleimide (NEM)
Concentration 10 - 20 mM[1] 10 - 20 mM[1]
Temperature Room Temperature[1] Room Temperature[9]
Incubation Time 30 - 60 minutes (in the dark)[1] 5 - 60 minutes (shorter times improve specificity)[1]
pH Range 7.5 - 8.5[1] 6.5 - 7.5 (for thiol specificity)[1][9]

| Quenching Agent | Dithiothreitol (DTT) or L-cysteine[1] | Dithiothreitol (DTT) or L-cysteine[1] |

Experimental Protocols

Protocol 1: Quenching Free Thiols for Non-Reduced Peptide Mapping

This protocol is designed to preserve native disulfide bonds by alkylating free cysteines prior to enzymatic digestion.

  • Protein Denaturation & Alkylation:

    • Dissolve the protein sample (e.g., 50 µg) in a denaturing buffer (e.g., 8 M Urea in 0.1 M Tris-HCl, pH 7.5).[6][12]

    • Immediately prepare a fresh stock solution of N-ethylmaleimide (NEM).

    • Add NEM to the denatured protein sample to a final concentration of 10-20 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Buffer Exchange/Dilution for Digestion:

    • Dilute the sample at least 5-fold with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 2 M, which is required for trypsin activity.[1]

  • Enzymatic Digestion:

    • Add trypsin (or another suitable protease) at a 1:50 to 1:100 (enzyme:protein) ratio.[1]

    • Incubate overnight at 37°C.[1]

  • Quenching Digestion:

    • Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1%, lowering the pH to < 2.0.[1][16] The sample is now ready for LC-MS analysis.

Protocol 2: Standard Reduction and Alkylation for Proteomics

This protocol is for workflows where the goal is to break all disulfide bonds and identify all cysteine-containing peptides, not to map native linkages.

  • Denaturation and Reduction:

    • Dissolve the protein sample (10-100 µg) in a denaturing buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.3).

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[1][11]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared Iodoacetamide (IAA) to a final concentration of 14-15 mM.[1][11]

    • Incubate for 30 minutes at room temperature in complete darkness.[1][11]

  • Quenching the Alkylating Agent:

    • Quench the unreacted IAA by adding DTT to an additional final concentration of 5 mM.[1][11]

    • Incubate for 15 minutes at room temperature in the dark.[11][17]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.[1]

    • Proceed with enzymatic digestion as described in Protocol 1, Step 3.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis Protein Protein Sample Denature Denature (e.g., 8M Urea) Protein->Denature Quench Quench Free Thiols (Add NEM) Denature->Quench CRITICAL STEP Dilute Dilute Urea Quench->Dilute Digest Digest (e.g., Trypsin) Dilute->Digest Acidify Acidify to Quench (e.g., Formic Acid) Digest->Acidify LCMS LC-MS/MS Analysis Acidify->LCMS

Caption: Workflow for non-reduced peptide mapping.

Caption: NEM quenching of a free thiol group.

decision_tree q1 What is the goal of the experiment? a1 Preserve and map NATIVE disulfide bonds q1->a1 a2 Identify ALL cysteine peptides (disulfide bonds will be broken) q1->a2 s1 Use a FAST alkylating agent BEFORE digestion a1->s1 s2 Perform full REDUCTION, then alkylation a2->s2 r1 Recommended Agent: N-ethylmaleimide (NEM) s1->r1 r2 Recommended Agent: Iodoacetamide (IAA) s2->r2

Caption: Decision tree for quenching strategy.

References

Technical Support Center: Quantitative Analysis of Disulfur (S₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of disulfur (S₂).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of S₂?

A1: Gas Chromatography (GC) coupled with a selective detector is the most common and reliable method for the quantitative analysis of volatile sulfur compounds like this compound (S₂). Detectors such as a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) are preferred for their high selectivity and sensitivity towards sulfur-containing molecules.[1]

Q2: How do I prepare calibration standards for S₂?

A2: Preparing accurate calibration standards is crucial for quantitative analysis. Since S₂ is a reactive and potentially unstable species, standards are typically prepared by diluting a certified gas standard of a stable sulfur compound (e.g., hydrogen sulfide, carbonyl sulfide, or dimethyl sulfide) in an inert gas matrix like nitrogen or argon. It is critical to use gas-tight syringes and ensure the entire system is leak-free to prevent sample loss and contamination.[2][3]

Q3: What are the key parameters to optimize in a GC method for S₂ analysis?

A3: Key GC parameters to optimize for S₂ analysis include:

  • Inlet Temperature: Should be high enough to ensure complete volatilization of S₂ without causing thermal degradation.

  • Column: A column with a non-polar stationary phase is often suitable for separating volatile sulfur compounds.

  • Oven Temperature Program: A temperature ramp may be necessary to separate S₂ from other volatile compounds in the sample.

  • Carrier Gas Flow Rate: Optimizing the flow rate will ensure good peak shape and resolution.[4][5]

Q4: What is a typical linear range for an S₂ calibration curve?

A4: The linear range for an S₂ calibration curve will depend on the specific instrument and detector used. For GC-SCD, a linear response can often be achieved over several orders of magnitude, from low parts-per-billion (ppb) to parts-per-million (ppm) levels.[1] For GC-MS, operating in selected ion monitoring (SIM) mode can enhance sensitivity and linearity at lower concentrations.[6]

Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of S₂.

Problem Potential Cause(s) Troubleshooting Steps
No or Low S₂ Signal 1. Leak in the injection system or gas lines. 2. Adsorption of S₂ onto active sites in the inlet or column. 3. Incorrect detector settings or malfunction. 4. Degradation of S₂ in the sample or during analysis.1. Perform a leak check of the entire GC system.[7][8] 2. Use a deactivated inlet liner and a column suitable for sulfur analysis. Condition the column according to the manufacturer's instructions.[8][9] 3. Verify detector parameters (e.g., temperature, gas flows for SCD). Run a detector diagnostic test if available. 4. Prepare fresh standards and samples. Minimize sample storage time.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system causing analyte interaction. 2. Column overload due to high sample concentration. 3. Inappropriate inlet temperature (too low or too high). 4. Dead volume in the system from improper column installation or fittings.1. Use a deactivated liner and column. Consider using a guard column.[9] 2. Dilute the sample or reduce the injection volume.[10] 3. Optimize the inlet temperature. 4. Ensure the column is installed correctly in the inlet and detector. Use appropriate ferrules and fittings.[9]
Inconsistent Results/Poor Reproducibility 1. Leaks in the system. 2. Inconsistent injection volume or technique. 3. Fluctuations in gas pressures or flows. 4. Sample instability or non-homogeneity.1. Perform a thorough leak check. 2. If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.[10] 3. Check and regulate gas supply pressures. Use electronic pressure control if available. 4. Ensure samples are well-mixed before injection. Prepare fresh standards for each analytical run.
High Baseline Noise 1. Contaminated carrier gas or detector gases. 2. Column bleed at high temperatures. 3. Contamination in the inlet or detector.1. Use high-purity gases and install gas purifiers.[9] 2. Ensure the column is not operated above its maximum temperature limit. Condition the column properly. 3. Clean the inlet liner and detector according to the manufacturer's instructions.

Data Presentation

Table 1: Example Calibration Data for S₂ using GC-SCD
Standard Concentration (ppb)Peak Area (Arbitrary Units)
1015,234
2538,102
5075,987
100151,543
250378,912
500755,231

Note: This data is illustrative and will vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Generation of a Calibration Curve for S₂ using GC-SCD

1. Preparation of Calibration Standards: a. Obtain a certified gas standard of a stable sulfur compound (e.g., 10 ppm H₂S in Nitrogen). b. Prepare a series of dilutions in Tedlar® bags or gas-tight canisters using a dynamic dilution system or by serial dilution with high-purity nitrogen. c. For serial dilutions, use gas-tight syringes to transfer precise volumes of the standard and diluent gas.[11][12] d. Prepare at least five calibration standards spanning the expected concentration range of the unknown samples.

2. Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Parameters:

  • Injector: Split/Splitless, operated in splitless mode for low concentrations.
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Column: DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
  • SCD Detector Temperature: 800 °C
  • SCD Burner Gases: Hydrogen and Oxygen/Air, flows as per manufacturer's recommendation.
  • Injection Volume: 100 µL

3. Calibration Curve Generation: a. Inject each calibration standard into the GC-SCD system. b. Integrate the peak corresponding to S₂ to obtain the peak area. c. Plot the peak area (y-axis) against the corresponding concentration (x-axis). d. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[3][13]

Mandatory Visualization

Signaling Pathway of Reactive Sulfur Species (RSS)

RSS_Signaling_Pathway cluster_generation Generation of Reactive Sulfur Species cluster_signaling Downstream Signaling Effects H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Oxidation GSSH Glutathione Persulfide (GSSH) SQOR->GSSH Transfer to GSH Polysulfides Polysulfides (H₂Sₙ) GSSH->Polysulfides Protein_Persulfidation Protein Persulfidation (-SSH modification) GSSH->Protein_Persulfidation S2 This compound (S₂) Polysulfides->S2 Decomposition Polysulfides->Protein_Persulfidation S2->Protein_Persulfidation Gene_Expression Alteration of Gene Expression Protein_Persulfidation->Gene_Expression Antioxidant_Response Antioxidant Response Protein_Persulfidation->Antioxidant_Response Cellular_Functions Modulation of Cellular Functions Gene_Expression->Cellular_Functions

Caption: Generation and signaling of reactive sulfur species (RSS), including S₂.

References

Validation & Comparative

Validating the Presence of S₂ as a Reaction Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying reactive intermediates is paramount to understanding and optimizing chemical reactions. Diatomic sulfur (S₂), a proposed intermediate in various thermal and photochemical reactions, presents a significant analytical challenge due to its transient nature. This guide provides a comprehensive comparison of two powerful techniques for validating the presence of S₂: Matrix Isolation Spectroscopy and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD). We present detailed experimental protocols, quantitative performance data, and an examination of an alternative reaction pathway to offer a complete framework for researchers in the field.

Method 1: Matrix Isolation Spectroscopy

Matrix isolation is a technique that allows for the direct spectroscopic observation of highly reactive species by trapping them in a solid, inert matrix at cryogenic temperatures.[1][2][3] This environment physically separates the intermediates, preventing further reaction and enabling their characterization using methods like Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy.

Experimental Protocol: Generation and Trapping of S₂

A common method for generating S₂ for matrix isolation studies is the photolysis of a suitable precursor, such as carbon disulfide (CS₂).[4][5]

1. Precursor Preparation: A gaseous mixture of the precursor (e.g., CS₂) diluted in an inert matrix gas (e.g., Argon) is prepared. A typical mixing ratio is 1:1000 to ensure adequate isolation of the generated species.[3]

2. Cryogenic Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR or sapphire for UV-Vis) maintained at a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat.[3][6]

3. In Situ Generation of S₂: The deposited matrix is then irradiated with a UV light source (e.g., a mercury arc lamp or a laser) at a wavelength known to induce photolysis of the precursor. For CS₂, irradiation can lead to the formation of S₂ and CS.

4. Spectroscopic Analysis: FTIR and UV-Vis spectra of the matrix are recorded before and after irradiation. The appearance of new absorption bands corresponding to S₂ confirms its presence. The high spectral resolution achievable under matrix isolation conditions is instrumental for structural characterization.[7]

G cluster_prep Precursor Preparation cluster_deposition Cryogenic Deposition cluster_generation In Situ Generation & Detection CS2 CS₂ Gas Mixer Gas Mixer (1:1000 ratio) CS2->Mixer Ar Argon Gas Ar->Mixer Cryostat Cryostat (10-20 K) Mixer->Cryostat Window CsI or Sapphire Window Cryostat->Window Spectrometer FTIR / UV-Vis Spectrometer Window->Spectrometer UV_Source UV Lamp (λ) UV_Source->Window

Caption: Workflow for Matrix Isolation Spectroscopy of S₂.

Method 2: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Gas chromatography is a powerful separation technique, and when coupled with a sulfur chemiluminescence detector, it becomes a highly sensitive and selective method for detecting sulfur-containing compounds.[8][9] This approach is particularly useful for analyzing the gaseous products of a reaction to identify volatile intermediates like S₂.

Experimental Protocol: Analysis of Gaseous Reaction Products

This protocol outlines the analysis of the effluent from a thermal decomposition reaction where S₂ is a suspected product, such as from carbonyl sulfide (B99878) (COS).[10][11]

1. Reaction Setup: The precursor is passed through a high-temperature tube furnace. The reaction temperature and residence time are controlled to promote the formation of the desired intermediate.

2. Gaseous Sample Injection: A defined volume of the gaseous effluent from the furnace is injected into the gas chromatograph using a gas-tight syringe or a gas sampling valve. To prevent adsorption or reaction of the highly reactive S₂, all sample pathways should be inert (e.g., Sulfinert® treated).[12]

3. Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., Agilent J&W DB-Sulfur SCD) that separates the components based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to optimize the separation.

4. Sulfur Chemiluminescence Detection: As each component elutes from the column, it enters the SCD. In the detector, sulfur compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of SO₂. The light emitted as SO₂* returns to its ground state is detected by a photomultiplier tube. This process is highly specific to sulfur.[13] The retention time is a critical parameter for identifying the separated compounds.[14][15][16][17]

G cluster_reaction Reaction & Sampling cluster_gc Gas Chromatography cluster_detection Sulfur Chemiluminescence Detection Precursor Precursor Gas (e.g., COS) Furnace Tube Furnace Precursor->Furnace Sampler Gas Sampling Valve Furnace->Sampler Injector Injector Sampler->Injector Column GC Column Injector->Column SCD SCD Detector Column->SCD Data Data Acquisition SCD->Data

Caption: Workflow for GC-SCD Analysis of S₂.

Quantitative Performance Comparison

ParameterMatrix Isolation SpectroscopyGas Chromatography with SCD
Sensitivity High for spectroscopic detectionExtremely high, ppb level for many sulfur compounds[12]
Detection Limit Dependent on the molar absorptivity of S₂As low as 4 ppb for total sulfur compounds[12]
Selectivity High, based on characteristic spectral featuresVery high, specific to sulfur-containing molecules
Temporal Resolution Can study reactions frozen in timeProvides a snapshot of the reaction effluent at a specific time
Reaction Kinetics Can monitor spectral changes over time with rapid-scan techniquesCan be used to determine reaction kinetics by analyzing samples at different reaction times
Amenability Ideal for photochemical reactions and gas-phase precursorsSuited for reactions that produce volatile products

Alternative Reaction Pathway: Stepwise Sulfur Extrusion

While the formation of S₂ is a plausible intermediate in many sulfur extrusion reactions, alternative mechanisms may be operative. For instance, the thermal decomposition of certain sulfur-rich heterocycles may proceed through a stepwise extrusion of sulfur atoms or via other sulfur-containing intermediates rather than the direct elimination of S₂.

One such alternative is the desulfurization of thiiranes, which can be formed from the thermal extrusion of nitrogen from 1,3,4-thiadiazolines. The subsequent sulfur extrusion from the thiirane (B1199164) intermediate often occurs via reaction with a phosphine (B1218219) reagent, proceeding through a thiophosphiranium ylide intermediate rather than direct S₂ elimination.[18]

G Thiadiazoline 1,3,4-Thiadiazoline Thiirane Thiirane Intermediate Thiadiazoline->Thiirane - N₂ Ylide Thiophosphiranium Ylide Thiirane->Ylide Alkene Alkene Product Phosphine R₃P Phosphine->Ylide Ylide->Alkene Phosphine_Sulfide R₃P=S Ylide->Phosphine_Sulfide - S

Caption: Alternative pathway for sulfur extrusion.

Conclusion and Recommendations

Both Matrix Isolation Spectroscopy and GC-SCD are powerful techniques for the validation of S₂ as a reaction intermediate.

  • Matrix Isolation Spectroscopy is unparalleled for the direct observation and structural characterization of S₂. It is the method of choice when definitive spectroscopic evidence of the S₂ molecule is required.

  • GC-SCD offers exceptional sensitivity and selectivity for detecting S₂ as a volatile product in a reaction mixture. Its quantitative capabilities make it ideal for kinetic studies and for analyzing complex reaction matrices.

The choice of technique will ultimately depend on the specific research question. For unambiguous identification and characterization of the S₂ intermediate, matrix isolation is recommended. For quantitative analysis and kinetic studies in complex gaseous mixtures, GC-SCD is the more suitable approach. In many cases, the use of both techniques can provide complementary and corroborating evidence for the role of S₂ in a reaction mechanism. Furthermore, consideration of alternative reaction pathways, such as stepwise sulfur extrusion, is crucial for a thorough mechanistic investigation.

References

Distinguishing Diatomic Sulfur (S₂) from Other Sulfur Allotropes: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of sulfur allotropes is critical in various scientific disciplines, from atmospheric chemistry to materials science and drug development. Among the numerous allotropes of sulfur, the diatomic form (S₂) presents a unique spectroscopic signature that allows for its differentiation from more common forms like octasulfur (S₈) and other small, unstable allotropes such as S₃ and S₄. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish S₂, supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The key to distinguishing S₂ lies in its unique electronic and vibrational properties, which are reflected in its UV-Visible, Raman, and X-ray Photoelectron spectra. The following table summarizes the key spectroscopic data for S₂ and other relevant sulfur allotropes.

AllotropeUV-Visible (λmax)Raman Shift (cm⁻¹)XPS (S 2p Binding Energy)
S₂ ~280-300 nm~720~163-164 eV
S₃ ~420 nm~580, ~270Data not readily available
S₄ ~530 nm~360Data not readily available
S₈ ~260-280 nm[1]151, 218, 473[1]~164 eV
S₁₂ Not experimentally determined[1]157, 260, 469[1]Data not readily available

Distinguishing Features Across Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for differentiating small sulfur allotropes. Acyclic, smaller sulfur molecules such as S₂, S₃, and S₄ absorb light in the visible range, a characteristic that starkly contrasts with the larger, cyclic allotropes like S₈, which primarily absorb in the ultraviolet region.

  • S₂: Exhibits a characteristic absorption spectrum in the near-UV region, typically between 280-300 nm.

  • S₃ and S₄: These allotropes are distinguished by their strong absorption in the visible spectrum, giving them a characteristic color. S₃ has an absorption maximum around 420 nm (violet-blue), while S₄ absorbs at approximately 530 nm (green-yellow).

  • S₈: The most stable and common sulfur allotrope, S₈, shows a strong absorption band in the UV region, generally between 260-280 nm when dissolved in organic solvents.[1]

Raman Spectroscopy

Raman spectroscopy provides a vibrational fingerprint of molecules, making it highly effective for identifying different sulfur allotropes based on their unique molecular structures and bond strengths.

  • S₂: As a simple diatomic molecule, S₂ displays a single, strong Raman band corresponding to the S-S stretching vibration, typically observed around 720 cm⁻¹.

  • S₃ and S₄: These bent and cyclic molecules, respectively, have more complex vibrational modes. S₃ shows characteristic Raman bands at approximately 580 cm⁻¹ and 270 cm⁻¹. S₄ has a prominent Raman peak at about 360 cm⁻¹.

  • S₈: The crown-shaped S₈ molecule exhibits several characteristic Raman active modes, with the most intense peaks appearing at 151, 218, and 473 cm⁻¹.[1]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical state of a sample by measuring the binding energies of core-level electrons. While the S 2p binding energies for different sulfur allotropes are very similar, subtle shifts can be observed.

  • S₂: The S 2p binding energy for S₂ is expected to be in the range of 163-164 eV.

  • S₈: The S 2p binding energy for elemental sulfur in the S₈ form is a commonly used reference, typically found at approximately 164.0 eV.

Distinguishing S₂ from S₈ using XPS alone can be challenging due to the small difference in their binding energies. However, when combined with UV-Vis and Raman spectroscopy, a confident identification can be made.

Experimental Protocols

The generation and spectroscopic analysis of the unstable S₂ allotrope require specific experimental conditions.

Generation of S₂ for Spectroscopic Analysis

A common laboratory method for producing S₂ for spectroscopic studies is through the thermal decomposition of a suitable precursor. One such method involves the pyrolysis of 5-phenyl-1,2,3,4-thiatriazole (B12897352).

Protocol:

  • Sample Preparation: Place a small amount of 5-phenyl-1,2,3,4-thiatriazole in a quartz tube.

  • Pyrolysis Setup: Connect the quartz tube to a high-vacuum system equipped with a furnace.

  • Thermal Decomposition: Heat the sample to a temperature sufficient to induce thermal decomposition, leading to the formation of gaseous S₂ and other byproducts.

  • Spectroscopic Interface: The gas-phase products are then directly introduced into the sample chamber of the spectrometer (UV-Vis, Raman, or XPS) for analysis.

G cluster_generation S₂ Generation cluster_analysis Spectroscopic Analysis precursor 5-phenyl-1,2,3,4-thiatriazole pyrolysis Pyrolysis in Furnace precursor->pyrolysis gas_phase Gaseous S₂ pyrolysis->gas_phase uv_vis UV-Vis Spectrometer gas_phase->uv_vis λmax ~280-300 nm raman Raman Spectrometer gas_phase->raman Shift ~720 cm⁻¹ xps XPS Spectrometer gas_phase->xps BE ~163-164 eV

Experimental workflow for S₂ generation and analysis.
Spectroscopic Measurement Protocols

UV-Visible Spectroscopy:

  • Instrumentation: A gas-phase UV-Vis spectrophotometer equipped with a heated gas cell.

  • Sample Introduction: The gaseous products from the pyrolysis are introduced into the pre-heated gas cell.

  • Data Acquisition: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm). The spectrum should be corrected for any background absorption from other species present in the gas mixture.

Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a gas-phase sample cell.

  • Sample Introduction: The gaseous S₂ is flowed through the gas cell.

  • Data Acquisition: The Raman spectrum is collected. The high scattering cross-section of the S-S bond in S₂ should result in a strong signal at its characteristic vibrational frequency.

X-ray Photoelectron Spectroscopy:

  • Instrumentation: An XPS system equipped with a gas-phase inlet and a differential pumping system to maintain high vacuum in the analysis chamber.

  • Sample Introduction: The gaseous S₂ is introduced into the analysis chamber at a controlled pressure.

  • Data Acquisition: The S 2p core level spectrum is acquired. Careful calibration of the binding energy scale is crucial for observing the subtle shifts between different allotropes.

Logical Workflow for Allotrope Identification

The following diagram illustrates a logical workflow for distinguishing S₂ from other sulfur allotropes using the spectroscopic techniques discussed.

G start Unknown Sulfur Allotrope uv_vis UV-Vis Spectroscopy start->uv_vis raman Raman Spectroscopy uv_vis->raman Abs in UV (~280-300 nm) s3_s4 Identified as S₃ or S₄ uv_vis->s3_s4 Abs in Visible (400-600 nm) s8 Identified as S₈ uv_vis->s8 Abs in UV (~260-280 nm) xps XPS Analysis raman->xps Single peak ~720 cm⁻¹ raman->s8 Peaks at 151, 218, 473 cm⁻¹ other Other Allotrope raman->other Other Raman signature s2 Identified as S₂ xps->s2 S 2p BE ~163-164 eV xps->s8 S 2p BE ~164 eV

References

A Researcher's Guide to Computational Benchmarks for S₂ Bond Energy and Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate computational modeling of molecular properties is paramount. This guide provides an objective comparison of computational benchmarks for the bond energy and length of diatomic sulfur (S₂), supported by experimental data.

Diatomic sulfur (S₂) serves as a crucial benchmark molecule for validating the accuracy of quantum chemistry methods. Its relatively simple structure belies the challenges it presents to theoretical models, particularly in accurately predicting its bond energy and length. This document offers a compilation of experimental and computational data to guide researchers in selecting appropriate theoretical methods for their studies.

Experimental Reference Data

Precise experimental determination of the S₂ bond length and dissociation energy provides the foundation for benchmarking computational methods. The experimentally accepted values are:

  • Equilibrium Bond Length (rₑ): 1.889 Å

  • Bond Dissociation Energy (D₀): 4.38 eV

These values are primarily derived from spectroscopic techniques, which offer high-resolution data on the rovibrational energy levels of the molecule.

Computational Benchmarks: A Comparative Analysis

A variety of computational methods have been employed to calculate the bond energy and length of S₂. The accuracy of these methods is highly dependent on the level of theory and the basis set used. Below is a summary of results from a high-level theoretical study employing the Multireference Configuration Interaction with Davidson correction (MRCI+Q) method, compared with the experimental values.

MethodBasis SetBond Length (Å)Bond Dissociation Energy (D₀) (eV)
Experimental -1.889 4.38
MRCI+Qaug-cc-pV5Z1.8964.35

Table 1: Comparison of experimental and calculated spectroscopic constants for the ground state (X ³Σg⁻) of S₂.

The MRCI+Q method, a sophisticated approach that accounts for electron correlation, demonstrates excellent agreement with the experimental data, with a deviation of only ~0.4% for the bond length and ~0.7% for the bond dissociation energy. This level of accuracy is crucial for applications demanding high fidelity in molecular modeling.

Experimental Protocols

The experimental values presented in this guide are primarily determined through the following techniques:

1. Spectroscopic Determination of Bond Length:

The equilibrium bond length of S₂ is determined with high precision using microwave spectroscopy .[1][2] This technique measures the rotational transitions of the molecule in the gas phase. The rotational spectrum provides the rotational constant (B), which is inversely proportional to the moment of inertia (I) of the molecule.[3][4] The bond length (r) can then be calculated from the moment of inertia using the reduced mass (μ) of the molecule, according to the formula:

I = μr²

By analyzing the frequencies of the rotational transitions, highly accurate values for the bond length can be derived.[5]

2. Thermochemical Determination of Bond Dissociation Energy:

The bond dissociation energy of S₂ is determined by various experimental techniques, including spectrometric determination of energy levels and measurements of chemical kinetics and equilibrium.[6] One common method involves analyzing the onset of a continuum in the absorption spectrum, which corresponds to the energy required to dissociate the molecule. Another approach is to use a thermochemical cycle, combining the heats of formation of related compounds to derive the S-S bond energy. It's important to note that experimental measurements of bond dissociation energies can be challenging and may have associated uncertainties.[6]

Computational Methodology: A General Workflow

The calculation of molecular properties such as bond energy and length using computational chemistry methods typically follows a standardized workflow. This process involves selecting an appropriate theoretical method and basis set to solve the Schrödinger equation for the molecule of interest.

G cluster_0 Computational Chemistry Workflow mol_spec Define Molecular System (e.g., S₂ molecule) method_select Select Theoretical Method (e.g., MRCI+Q, DFT, CCSD(T)) mol_spec->method_select basis_select Choose Basis Set (e.g., aug-cc-pV5Z) method_select->basis_select geom_opt Geometry Optimization (Find minimum energy structure) basis_select->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-accuracy energy of optimized geometry) freq_calc->energy_calc prop_calc Property Calculation (Bond length, dissociation energy) energy_calc->prop_calc analysis Analysis and Comparison (Compare with experimental data) prop_calc->analysis

Figure 1. A generalized workflow for computational chemistry studies.

Workflow Description:

  • Define Molecular System: The first step is to specify the molecule to be studied, in this case, diatomic sulfur (S₂).

  • Select Theoretical Method: A quantum chemical method is chosen based on the desired accuracy and computational cost. For high accuracy, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) or Multireference methods like MRCI are often employed. Density Functional Theory (DFT) offers a good balance of accuracy and efficiency for many applications.

  • Choose Basis Set: A basis set, which is a set of mathematical functions used to build the molecular orbitals, is selected. Larger basis sets generally lead to more accurate results but at a higher computational cost.

  • Geometry Optimization: The geometry of the molecule is optimized to find the arrangement of atoms with the lowest energy. This process yields the equilibrium bond length.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Property Calculation: From the optimized geometry and calculated energies, the bond length and bond dissociation energy are determined. The bond dissociation energy is calculated as the difference in energy between the molecule and its constituent atoms at infinite separation, corrected for ZPVE.

  • Analysis and Comparison: The calculated properties are then compared with experimental benchmark data to assess the accuracy of the chosen computational method.

This guide provides a foundational understanding of the experimental and computational benchmarks for the S₂ molecule. For researchers embarking on computational studies, a careful consideration of the methodologies and a thorough comparison with reliable experimental data are essential for producing accurate and meaningful results.

References

A Comparative Guide to the Experimental Validation of Theoretical Models of S₂ Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of theoretical models for bimolecular nucleophilic substitution (S₂) reactivity with experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the predictive power and limitations of current computational methods. Detailed experimental protocols and visual representations of key processes are included to provide a comprehensive overview.

Data Presentation: Comparing Theoretical Predictions with Experimental Observations

The following table summarizes the performance of various theoretical models in predicting the outcomes of S₂ reactions, compared against experimental data. The focus is on key observables such as reaction rates and activation energies.

Theoretical Model System/Reaction Predicted Value (units) Experimental Value (units) Reference (Theoretical) Reference (Experimental)
Density Functional Theory (DFT) with B3LYP functional and 6-31+G* basis set F⁻ + CH₃Cl → CH₃F + Cl⁻ (in gas phase)Activation Energy: 10.5 kcal/molActivation Energy: 11.2 kcal/mol[1][2][3]
Density Functional Theory (DFT) with B3LYP functional and 6-31+G* basis set Cl⁻ + CH₃Cl → CH₃Cl + Cl⁻ (in acetonitrile)Activation Energy: 22.8 kcal/molActivation Energy: 23.5 kcal/mol[1][2][3]
Machine Learning (BERT-based model) Diverse dataset of 4862 S₂ reactionslog(k) prediction, Mean Absolute Error: 0.53Experimental log(k) values[4][4]
Machine Learning (Random Forest model) Diverse dataset of 4830 S₂ reactionslog(k) prediction, Mean Absolute Error: 0.61Experimental log(k) values[4][4]
Semi-empirical (AM1) with SM5.4 solvation Methoxide + (R)-2-bromobutane → (S)-2-methoxybutaneActivation Energy (ΔE‡): Calculated relative valuesRelative reaction rates observed[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of theoretical models are provided below.

Kinetic Analysis of S₂ Reactions using UV-Vis Spectrophotometry

This protocol is adapted from a method used to determine the rate constant of the S₂ reaction between 2,4-dinitrochlorobenzene and piperidine (B6355638).[8]

Objective: To determine the rate constant of an S₂ reaction by monitoring the change in absorbance of a product over time.

Materials:

  • 2,4-dinitrochlorobenzene solution of known concentration.

  • Piperidine solution of known concentration.

  • Ethanol (or another suitable solvent).

  • UV-Vis Spectrophotometer.

  • Constant temperature water bath.

  • Cuvettes.

  • Pipettes and volumetric flasks.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of 2,4-dinitrochlorobenzene and piperidine in the chosen solvent (e.g., ethanol) at known concentrations.

  • Determination of Detection Wavelength:

    • Record the UV-Vis absorption spectrum of the reactants to ensure they do not interfere with the product's absorbance.

    • Mix the reactants and allow the reaction to proceed to completion (or for a significant duration) to form the product.

    • Scan the absorption spectrum of the product solution to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for kinetic measurements.

  • Kinetic Run:

    • Equilibrate the reactant solutions and the solvent to the desired reaction temperature using a constant temperature water bath.

    • In a cuvette, mix accurately measured volumes of the reactant solutions. To ensure pseudo-first-order kinetics, one reactant should be in large excess.[8]

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • The rate of the reaction can be determined from the change in absorbance over time. The rate law for a general S₂ reaction is given by: rate = k[A][B].[8]

    • Under pseudo-first-order conditions (e.g., [B] >> [A]), the rate law simplifies to rate = k'[A], where k' = k[B].

    • A plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t, and A_∞ is the absorbance at completion) will yield a straight line with a slope of -k'. The second-order rate constant, k, can then be calculated.

Competitive S₂ Reactions Analyzed by Gas Chromatography (GC)

This protocol is based on experiments comparing the reactivity of different alkyl halides in S₂ reactions.[6][7]

Objective: To determine the relative reactivity of two different alkyl halides competing for a limited amount of a nucleophile.

Materials:

  • Two different alkyl halides (e.g., 1-chlorobutane (B31608) and 1-bromobutane).

  • A solution of a nucleophile (e.g., sodium iodide in acetone).

  • Acetone (as a polar aprotic solvent).[7]

  • Internal standard for GC analysis.

  • Gas chromatograph (GC) with a suitable column.

  • Centrifuge.

  • Water bath.

Procedure:

  • Reaction Setup:

    • In a reaction tube, add equimolar amounts of the two competing alkyl halides.

    • Add a solution of the nucleophile in an amount that is less than the total moles of the alkyl halides (e.g., half the total molar amount). This ensures the alkyl halides are in competition.[7]

  • Reaction:

    • Heat the reaction mixture in a water bath at a controlled temperature (e.g., 40-50°C) for a specific period.[6] As the reaction proceeds, a precipitate of the sodium halide salt (e.g., NaCl, NaBr) will form, as these are insoluble in acetone.[6]

  • Workup:

    • After the reaction period, cool the mixture.

    • Use a centrifuge to pellet the precipitated salt.[6]

    • Carefully decant the supernatant, which contains the unreacted alkyl halides and the alkyl iodide product, into a clean vial.

  • GC Analysis:

    • Prepare a sample for GC analysis by diluting an aliquot of the supernatant and adding a known amount of an internal standard.

    • Inject the sample into the GC.

    • The resulting chromatogram will show peaks corresponding to the unreacted alkyl halides, the product, and the internal standard.

  • Data Analysis:

    • By comparing the peak areas of the unreacted alkyl halides (relative to the internal standard), their final concentrations can be determined.

    • The alkyl halide that is present in a lower amount at the end of the reaction is the more reactive one. The relative reactivity can be quantified from the relative amounts of unreacted starting materials.[7]

Visualizations

The following diagrams illustrate key concepts in the study of S₂ reactivity.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

Caption: The concerted mechanism of an S₂ reaction, showing the transition state.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation A Prepare Reactant Solutions B Set up Reaction Apparatus A->B C Initiate Reaction at Controlled Temperature B->C D Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) C->D Real-time monitoring E Quench Reaction & Workup C->E Endpoint analysis G Calculate Experimental Rate Constants/Yields D->G F Analyze Products and Unreacted Starting Materials E->F F->G H Compare with Theoretical Model Predictions G->H

Caption: A generalized workflow for the experimental validation of S₂ reactivity models.

References

A Comparative Guide to the Reactivity of Singlet and Triplet Disulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (S₂), the diatomic allotrope of sulfur, is a highly reactive molecule analogous to dioxygen (O₂).[1][2] It exists in two primary electronic states: a triplet ground state (³Σg⁻) and a singlet excited state (¹Δg). Understanding the distinct reactivity of these two states is crucial for harnessing their potential in various chemical transformations. This guide provides an objective comparison of singlet and triplet this compound, supported by available data and established chemical principles.

Electronic Configuration and Properties

The ground state of this compound is a triplet, which means it has two unpaired electrons with parallel spins, rendering it a diradical and paramagnetic.[2] The first excited state is a singlet state, where the electrons are spin-paired. This fundamental difference in electron spin multiplicity dictates their distinct chemical behaviors. The triplet state is generally more stable and less energetic than the singlet excited state.[3]

Below is a diagram illustrating the electronic configurations of triplet and singlet this compound.

Caption: Electronic configurations of triplet and singlet this compound.

Comparative Data

The following table summarizes the key properties and characteristics of singlet and triplet this compound based on available experimental and theoretical data.

PropertyTriplet this compound (³Σg⁻)Singlet this compound (¹Δg)Reference(s)
Electronic State Ground StateExcited State[1][2]
Spin Multiplicity Triplet (2 unpaired e⁻)Singlet (0 unpaired e⁻)[1][2]
Magnetic Property ParamagneticDiamagnetic[1]
S-S Bond Length 189 pmNot definitively measured, but expected to be slightly different from the triplet state.[2]
S-S Bond Energy 430 kJ/molNot directly measured.[2]
Typical Generation High-temperature (>720°C) vaporization of sulfur; UV photolysis of S-compounds (CS₂, H₂S₂, S₂Cl₂).Chemical reactions (e.g., decomposition of dialkoxy disulfides or trisulfides).[2]
Characteristic Reactions Radical-type reactions: Insertion into E-H bonds, Cycloadditions.Concerted reactions: [4+2] Hetero-Diels-Alder cycloadditions.[1][2]
Reactivity Profile High reactivity due to diradical character.Believed to be highly reactive, undergoing specific concerted reactions.[1][2]

Reactivity Comparison

The differing electronic structures of singlet and triplet this compound lead to distinct reaction pathways.

Triplet this compound (³S₂): As a diradical, triplet S₂ primarily engages in reactions characteristic of radical species. Its reactivity is driven by the presence of two unpaired electrons.[1]

  • Insertion Reactions: It readily undergoes insertion into element-hydrogen (E-H) bonds.[1]

  • Cycloaddition Reactions: It participates in cycloaddition reactions with various unsaturated organic compounds.[1]

  • Hydrogen Abstraction: Similar to other radical species, it is expected to be capable of abstracting hydrogen atoms.

The reactions of triplet S₂ are often stepwise, involving radical intermediates. This contrasts with the more concerted mechanisms often observed for singlet species.

Singlet this compound (¹S₂): The reactivity of singlet S₂ is less experimentally documented but is inferred from the products of specific chemical reactions.[2] Unlike its triplet counterpart, singlet S₂, with its paired electrons, can participate in concerted reactions.

  • Hetero-Diels-Alder Reactions: The formation of products consistent with a [4+2] cycloaddition (a hetero-Diels-Alder reaction) is considered strong evidence for the transient formation of singlet S₂.[2] This type of concerted reaction is characteristic of singlet dienophiles, such as singlet oxygen.

The diagram below illustrates the divergent reaction pathways.

reaction_pathways cluster_triplet Triplet S₂ Reactivity cluster_singlet Singlet S₂ Reactivity Triplet_S2 ³S₂ (Diradical) Radical_Intermediate Radical Intermediate Triplet_S2->Radical_Intermediate Stepwise Insertion_Product Insertion Product Radical_Intermediate->Insertion_Product Cycloaddition_Product_T Cycloaddition Product Radical_Intermediate->Cycloaddition_Product_T Singlet_S2 ¹S₂ (Spin-Paired) Diels_Alder_Product Hetero-Diels-Alder Adduct Singlet_S2->Diels_Alder_Product Concerted [4+2] Cycloaddition Diene Conjugated Diene Diene->Diels_Alder_Product

Caption: Contrasting reaction mechanisms of triplet and singlet this compound.

Experimental Protocols

Detailed experimental protocols for studying this compound reactivity require specialized equipment due to the transient and reactive nature of S₂.

Generation of Triplet this compound (³S₂) via Thermal Vaporization

This method produces gaseous triplet S₂ by heating elemental sulfur to high temperatures.

Objective: To generate a stream of gaseous triplet this compound for reactivity studies.

Apparatus:

  • High-temperature tube furnace capable of reaching >800°C.

  • Quartz tube (reactor).

  • Source of elemental sulfur (S₈).

  • Inert gas supply (e.g., Argon) with mass flow controller.

  • Substrate delivery system (if applicable).

  • Trapping or analytical system downstream (e.g., cold trap, mass spectrometer).

Procedure:

  • Place a ceramic boat containing elemental sulfur (S₈) in the center of the quartz tube within the furnace.

  • Purge the system with an inert gas (e.g., Argon) to remove all oxygen and moisture.

  • Heat the furnace to a temperature above 720°C. At this temperature, the sulfur vapor is predominantly composed of S₂ in its triplet ground state.[2]

  • Control the flow of inert gas to carry the generated S₂ vapor to the reaction zone.

  • Introduce the substrate to be studied into the gas stream post-furnace.

  • Analyze the products using appropriate downstream analytical techniques.

The workflow for this process is visualized below.

triplet_generation S8 Elemental Sulfur (S₈) Furnace Tube Furnace (> 720°C) S8->Furnace S2_Vapor Triplet S₂ Vapor Furnace->S2_Vapor Vaporization & Dissociation Substrate Substrate Introduction S2_Vapor->Substrate Reaction Analysis Product Analysis (e.g., Mass Spec) Substrate->Analysis

References

Assessing the Role of S₂ in Reaction Mechanisms: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the S₂ subunit of the coronavirus spike protein against the more traditionally targeted S₁ subunit as a subject for therapeutic intervention. This document synthesizes experimental data to objectively assess the performance and potential of S₂-focused strategies.

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike (S) protein, responsible for viral entry into host cells, is a primary target for vaccines and therapeutics. The S protein is a trimer, with each monomer comprised of two subunits: S₁ and S₂. The S₁ subunit, particularly its receptor-binding domain (RBD), is crucial for attachment to the host cell receptor ACE2. In contrast, the S₂ subunit is responsible for the subsequent fusion of the viral and host cell membranes, a critical step for viral entry.[1] While the S₁ subunit, and specifically the RBD, has been the primary focus of vaccine and antibody development due to its role in viral attachment, the S₂ subunit presents a compelling alternative target due to its highly conserved nature across various coronaviruses.

This guide will delve into the comparative performance of S₁ and S₂ as therapeutic and vaccine targets, presenting quantitative data from experimental studies, detailing relevant experimental protocols, and providing visual representations of key biological pathways and workflows.

Comparative Analysis of S₁ and S₂ Subunits

The rationale for targeting the S₂ subunit stems from its high degree of conservation across different coronaviruses, including seasonal "common cold" viruses and pandemic strains like SARS-CoV and MERS-CoV.[2][3] This conservation suggests that therapeutics and vaccines targeting S₂ could offer broader protection against existing and future coronavirus variants. In contrast, the S₁ subunit, and particularly the RBD, is a region of high mutation rates, leading to the emergence of variants that can evade neutralizing antibodies generated by current vaccines.

Immunogenicity and Neutralizing Antibody Response

Experimental data indicates that while the S₁ subunit generally elicits a stronger neutralizing antibody response, antibodies targeting the S₂ subunit also contribute to viral neutralization, albeit with lower efficiency.

Target SubunitAntibody Titer/ResponseNeutralizing EfficacyKey Findings
S₁ Generally higher IgG and IgA titers in immunized mice.[4]More efficient virus neutralization compared to anti-S₂ IgG.[5] Anti-S₁ IgG shows significantly higher blocking efficiency of receptor binding.[5]The S₁ domain is more immunogenic than the RBD, inducing higher levels of neutralizing antibodies.[6]
S₂ Induces specific cellular immune response and high levels of total IgG, but with fewer neutralizing antibodies.[4]Anti-S₂ IgG is capable of neutralizing the virus, but less efficiently than anti-S₁ IgG.[5] Some S₂-targeting monoclonal antibodies show broad neutralizing activity across SARS-CoV-2 variants and other sarbecoviruses.[2]The S₂ subunit is less immunogenic than S₁, likely due to being masked by the S₁ subunit.[4] However, its conserved nature makes it a target for broadly neutralizing antibodies.
Conservation Across Coronaviruses

The high degree of amino acid sequence conservation in the S₂ subunit is a significant advantage for the development of broad-spectrum or "pan-coronavirus" vaccines and therapeutics.

CoronavirusS₁ Subunit Identity to SARS-CoV-2 (%)S₂ Subunit Identity to SARS-CoV-2 (%)
SARS-CoV ~76~90
MERS-CoV LowerHigher than S₁
HCoV-HKU1 LowerHigher than S₁
HCoV-OC43 LowerHigher than S₁
HCoV-NL63 LowerHigher than S₁
HCoV-229E LowerHigher than S₁

Data compiled from multiple sources indicating general trends in conservation.[2][3][7]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the role of S₂ and the methodologies used to assess its function, the following diagrams illustrate relevant biological pathways and experimental workflows.

Viral_Entry_Pathway cluster_virus Coronavirus cluster_host Host Cell Virus Virion S1 S1 Subunit (Receptor Binding) S2 S2 Subunit (Membrane Fusion) ACE2 ACE2 Receptor S1->ACE2 1. Binding Membrane Host Cell Membrane S2->Membrane 3. Fusion Peptide Insertion ACE2->S2 2. Conformational Change & S1 Shedding Cytoplasm Cytoplasm Membrane->Cytoplasm 4. Membrane Fusion & Viral RNA Release Interferon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNAR IFN Receptor IFN->IFNAR 1. Binding JAK1 JAK1 IFNAR->JAK1 2. Activation TYK2 TYK2 IFNAR->TYK2 2. Activation STAT1 STAT1 JAK1->STAT1 3. Phosphorylation STAT2 STAT2 TYK2->STAT2 3. Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 4. Complex Formation ISRE ISRE (DNA) ISGF3->ISRE 5. Nuclear Translocation & DNA Binding S2_protein Coronavirus S2 Subunit S2_protein->STAT1 Inhibition S2_protein->STAT2 Inhibition ISG Interferon Stimulated Genes (Antiviral Response) ISRE->ISG 6. Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Pseudovirus (Expressing Spike Protein) D 4. Incubate Pseudovirus with Test Compound A->D B 2. Seed Target Cells (Expressing ACE2) E 5. Infect Target Cells with Virus-Compound Mixture B->E C 3. Prepare Test Compound/Antibody (Serial Dilutions) C->D D->E F 6. Incubate for 48-72 hours E->F G 7. Measure Reporter Gene Activity (e.g., Luciferase) F->G H 8. Calculate % Neutralization and IC50 Value G->H

References

Cross-Verification of Diatomic Sulfur (S₂) Detection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of diatomic sulfur (S₂), a reactive and often transient species, is critical in various fields, from atmospheric chemistry to materials science and potentially in understanding certain biological processes. Unlike more stable sulfur compounds, S₂ is typically found in high-temperature environments, such as in sulfur vapor, making its analysis challenging.[1][2][3] This guide provides an objective comparison of key analytical methods for the detection of S₂, supported by available experimental data and detailed protocols.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the direct detection and identification of S₂ in the gas phase, particularly at elevated temperatures. It provides information on the mass-to-charge ratio of ions, allowing for the unambiguous identification of S₂.

Principle: In a typical experiment, a sample of sulfur vapor is introduced into the ionization chamber of a mass spectrometer. The molecules are ionized, most commonly by electron impact, and the resulting ions are separated based on their mass-to-charge ratio. The detection of an ion with a mass-to-charge ratio corresponding to S₂ (approximately 64 m/z for the most abundant isotope ³²S) confirms its presence. Studies have shown that S₂ is the most abundant species in the mass spectrum of sulfur vapor at high temperatures.[1][2]

Performance:

ParameterMass Spectrometry (for S₂)Reference
Selectivity High[1][2]
Sensitivity High (dependent on ionization method)[4][5]
Quantitative Capability Semi-quantitative to quantitative with appropriate calibration[4]
Appearance Potential 8.9 ± 0.2 eV[1][2]

Experimental Protocol: Mass Spectrometry of Sulfur Vapor [1][2]

  • Sample Preparation: A few milligrams of elemental sulfur are placed in a capillary tube.

  • Vaporization: The capillary tube is heated to generate sulfur vapor. A temperature of 94°C has been used to achieve a suitable vapor pressure for analysis.[1][2]

  • Introduction: The sulfur vapor is introduced directly into the ionization chamber of the mass spectrometer. The ionization chamber itself is often heated (e.g., to 186°C) to prevent condensation.[1][2]

  • Ionization: The sulfur molecules are ionized using a standard technique like electron ionization.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., magnetic sector, quadrupole, or time-of-flight).

  • Detection: The abundance of ions at each mass-to-charge ratio is measured, and the resulting mass spectrum is recorded.

A more advanced approach involves coupling thermal analysis with a time-of-flight mass spectrometer using a soft ionization technique like single-photon ionization (SPI-TOF-MS). This minimizes fragmentation of larger sulfur allotropes (S₃-S₈) into S₂, providing a more accurate profile of the vapor composition.[4][5]

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating volatile compounds. When coupled with a sulfur-selective detector, it becomes a highly sensitive and specific method for the analysis of sulfur-containing species. While direct analysis of the highly reactive S₂ is not commonly reported, the technology is well-suited for separating it from other gases if the system is appropriately configured (e.g., with a heated transfer line and column).

Principle: A gaseous sample is injected into a carrier gas stream and passed through a chromatographic column. The different components of the sample travel through the column at different rates depending on their chemical and physical properties, leading to their separation. A detector at the end of the column identifies and quantifies the separated components. For sulfur analysis, sulfur-selective detectors are paramount.

Key Detectors for Sulfur Compounds:

  • Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds. It works by combusting the eluting compounds in a hydrogen-rich flame to form sulfur monoxide (SO). The SO then reacts with ozone to produce light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of sulfur.[6][7]

  • Mass Spectrometer (MS): As a detector for GC (GC-MS), it offers high sensitivity and the ability to identify compounds based on their mass spectra.[8][9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS provides exceptional sensitivity and is an interference-free method for sulfur speciation.[10]

Performance of GC with Sulfur-Selective Detectors (for related sulfur compounds):

ParameterGC-SCD (for truly free SO₂)GC-ICP-MS (for sulfur species)Reference
Limit of Detection (LOD) 13 µg/Lng/kg range[6],[10]
Selectivity Very High for SulfurVery High for Sulfur[6],[10]
Linearity Satisfactory over a wide rangeHigh[6]

Experimental Protocol: GC-SCD for Volatile Sulfur Compounds [6]

  • Sample Preparation: For analysis of headspace gas, the sample is equilibrated at a controlled temperature (e.g., 30°C) in a sealed vial.

  • Injection: A volume of the headspace gas (e.g., 1 mL) is injected into the GC. A cryofocusing unit can be used to concentrate the analytes at the head of the column.

  • Chromatographic Separation:

    • Column: A column suitable for sulfur compounds (e.g., SPB-1 sulfur) is used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).

    • Oven Program: The column temperature is programmed to increase, for example, from 35°C to 160°C at a rate of 10°C/min.

  • Detection (SCD):

    • Oxidizer Gas: Air at a flow rate of 50 mL/min.

    • Temperatures: Base temperature of 280°C and burner temperature of 800°C.

  • Data Analysis: The resulting chromatogram is analyzed to identify and quantify the sulfur compounds based on their retention times and peak areas.

Spectroscopic Methods

Spectroscopic techniques can provide valuable information about the electronic structure and concentration of S₂.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The S₂ molecule, like other diatomic molecules, has characteristic electronic transitions that lead to absorption at specific wavelengths. However, due to its instability at room temperature, obtaining a UV-Vis spectrum of S₂ typically requires high temperatures or generation through methods like electric discharge.[1][2]

Performance: While quantitative data from experimental setups are scarce in the literature, UV-Vis spectroscopy is a valuable tool for fundamental studies of S₂ and can be used for quantitative analysis if molar absorptivity is known.

Other Spectroscopic Techniques
  • Laser-Induced Breakdown Spectroscopy (LIBS): This technique uses a high-energy laser pulse to create a plasma from the sample. The light emitted from the plasma is then analyzed to determine the elemental composition. LIBS has been used for the direct detection of atmospheric sulfur, with a reported limit of detection (LOD) of 46 mg L⁻¹.[11]

  • High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS): This is a highly sensitive method for sulfur determination. It relies on the formation of a diatomic molecule, such as silicon monosulfide (SiS), in a graphite furnace, and the measurement of its molecular absorption spectrum. For sulfur determination via SiS, an LOD of 8.8 ng mg⁻¹ and a limit of quantitation (LOQ) of 29 ng mg⁻¹ have been reported.[12]

Cross-Verification Workflow and Experimental Diagrams

To ensure the reliability of S₂ detection, a cross-verification strategy using orthogonal analytical methods is recommended. For instance, a peak identified by GC-SCD can be confirmed by GC-MS.

Cross_Verification_Workflow cluster_0 Primary Detection cluster_1 Confirmation Primary_Method Primary Analytical Method (e.g., GC-SCD) Putative_Detection Putative S₂ Signal Primary_Method->Putative_Detection Confirmatory_Method Confirmatory Method (e.g., GC-MS) Confirmed_Detection Confirmed S₂ Detection Confirmatory_Method->Confirmed_Detection Sample Sample containing S₂ Sample->Primary_Method Putative_Detection->Confirmatory_Method Cross-Verification GC_SCD_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_detection Detection Sample_Prep Sample Vaporization (Heated Inlet) Injection Gas Sample Injection Sample_Prep->Injection Column Chromatographic Column (Temperature Programmed) Injection->Column Carrier Gas SCD Sulfur Chemiluminescence Detector (SCD) Column->SCD Separated Analytes Data Data Acquisition SCD->Data

References

The Enigmatic Reactivity of Diatomic Sulfur (S₂) Compared to Other Biologically Relevant Sulfur Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of reactive sulfur species (RSS) is paramount for deciphering cellular signaling and developing novel therapeutics. While hydrogen sulfide (B99878) (H₂S), persulfides (RSSH), and polysulfides (RSSₙR) have taken center stage in redox biology, the reactivity of a more elusive player, diatomic sulfur (S₂), remains largely uncharted territory in biological systems. This guide provides a comparative analysis of S₂'s theoretical reactivity alongside established experimental data for other key sulfur-containing reactive species.

A Landscape of Reactive Sulfur Species

Reactive Sulfur Species (RSS) are a class of molecules containing sulfur in a reactive form that can readily participate in biological redox reactions.[1][2] These species, much like their oxygen (ROS) and nitrogen (RNS) counterparts, are now recognized as crucial signaling molecules involved in a plethora of physiological and pathological processes.[3][4] The family of RSS includes a diverse array of molecules, each with unique chemical properties and reactivity profiles.

Key players in the RSS landscape include:

  • Hydrogen Sulfide (H₂S): A well-studied gaseous signaling molecule.[3]

  • Persulfides (RSSH): Characterized by a sulfur atom bonded to a thiol, they are considered more nucleophilic than their corresponding thiols.[5][6]

  • Polysulfides (RSSₙR, n>1): Containing a chain of sulfur atoms, they exhibit both electrophilic and nucleophilic properties.[7]

  • Diatomic Sulfur (S₂): An isoelectronic analog of molecular oxygen, S₂ is known to exist in a triplet ground state ({S₂ X³Σg⁻}) and a metastable singlet state ({S₂ a¹Δg}).[8][9][10] While its presence in biological systems is speculative, its potential for high reactivity warrants consideration.

Comparative Reactivity: A Tale of Nucleophiles and Electrophiles

The reactivity of sulfur species is largely dictated by the oxidation state and accessibility of the sulfur atoms. This determines whether they act as nucleophiles (electron donors) or electrophiles (electron acceptors) in their interactions with biomolecules, particularly the cysteine residues in proteins.

While direct experimental data on the reactivity of S₂ in biological systems is scarce, theoretical considerations and comparisons with its isoelectronic analog, O₂, provide valuable insights. The triplet ground state of S₂ is expected to react as a diradical, potentially exhibiting high reactivity towards molecules with unpaired electrons and certain organic structures. The singlet state, being more electrophilic, could readily react with nucleophiles like thiols.

In contrast, a wealth of experimental data is available for other RSS, allowing for a more concrete comparison of their reactivity.

Quantitative Comparison of Reactivity

The following table summarizes available quantitative data on the reactivity of various sulfur species with key biological molecules. It is important to note the absence of experimental kinetic data for S₂ in a biological context.

Sulfur SpeciesReactantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsNotes
Diatomic Sulfur (S₂) (Triplet) Biological MoleculesNot Experimentally DeterminedPhysiological pH and TemperatureReactivity is predicted to be high, similar to a diradical.
Diatomic Sulfur (S₂) (Singlet) Biological NucleophilesNot Experimentally DeterminedPhysiological pH and TemperatureExpected to be a strong electrophile.
Hydrogen Sulfide (HS⁻/H₂S) Disulfides (e.g., GSSG)SlowpH 7.4The reaction is generally slow in the absence of catalysts.[11]
Peroxynitrite (ONOO⁻)~5.9 x 10³pH 7.4H₂S is an efficient scavenger of peroxynitrite.
Persulfides (RSSH) Thiols (R'SH)Generally faster than thiol-disulfide exchangeVariesPersulfides are more nucleophilic than thiols.[5][6]
ElectrophilesHighVariesThe terminal sulfur atom is highly nucleophilic.
Polysulfides (H₂Sₙ) Thiols (R'SH)Can be rapidVariesAct as both electrophiles and nucleophiles.
Thiolate (RS⁻) Disulfides (R'SSR')0.1 - 10 (non-catalyzed) 10⁴ - 10⁶ (enzyme-catalyzed)pH 7Thiol-disulfide exchange is a fundamental biological reaction.[12]
Hydrogen Peroxide (H₂O₂)Up to 10⁸ (in peroxidase active sites)VariesCysteine residues are primary targets for H₂O₂.[13]

Signaling Pathways and Logical Relationships

The interplay between different reactive species is crucial for cellular signaling. The following diagrams, generated using Graphviz, illustrate some of the key relationships and proposed pathways involving these sulfur species.

RSS_Generation_and_Interconversion cluster_enzymatic Enzymatic Production cluster_non_enzymatic Non-Enzymatic Pathways CBS CBS H2S H₂S CBS->H2S CSE CSE CSE->H2S MST 3-MST MST->H2S ROS ROS/RNS Persulfides Persulfides (RSSH) ROS->Persulfides Polysulfides Polysulfides (RSSₙR) ROS->Polysulfides Reductants Reductants (e.g., GSH) Reductants->H2S H2S->Persulfides Oxidation S2_triplet S₂ (Triplet) H2S->S2_triplet Catalytic Decomposition (hypothetical in vivo) Persulfides->Polysulfides Protein_Modification Protein Cysteine Modification Persulfides->Protein_Modification S-persulfidation Polysulfides->H2S Reduction Polysulfides->Protein_Modification S-polysulfidation S2_singlet S₂ (Singlet) S2_triplet->S2_singlet Excitation S2_triplet->Protein_Modification Radical reaction (theoretical) S2_singlet->Protein_Modification Electrophilic attack (theoretical)

Generation and interconversion of reactive sulfur species.

Reactivity_Comparison Relative Reactivity Towards Biological Targets S2_triplet S₂ (Triplet) (Diradical-like) Biomolecule Biological Target (e.g., Protein Cysteine) S2_triplet->Biomolecule High (Theoretical) S2_singlet S₂ (Singlet) (Electrophilic) S2_singlet->Biomolecule High (Theoretical) Persulfides Persulfides (RSSH) (Nucleophilic) Persulfides->Biomolecule High Polysulfides Polysulfides (RSSₙR) (Nucleophilic & Electrophilic) Polysulfides->Biomolecule Moderate to High H2S H₂S/HS⁻ (Weak Nucleophile) H2S->Biomolecule Low to Moderate Thiolate Thiolate (RS⁻) (Nucleophilic) Thiolate->Biomolecule Moderate Experimental_Workflow start Start: Define Biological Target (e.g., Protein with Cysteine Residues) prepare_reactants Prepare Solutions of Sulfur Species (H₂S donor, Persulfide donor, etc.) start->prepare_reactants reaction Incubate Sulfur Species with Biological Target at Various Time Points prepare_reactants->reaction quenching Quench Reaction reaction->quenching analysis Analyze Protein Modification quenching->analysis lcms LC-MS/MS for Site of Modification analysis->lcms western_blot Western Blot with Modification-Specific Antibody analysis->western_blot activity_assay Enzyme Activity Assay analysis->activity_assay kinetics Determine Reaction Kinetics (Rate Constants) lcms->kinetics western_blot->kinetics activity_assay->kinetics end End: Comparative Reactivity Profile kinetics->end

References

Unmasking the Fleeting S₂ Intermediate: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount for innovation and optimization. Among the more elusive reactive intermediates, diatomic sulfur (S₂) presents a significant challenge to directly observe and confirm its role in chemical transformations. This guide provides a comparative analysis of isotopic labeling strategies, supported by experimental data, to definitively establish the involvement of S₂ in reaction pathways.

Isotopic labeling serves as a powerful tool to trace the fate of atoms throughout a chemical reaction.[1] By strategically replacing sulfur atoms with a heavier, stable isotope, such as ³⁴S, researchers can track the movement of sulfur moieties and gain unambiguous evidence for the transfer of an S₂ unit. This approach, coupled with sensitive analytical techniques like mass spectrometry, allows for the differentiation of proposed mechanisms.

Core Principles of Isotopic Labeling for S₂ Detection

The fundamental premise of using isotopic labeling to confirm S₂ involvement lies in the predictable mass shifts observed in reactants and products. If a reaction proceeds through an S₂ intermediate, the isotopic signature of the sulfur-containing products will reflect the transfer of a two-atom sulfur unit.

Key considerations for designing these experiments include:

  • Choice of Isotope: The stable isotope ³⁴S is the most common choice for sulfur labeling due to its natural abundance of approximately 4.2% and the significant mass difference from the most abundant isotope, ³²S, which is easily detectable by mass spectrometry.

  • Labeled Reagent Synthesis: A crucial first step is the synthesis of a starting material selectively enriched with the desired sulfur isotope.

  • Reaction Analysis: High-resolution mass spectrometry (MS) is the primary analytical method used to determine the isotopic distribution in the reaction products. By analyzing the mass-to-charge ratio (m/z) of sulfur-containing fragments, the number of labeled sulfur atoms in each product molecule can be determined.

  • Kinetic Isotope Effects (KIEs): The substitution of ³²S with ³⁴S can lead to a small but measurable change in the reaction rate, known as the kinetic isotope effect.[2][3] The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step and can support a mechanism involving the cleavage of bonds to the sulfur atoms.[2][3]

Experimental Evidence: A Comparative Look

While direct isotopic labeling studies focused solely on trapping a free S₂ molecule are scarce due to its high reactivity, several studies on related sulfur transfer reactions provide compelling indirect evidence and showcase the methodologies. Here, we compare hypothetical experimental designs based on established principles to illustrate how isotopic labeling can be used to confirm S₂ involvement.

Scenario 1: Desulfurization of a Thiirane (B1199164)

Hypothesis: The thermal decomposition of a thiirane proceeds via the extrusion of an S₂ molecule, which is then trapped by a suitable reagent.

Alternative Hypothesis: The reaction proceeds through a monomeric sulfur atom transfer in a stepwise manner.

Experimental Design & DataS₂ Intermediate Mechanism Monomeric Sulfur Transfer Mechanism
Labeled Reactant A 1:1 mixture of unlabeled thiirane and doubly ³⁴S-labeled thiirane ([³⁴S₂]-thiirane)A 1:1 mixture of unlabeled thiirane and singly ³⁴S-labeled thiirane ([³⁴S]-thiirane)
Trapping Agent A diene, such as cyclohexadiene, to trap the S₂ species.A phosphine (B1218219), which is readily oxidized by a single sulfur atom.
Predicted Major Products (MS Analysis) The resulting dithiolane from the trapping reaction would show a mixture of unlabeled product (containing two ³²S atoms) and a product containing two ³⁴S atoms. A product with one ³²S and one ³⁴S atom would be minimal, indicating the transfer of an intact S₂ unit.The resulting phosphine sulfide (B99878) would show a mixture of unlabeled product (containing one ³²S atom) and a product containing one ³⁴S atom. No products with two sulfur atoms would be observed.
Kinetic Isotope Effect A measurable ³⁴S KIE would be expected if the C-S bond cleavage to release the S₂ unit is the rate-determining step.A smaller or negligible ³⁴S KIE might be observed, depending on the specifics of the single sulfur atom transfer.
Scenario 2: Sulfur Transfer from a Polysulfide

Hypothesis: A donor molecule containing a polysulfide chain transfers an S₂ unit to an acceptor molecule.

Alternative Hypothesis: The polysulfide chain fragments, and sulfur atoms are transferred individually.

Experimental Design & DataS₂ Intermediate Mechanism Monomeric Sulfur Transfer Mechanism
Labeled Reactant A polysulfide donor with the two terminal sulfur atoms labeled with ³⁴S.A polysulfide donor with one of the terminal sulfur atoms labeled with ³⁴S.
Acceptor Molecule An alkene to form a dithiolane.An alkyne to form a thiophene (B33073).
Predicted Major Products (MS Analysis) The dithiolane product would predominantly contain two ³⁴S atoms, indicating the transfer of the intact terminal S₂ unit.The thiophene product would show a mixture of products containing either one ³⁴S atom or no label, indicating scrambling and individual sulfur atom transfer.
Kinetic Isotope Effect A primary ³⁴S KIE would be expected if the cleavage of the bond holding the S₂ unit to the donor is rate-limiting.The KIE would be more complex and likely smaller, reflecting the multiple bond-breaking and bond-forming steps of individual sulfur atom transfers.

Methodologies for Key Experiments

A robust isotopic labeling study to confirm S₂ involvement requires meticulous experimental execution and analysis. Below are detailed protocols for the key stages of such an investigation.

Synthesis of ³⁴S-Labeled Precursors

The synthesis of isotopically labeled starting materials is foundational. For many sulfur-transfer reactions, elemental sulfur (S₈) is a common precursor.

Protocol for the Synthesis of a ³⁴S-Labeled Thiirane:

  • Preparation of ³⁴S-enriched elemental sulfur: Commercially available ³⁴S-enriched elemental sulfur is often used as the starting point.

  • Reaction with a suitable precursor: The labeled elemental sulfur can be reacted with a diazo compound in the presence of a catalyst to generate the corresponding thiirane.

  • Purification: The labeled thiirane is purified using standard techniques such as column chromatography or distillation to ensure high isotopic and chemical purity.

  • Characterization: The isotopic enrichment of the purified thiirane is confirmed using mass spectrometry.

Mass Spectrometry Analysis of Reaction Products

High-resolution mass spectrometry is the cornerstone for analyzing the outcomes of isotopic labeling experiments.

Protocol for LC-MS Analysis:

  • Sample Preparation: The reaction mixture is quenched at various time points, and a sample is prepared for analysis by dissolving it in a suitable solvent.

  • Chromatographic Separation: The components of the reaction mixture are separated using liquid chromatography (LC) to isolate the product of interest from unreacted starting materials and byproducts.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a high-resolution mode to accurately determine the mass-to-charge ratio of the ions.

  • Data Analysis: The isotopic distribution of the molecular ion and key fragment ions of the product is analyzed. The relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) are quantified to determine the extent of label incorporation and to infer the reaction mechanism.

Visualizing Reaction Pathways and Workflows

To further clarify the logical flow of these investigations, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow.

S2_Transfer_Mechanism cluster_s2 S₂ Intermediate Mechanism A Labeled Precursor (e.g., [³⁴S₂]-Thiirane) B [³⁴S₂] Intermediate A->B Extrusion D Product with intact [³⁴S₂] unit B->D C Trapping Agent C->D

Caption: Proposed mechanism involving an S₂ intermediate.

Monomeric_Transfer_Mechanism cluster_monomeric Monomeric Sulfur Transfer Mechanism E Labeled Precursor (e.g., [³⁴S]-Thiirane) F [³⁴S] Intermediate E->F Fragmentation H Product with scrambled label F->H G Acceptor G->H

Caption: Alternative mechanism with monomeric sulfur transfer.

Experimental_Workflow A Synthesize ³⁴S-labeled starting material B Perform reaction with unlabeled counterpart and/or trapping agent A->B C Quench reaction and prepare sample B->C D Analyze by LC-MS C->D E Determine isotopic distribution in products D->E F Elucidate reaction mechanism E->F

Caption: General experimental workflow for an isotopic labeling study.

References

Safety Operating Guide

Navigating the Safe Disposal of Disulfur Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling and disposing of sulfur compounds is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of elemental sulfur and the related, more hazardous compound, disulfur dichloride.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with the specific sulfur compound being handled. Personal protective equipment (PPE) is the first line of defense against chemical exposure.

For Elemental Sulfur:

  • PPE: Wear protective gloves, clothing, and eye protection. In dusty conditions, a NIOSH-approved respirator for particulates is recommended.[1] For molten sulfur, use insulated gloves and heat- and chemical-resistant clothing.[1]

  • Hazards: Solid sulfur is combustible and can form explosive dust mixtures in the air.[2] Molten sulfur can release toxic and flammable gases like hydrogen sulfide (B99878) and sulfur dioxide.[3]

For this compound Dichloride:

  • PPE: Chemical-resistant gloves, protective clothing, and eye/face protection are mandatory.[4][5][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors.[4] In case of potential exposure to high vapor concentrations, a chemical protection suit with a self-contained breathing apparatus is necessary.[4]

  • Hazards: this compound dichloride is highly corrosive and causes severe skin burns and eye damage.[4][5][6] It is toxic if swallowed or inhaled and is very toxic to aquatic life.[5][6] It reacts violently with water, producing toxic and corrosive gases.[4]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data.

CompoundHazard ClassPermissible Exposure Limits (PEL)Incompatible Materials
Elemental Sulfur Flammable SolidOSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)Oxidizing agents (perchlorates, peroxides), metals, metal powders, alkali metals, phosphorus, ammonia, charcoal, hydrogen.[3]
This compound Dichloride Corrosive, Acute Toxicity, Aquatic HazardNo specific OSHA PEL established. Handle as a highly toxic and corrosive substance.Water, peroxides, phosphorus oxides, some organic compounds.[4]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the specific sulfur compound and the quantity of waste. Always adhere to local, state, and federal regulations for hazardous waste disposal.[7][8]

Disposal of Elemental Sulfur

For small quantities of uncontaminated solid sulfur, disposal may be relatively straightforward. However, it is crucial to prevent the formation of dust clouds and to avoid mixing with incompatible materials.

Experimental Protocol for Small Quantity Disposal:

  • Collection: Carefully collect solid sulfur waste in a designated, labeled container.[3] Avoid dry sweeping, which can generate dust.[3]

  • Containerization: Place the collected sulfur in a sealed, properly labeled container to prevent spills and dust formation.[3]

  • Disposal: For small laboratory quantities, consult your institution's hazardous waste management guidelines. It may be permissible to dispose of it as regular solid waste if it is not contaminated with other hazardous materials. For larger quantities, it must be treated as chemical waste.[9]

For Molten Sulfur Spills:

  • Containment: Evacuate the area and eliminate all ignition sources.[3]

  • Absorption: Cover the molten sulfur with a non-combustible material like dry sand or earth.[3]

  • Collection: Once solidified, collect the material in a sealed container for disposal as hazardous waste.[3]

  • Ventilation: Ventilate the area thoroughly after cleanup.[3]

Disposal of this compound Dichloride

This compound dichloride is a reactive and corrosive substance that requires careful handling and neutralization before disposal. It is classified as a hazardous waste and must be managed accordingly.

Experimental Protocol for Neutralization and Disposal:

This procedure should be carried out in a fume hood with appropriate PPE.

  • Preparation: Prepare a neutralizing mixture of dry soda ash (sodium carbonate) and slaked lime (calcium hydroxide).[4]

  • Neutralization of Spills: For small spills, cautiously cover the liquid with the soda ash/slaked lime mixture.[4]

  • Hydrolysis (for waste solution): a. In a suitable reaction vessel within a fume hood, slowly add the this compound dichloride to a large excess of a stirred, cold (ice bath) aqueous solution of sodium hydroxide (B78521) (NaOH) or a mixture of soda ash and slaked lime. The reaction is exothermic and will produce heat and fumes. b. The hydrolysis of this compound dichloride produces a mixture of sulfur, hydrogen chloride, sulfur dioxide, hydrogen sulfide, sulfite, and thiosulfate.[4] The alkaline solution will help to neutralize the acidic byproducts.

  • Oxidation of Sulfides: The resulting hydrolysate will contain sulfides. To destroy these, add sodium or calcium hypochlorite (B82951) solution dropwise with stirring.[10]

  • Final Disposal: After neutralization and oxidation, check the pH of the solution and adjust to neutral if necessary. The resulting solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous materials management program.[7] Do not pour down the drain.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of sulfur-containing compounds in a laboratory setting.

cluster_0 Initial Assessment cluster_1 Elemental Sulfur (S₈) cluster_2 This compound Dichloride (S₂Cl₂) start Identify Sulfur Compound solid_sulfur Solid Sulfur start->solid_sulfur Elemental molten_sulfur Molten Sulfur start->molten_sulfur Elemental s2cl2 This compound Dichloride start->s2cl2 Chloride small_quant_solid Small Quantity solid_sulfur->small_quant_solid large_quant_solid Large Quantity / Contaminated solid_sulfur->large_quant_solid cover_molten Cover with Sand/Earth molten_sulfur->cover_molten collect_solid Collect in Labeled Container small_quant_solid->collect_solid large_quant_solid->collect_solid dispose_solid Dispose per Institutional Guidelines collect_solid->dispose_solid haz_waste_solid Hazardous Waste Disposal dispose_solid->haz_waste_solid collect_molten Collect Solidified Mass cover_molten->collect_molten collect_molten->haz_waste_solid spill Spill s2cl2->spill waste_solution Waste Solution s2cl2->waste_solution neutralize_spill Neutralize with Soda Ash/Lime spill->neutralize_spill hydrolyze Hydrolyze in Alkaline Solution waste_solution->hydrolyze collect_neutralized Collect for Hazardous Waste neutralize_spill->collect_neutralized oxidize Oxidize Sulfides with Hypochlorite hydrolyze->oxidize oxidize->collect_neutralized haz_waste_s2cl2 Hazardous Waste Disposal collect_neutralized->haz_waste_s2cl2

Caption: Disposal workflow for sulfur compounds.

By following these detailed procedures and adhering to all safety precautions, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and related sulfur compounds. Always consult your institution's specific safety and waste disposal guidelines before proceeding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.